Isogambogenic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H46O8 |
|---|---|
Molecular Weight |
630.8 g/mol |
IUPAC Name |
(E)-4-[(2S,13S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C38H46O8/c1-20(2)10-9-11-22(5)13-15-25-30(39)26(14-12-21(3)4)33-29(31(25)40)32(41)27-18-24-19-28-36(7,8)46-37(34(24)42,38(27,28)45-33)17-16-23(6)35(43)44/h10,12-13,16,18,24,28,39-40H,9,11,14-15,17,19H2,1-8H3,(H,43,44)/b22-13+,23-16+/t24-,28?,37?,38-/m1/s1 |
InChI Key |
RCWNBHCZYXWDOV-ZTZLKAGZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isogambogenic Acid: A Technical Guide to Its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of isogambogenic acid, a potent cytotoxic xanthone, focusing on its primary natural source and the methodologies for its isolation and purification. The information presented herein is compiled from scientific literature to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.
Natural Source of this compound
This compound is a natural product found in the resin of Garcinia hanburyi Hook. f., a plant belonging to the Guttiferae family.[1] This resin, commonly known as gamboge, is the primary source from which a variety of caged polyprenylated xanthones, including this compound, have been isolated.[2][3][4][5] These compounds are recognized for their significant biological activities, particularly their cytotoxic effects on cancer cell lines.[1][2]
Experimental Protocols for Isolation and Purification
The isolation of this compound from Garcinia hanburyi is a multi-step process that involves extraction followed by chromatographic separation. The following protocol is a composite of methodologies reported in the scientific literature for the isolation of xanthones from this source.
Preparation of Crude Extract
A common method for obtaining a crude extract rich in xanthones from Garcinia hanburyi involves solvent extraction. While the resin (gamboge) is the direct source, protocols often begin with the plant material, such as the stem bark.
Protocol for Methanol (B129727) Extraction and Solvent Partitioning:
-
Drying and Grinding: The collected plant material (e.g., 2.5 kg of stem bark) is cut into small pieces and dried in an oven at 45°C for approximately three days to yield a dried mass (e.g., 2.1 kg). The dried material is then ground into a fine powder.[2]
-
Methanol Extraction: The powdered material is extracted with methanol (3 x 3 L) at room temperature, often with the aid of ultrasonication to enhance extraction efficiency.[2]
-
Concentration: The methanol extracts are combined, and the solvent is evaporated under reduced pressure to yield a dark brown residue (e.g., 325.0 g).[2]
-
Solvent Partitioning: The crude residue is then subjected to sequential extraction with solvents of increasing polarity to fractionate the components.
-
The residue is first extracted with dichloromethane (B109758) (DCM) (3 x 500 mL) to yield a DCM-soluble fraction (e.g., 71.9 g).[2]
-
The remaining residue is then extracted with ethyl acetate (B1210297) (EtOAc) (3 x 500 mL) to afford an EtOAc-soluble fraction (e.g., 122.4 g).[2] this compound and other related xanthones are typically found in these less polar fractions.
-
Purification of this compound
The purification of this compound from the crude extract is achieved through advanced chromatographic techniques, with High-Speed Counter-Current Chromatography (HSCCC) being a particularly effective method.
Protocol for High-Speed Counter-Current Chromatography (HSCCC):
-
Preliminary Fractionation: The crude extract (e.g., the DCM or EtOAc fraction) is often subjected to preliminary separation using silica (B1680970) gel column chromatography, eluting with a gradient of solvents to obtain enriched fractions.
-
HSCCC Separation: A mixture containing this compound is further purified by HSCCC. A two-phase solvent system is crucial for successful separation. A reported solvent system for the separation of a mixture containing this compound is composed of n-hexane/ethyl acetate/methanol/water (5:5:10:5, v/v/v/v) .
-
Final Purification: The fractions collected from HSCCC containing this compound may be further purified, if necessary, using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
Quantitative Data on this compound Isolation
The following table summarizes the quantitative data reported in a study on the isolation of this compound from a crude extract of Garcinia hanburyi.
| Parameter | Value |
| Starting Material | 3.157 g of crude extract |
| Mass of Mixture for HSCCC | 218.0 mg |
| Final Yield of this compound | 11.6 mg |
Data compiled from a study involving the isolation of new xanthones from Garcinia hanburyi resin.
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from its natural source.
References
Elucidating the Chemical Architecture of Isogambogenic Acid: A Technical Overview
Authored for Researchers, Scientists, and Drug Development Professionals
Isogambogenic acid, a prenylated xanthone (B1684191) derived from the resin of Garcinia hanburyi, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive summary of the methodologies and spectroscopic data integral to the elucidation of its complex chemical structure.
Isolation and Purification
The initial step in the structural determination of this compound involves its isolation from the dried latex of Garcinia hanburyi, commonly known as gamboge. While specific details from the primary literature remain limited, a general workflow for the isolation of similar natural products can be outlined.
Experimental Workflow for Isolation
Isogambogenic Acid: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isogambogenic acid is a potent cytotoxic and anti-angiogenic caged polyprenylated xanthone (B1684191) isolated from the resin of Garcinia hanburyi. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its study, and an in-depth look at its biological activity, including the key signaling pathways it modulates. All quantitative data is summarized for clarity, and critical biological pathways and experimental workflows are visualized using diagrams to facilitate understanding. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 887923-47-9 | [1] |
| Molecular Formula | C₃₈H₄₆O₈ | [1] |
| Molecular Weight | 630.78 g/mol | [1] |
| Physical Description | Powder | ChemFaces |
| Purity | ≥95% (typically ≥98% for commercial standards) | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone | ChemFaces |
| Storage | Store desiccated. 0°C for short-term, -20°C for long-term. | ChemFarm |
Spectral Data for Structural Elucidation
The complex caged structure of this compound is confirmed using a combination of spectroscopic techniques. While raw spectral data is often found in specialized publications, the methods listed below are standard for the identification and quality control of this compound.
Table 2: Spectroscopic Methods for Characterization of this compound
| Technique | Purpose | Expected Characteristic Signals |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation pattern, confirming the elemental composition. | Expect to identify the quasi-molecular ion peak [M-H]⁻ at m/z ≈ 515.1, corresponding to its molecular formula. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework, crucial for elucidating the complex 3D structure. | ¹H NMR would show signals for aromatic protons, vinyl protons, and numerous aliphatic protons. ¹³C NMR would confirm the presence of carbonyl, aromatic, and aliphatic carbons. |
| Infrared (IR) Spectroscopy | Identifies key functional groups present in the molecule. | Expect characteristic absorption bands for O-H stretching (from the carboxylic acid and phenol (B47542) groups, ~3300-2500 cm⁻¹), C=O stretching (from the ketone and carboxylic acid, ~1750-1680 cm⁻¹), and C=C stretching (from the aromatic ring and alkenyl chains, ~1650-1450 cm⁻¹).[2] |
| High-Performance Liquid Chromatography (HPLC) | Used for purification and to determine the purity of the compound. | Analysis is typically performed with Diode-Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD).[1] |
Experimental Protocols
The following sections provide detailed methodologies for the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification of this compound
This compound is a natural product extracted from the resin of Garcinia hanburyi. The general workflow involves solvent extraction followed by chromatographic separation.
Methodology:
-
Extraction: The dried resin of Garcinia hanburyi is powdered and extracted exhaustively with an organic solvent such as ethyl acetate at room temperature.[3]
-
Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Initial Fractionation: The crude extract is subjected to silica (B1680970) gel column chromatography.[3] A gradient elution is performed using a solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Final Purification: The fractions rich in the target compound are pooled, concentrated, and further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield this compound with high purity (>98%).[3]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Methodology:
-
Cell Seeding: Cancer cells (e.g., U87 or U251 glioma cells) are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 10 µM). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the purple formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[4][5]
Analysis of Protein Expression (Western Blot)
Western blotting is used to detect the expression levels of specific proteins involved in signaling pathways, such as the AMPK-mTOR pathway.
Methodology:
-
Protein Extraction: Cells are treated with this compound as described above. After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., phospho-AMPK, total AMPK, phospho-mTOR, total mTOR, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software.
Biological Activity and Signaling Pathways
This compound exhibits significant anti-cancer properties, primarily through the induction of autophagy and apoptosis, and the inhibition of angiogenesis. These effects are mediated by its interaction with key cellular signaling pathways.
Induction of Autophagy in Glioma via the AMPK-mTOR Pathway
In glioma cells, this compound has been shown to induce autophagic cell death by activating the AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. AMPK, a cellular energy sensor, is activated by this compound. Activated AMPK then phosphorylates and inhibits the mTOR complex 1 (mTORC1), a key regulator of cell growth and proliferation. Inhibition of mTORC1 leads to the initiation of autophagy, a cellular self-degradation process that can promote cell death in cancer cells.
Anti-Angiogenesis Activity
This compound also suppresses tumor growth by inhibiting angiogenesis—the formation of new blood vessels. It targets several key signaling pathways initiated by vascular endothelial growth factor (VEGF).
This involves the inhibition of the VEGF receptor 2 (VEGFR2), which subsequently blocks downstream signaling cascades including the Akt and mitogen-activated protein kinase (MAPK) pathways. This disruption prevents endothelial cell migration, invasion, and tube formation, which are all critical steps in angiogenesis.
In Vivo Anti-Tumor Efficacy (Xenograft Model)
The anti-tumor effects of this compound are ultimately validated in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.
Methodology:
-
Cell Implantation: Human glioma cells (e.g., U87) are harvested and suspended in a suitable medium (like a Matrigel mixture). The cell suspension is then subcutaneously or intracranially implanted into immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable or measurable size (e.g., 50-100 mm³).
-
Treatment Administration: Once tumors are established, the mice are randomized into treatment and control groups. This compound is administered to the treatment group, typically via intraperitoneal (i.p.) injection, at a predetermined dose and schedule. The control group receives the vehicle solution.
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The body weight and overall health of the mice are also monitored.
-
Endpoint: The experiment is concluded when tumors in the control group reach a predetermined maximum size. The tumors are then excised, weighed, and may be used for further analysis (e.g., histology or Western blot).
-
Data Analysis: The tumor growth inhibition rate is calculated to determine the efficacy of the treatment.
References
- 1. CAS 887923-47-9 | this compound [phytopurify.com]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. Recent Research on Bioactive Xanthones from Natural Medicine: Garcinia hanburyi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic xanthones from Garcinia hanburyi - PubMed [pubmed.ncbi.nlm.nih.gov]
Isogambogenic Acid: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogenic acid (iso-GNA), a natural compound extracted from the gamboge resin of the Garcinia hanburyi tree, has emerged as a promising candidate in cancer research. This technical guide provides an in-depth overview of the molecular mechanisms through which iso-GNA exerts its anti-cancer effects. Primarily, iso-GNA has been shown to induce autophagic cell death, often in conjunction with apoptosis, by modulating key cellular signaling pathways. This document outlines the core mechanisms of action, presents quantitative data from key studies, details experimental protocols for replication, and provides visual representations of the signaling cascades involved.
Core Mechanism of Action: Modulation of the AMPK/mTOR Signaling Pathway
The central mechanism of action for this compound in cancer cells revolves around its ability to modulate the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways. This modulation triggers autophagy and, in some cancer types, apoptosis.
In glioma cells, iso-GNA activates the AMPK-mTOR signaling pathway.[1] This activation leads to the induction of autophagic cell death.[1] The process of autophagy is initiated, and a blockage in the later stages of autophagy has been observed to significantly enhance the anti-proliferative effects of iso-GNA.[1] Furthermore, the induction of autophagy by iso-GNA in glioma cells is linked to the subsequent triggering of apoptosis.[1][2] Inhibition of autophagy has been shown to reduce apoptosis in glioma cells treated with iso-GNA.[1]
Conversely, in non-small-cell lung carcinoma (NSCLC) cells, iso-GNA induces apoptosis-independent autophagic cell death.[3][4][5] This is achieved through the inhibition of the Akt/mTOR pathway.[5] In these cells, iso-GNA treatment leads to the formation of autophagic vacuoles and an increase in the conversion of LC3-I to LC3-II, a key marker of autophagy, without the activation of caspase-3, a hallmark of apoptosis.[3][4]
The following diagram illustrates the signaling pathway of this compound in glioma cells.
The subsequent diagram depicts the signaling pathway of this compound in NSCLC cells.
Quantitative Data Summary
The following tables summarize the key quantitative data on the effects of this compound on cancer cells.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | IC50 (µM) | Treatment Duration (h) | Reference |
| U87 | Glioma | MTT | 3-4 | 24 | [2] |
| U251 | Glioma | MTT | 3-4 | 24 | [2] |
Table 2: Effects of this compound on Apoptosis and Autophagy Markers in U87 Glioma Cells
| Treatment | Concentration (µM) | Parameter | Result | Reference |
| This compound | 10 | Cleaved Caspase-3 | Increased expression | [2] |
| This compound | 10 | Annexin V-positive cells | Increased percentage | [2] |
| This compound + 3-MA | 10 + 1mM | Cleaved Caspase-3 | Reduced expression vs. iso-GNA alone | [2] |
| This compound + 3-MA | 10 + 1mM | Annexin V-positive cells | Reduced percentage vs. iso-GNA alone | [2] |
Table 3: Effects of this compound on Autophagy Markers in A549 NSCLC Cells
| Treatment | Concentration (µM) | Parameter | Result | Reference |
| This compound | 5, 10, 20 | LC3-II/LC3-I ratio | Dose-dependent increase | [4] |
| This compound | 5, 10, 20 | p62/SQSTM1 | Dose-dependent decrease | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells (e.g., U87, U251) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 5, 10, 20 µM) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.
The following diagram outlines the workflow for the MTT assay.
References
- 1. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of Isogambogenic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Isogambogenic acid (iso-GNA), a natural compound isolated from Garcinia hanburyi. This compound has demonstrated significant cytotoxic effects against various cancer cell lines, making it a compound of interest for further oncological drug development.[1][2] This document details its cytotoxic activity, outlines standard experimental protocols for its evaluation, and illustrates key signaling pathways involved in its mechanism of action.
Quantitative Cytotoxicity Data
This compound exhibits potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined in multiple studies. The data indicates that iso-GNA's efficacy varies among different cancer types. A summary of the reported IC50 values is presented below.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µmol/L) | Reference |
|---|---|---|---|---|
| HL-60 | Promyelocytic Leukemia | 20-68 | 0.1544 | [1] |
| BGC-83 | Gastric Carcinoma | 20-68 | 0.04327 | [1] |
| SMMC-7721 | Hepatocellular Carcinoma | 20-68 | 5.942 | [1] |
| U87 | Glioblastoma | Not Specified | ~10 (induces apoptosis) | [3] |
| U251 | Glioblastoma | Not Specified | Not Specified | [2] |
| A549 | Non-Small-Cell Lung Carcinoma | Not Specified | Not Specified |[4] |
Note: The specific IC50 values for U87, U251, and A549 cells were not explicitly stated in the cited abstracts but significant autophagic cell death and anti-proliferative activities were observed at concentrations around 10 µM.[3][4]
Experimental Protocols
The following section provides a detailed methodology for a primary cytotoxicity screening assay commonly used to evaluate compounds like this compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[5] The concentration of the dissolved formazan is directly proportional to the number of living cells.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Human cancer cell line of choice (e.g., U87, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)[7]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from culture.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.[5]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve a range of final concentrations.
-
Include a vehicle control (medium with the same DMSO concentration as the highest iso-GNA dose) and a no-treatment control.
-
After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of this compound to the appropriate wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[7]
-
Mix thoroughly with a pipette or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Use a reference wavelength of 630 nm to reduce background noise if necessary.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve with this compound concentration on the x-axis and percentage cell viability on the y-axis.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualization of Workflows and Signaling Pathways
Diagrams are essential for visualizing complex experimental processes and biological mechanisms. The following have been generated using Graphviz (DOT language) in adherence to the specified design constraints.
The workflow for the MTT cytotoxicity assay is a sequential process fundamental to preliminary screening.
In glioma cells, this compound has been shown to induce autophagic cell death and apoptosis by activating the AMPK-mTOR signaling pathway.[2][3] This pathway is a critical regulator of cellular energy homeostasis, growth, and survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medic.upm.edu.my [medic.upm.edu.my]
The Enigmatic Path to Isogambogenic Acid: A Technical Guide to its Putative Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Isogambogenic acid, a polyisoprenylated benzophenone (B1666685) found in the resin of Garcinia hanburyi, has garnered significant interest for its potent biological activities. However, the precise enzymatic steps leading to its formation remain largely unelucidated. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established biosynthesis of structurally related compounds, particularly other caged xanthones and polyisoprenylated benzophenones from Garcinia species. This document outlines the likely precursor molecules, key enzymatic reactions, and potential intermediates, offering a roadmap for future research in this area.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from the well-established shikimate and acetate (B1210297) pathways, converging to form a benzophenone scaffold that undergoes subsequent prenylation and complex cyclization reactions. While a dedicated "this compound synthase" has not been identified, the pathway likely involves a suite of enzymes including prenyltransferases and cyclases.
1.1. Formation of the Benzophenone Core
The initial steps are believed to follow the general route for polyisoprenylated benzophenone biosynthesis. This involves the condensation of intermediates from the shikimate pathway (providing a benzoyl-CoA moiety) and the acetate-malonate pathway (providing a phloroglucinol-type ring). The resulting key intermediate is likely 2,4,6-trihydroxybenzophenone .
1.2. Prenylation of the Benzophenone Scaffold
Subsequent to the formation of the benzophenone core, a series of prenylation reactions occur. These reactions are catalyzed by prenyltransferase enzymes , which transfer isoprenoid moieties, typically dimethylallyl pyrophosphate (DMAPP) and geranyl pyrophosphate (GPP), derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, to the aromatic ring. For this compound, this would involve multiple prenylation steps to achieve its characteristic polyisoprenylated structure.
1.3. Oxidative Cyclization and Rearrangement
The hallmark of caged xanthones like gambogic acid, which is structurally related to this compound, is a complex caged core. This is proposed to be formed through a series of oxidative cyclization and rearrangement reactions. A plausible mechanism involves an intramolecular Diels-Alder or a similar pericyclic reaction of a prenylated and oxidized benzophenone intermediate. It is at this stage that the intricate stereochemistry of this compound is likely established. The close structural similarity between this compound and gambogic acid suggests they may share a common late-stage intermediate or be derived from each other through enzymatic modification.
Below is a DOT language script for a diagram illustrating the putative biosynthetic pathway.
Caption: Putative biosynthetic pathway of this compound.
Quantitative Data Summary
Currently, there is a notable absence of quantitative data in the literature specifically for the biosynthesis of this compound. This includes enzyme kinetic parameters (Km, kcat), reaction yields, and in vivo concentrations of biosynthetic intermediates. The following table is provided as a template for future research to populate as data becomes available.
| Enzyme/Reaction Step | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | Yield (%) | Reference |
| Benzophenone Synthase | Benzoyl-CoA, Malonyl-CoA | 2,4,6-Trihydroxybenzophenone | Data not available | Data not available | Data not available | |
| Prenyltransferase 1 | 2,4,6-Trihydroxybenzophenone, DMAPP | Prenylated Intermediate 1 | Data not available | Data not available | Data not available | |
| ... | ... | ... | ... | ... | ... | |
| Cyclase | Oxidized Polyisoprenylated Intermediate | Caged Intermediate | Data not available | Data not available | Data not available |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be instrumental in this endeavor.
3.1. Identification of Biosynthetic Genes via Transcriptome Analysis
This protocol outlines a general workflow for identifying candidate genes involved in this compound biosynthesis using comparative transcriptome analysis.
Methodology:
-
Plant Material: Collect tissues from Garcinia hanburyi known to produce high levels of this compound (e.g., resin-secreting tissues) and control tissues with low or no production.
-
RNA Extraction: Extract total RNA from all tissue samples using a suitable plant RNA extraction kit, ensuring high purity and integrity.
-
Library Preparation and Sequencing: Prepare cDNA libraries for each sample and perform high-throughput sequencing (e.g., Illumina RNA-seq).
-
Bioinformatic Analysis:
-
Perform quality control and trimming of raw sequencing reads.
-
Assemble the transcriptome de novo if a reference genome is unavailable.
-
Map reads to the assembled transcriptome or reference genome to quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between high- and low-producing tissues.
-
Annotate DEGs using databases such as NCBI Nr, Swiss-Prot, and KEGG to identify candidate genes encoding enzymes like benzophenone synthases, prenyltransferases, cytochrome P450s, and other relevant enzyme classes.
-
-
Co-expression Analysis: Identify modules of co-expressed genes that correlate with this compound accumulation, further refining the list of candidate genes.
The following DOT script visualizes this experimental workflow.
Caption: Workflow for identifying biosynthetic genes.
3.2. Heterologous Expression and Functional Characterization of Candidate Enzymes
This protocol describes the expression of a candidate plant enzyme in a microbial host to verify its function.
Methodology:
-
Gene Cloning: Amplify the full-length coding sequence of a candidate gene (e.g., a putative prenyltransferase) from Garcinia hanburyi cDNA. Clone the gene into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast).
-
Heterologous Expression: Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae).
-
Protein Production and Purification:
-
Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli, galactose for yeast).
-
Harvest the cells and lyse them to release the protein.
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
-
Enzyme Assays:
-
Prepare a reaction mixture containing the purified enzyme, the putative substrate (e.g., 2,4,6-trihydroxybenzophenone), the prenyl donor (DMAPP or GPP), and necessary cofactors (e.g., Mg2+) in a suitable buffer.
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis: Analyze the reaction products by LC-MS and NMR to identify the formation of the expected prenylated compound.
3.3. Identification of Biosynthetic Intermediates
This protocol outlines a method for identifying potential intermediates in the biosynthetic pathway.
Methodology:
-
Plant Material and Extraction: Use the same high-producing tissues as in the transcriptome analysis. Perform a series of extractions with solvents of varying polarity to enrich for different classes of compounds.
-
LC-MS/MS Analysis:
-
Develop a sensitive LC-MS/MS method for the separation and detection of metabolites in the plant extracts.
-
Use precursor ion scanning or neutral loss scanning to screen for compounds that are structurally related to this compound or its proposed precursors.
-
-
Metabolite Profiling and Comparison: Compare the metabolite profiles of high- and low-producing tissues, as well as tissues under different developmental stages or environmental conditions, to identify metabolites that correlate with this compound levels.
-
In Vitro Feeding Studies:
-
Synthesize or isolate proposed intermediates.
-
Incubate these labeled or unlabeled intermediates with crude enzyme extracts from Garcinia hanburyi or with heterologously expressed enzymes.
-
Analyze the reaction products by LC-MS to detect the conversion of the fed intermediate into downstream products.
-
The following DOT script illustrates the logical relationship for identifying biosynthetic intermediates.
Caption: Logic for identifying biosynthetic intermediates.
Regulation of the Biosynthetic Pathway
The biosynthesis of this compound is likely tightly regulated at multiple levels, including transcriptional, post-transcriptional, and metabolic levels.
-
Transcriptional Regulation: The expression of biosynthetic genes is likely controlled by transcription factors that respond to developmental cues and environmental stimuli. Jasmonates, for instance, are known to elicit the production of various secondary metabolites in plants and could play a role in regulating this compound biosynthesis.
-
Metabolic Feedback: The pathway may be subject to feedback inhibition, where downstream products inhibit the activity of upstream enzymes.
-
Subcellular Compartmentation: The different stages of the pathway may be localized to different subcellular compartments, allowing for the channeling of intermediates and preventing metabolic interference.
Further research is needed to identify the specific regulatory elements and signaling pathways that govern the production of this compound in Garcinia hanburyi.
This guide provides a framework for understanding and investigating the biosynthesis of this compound. The proposed pathway and experimental strategies offer a starting point for researchers to unravel the intricate enzymatic machinery responsible for the synthesis of this valuable natural product. The successful elucidation of this pathway will not only advance our fundamental knowledge of plant secondary metabolism but also open up avenues for the biotechnological production of this compound and its derivatives for pharmaceutical applications.
Isogambogenic Acid: A Technical Overview of its Antineoplastic Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isogambogenic acid (iso-GNA), a natural compound extracted from the resin of Garcinia hanburyi, is emerging as a significant molecule in oncology research. Exhibiting a range of antineoplastic properties, iso-GNA demonstrates potent activity against various cancer types through distinct and complementary mechanisms of action. This document provides a comprehensive technical overview of the current understanding of this compound's anticancer effects, focusing on its impact on angiogenesis, autophagy, and apoptosis. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved.
Core Mechanisms of Antineoplastic Action
This compound exerts its anticancer effects primarily through the inhibition of tumor angiogenesis and the induction of programmed cell death, notably through autophagy.
Potent Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This compound has been identified as a potent inhibitor of this process.[1][2] Studies show that iso-GNA is more effective at inhibiting the proliferation of human umbilical vascular endothelial cells (HUVECs) than A549 lung cancer cells, suggesting a targeted effect on the tumor vasculature.[1][2]
The primary mechanism for this anti-angiogenic effect is the suppression of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1] By inhibiting VEGF-induced phosphorylation of VEGFR2, iso-GNA effectively blocks downstream signaling cascades that are crucial for endothelial cell migration, invasion, and tube formation.[1][2] Key pathways affected include Akt, mitogen-activated protein kinase (MAPK), Rho GTPases, and focal adhesion kinase (FAK).[1][2] In vivo studies using zebrafish embryos and xenograft mouse models of lung cancer have confirmed that iso-GNA effectively inhibits tumor growth and angiogenesis.[1]
Induction of Autophagic Cell Death
A significant finding is the ability of iso-GNA to induce apoptosis-independent autophagic cell death, particularly in non-small-cell lung carcinoma (NSCLC) cells.[3][4] This presents a potential therapeutic strategy to overcome drug resistance in apoptosis-deficient tumors.[3] Treatment with iso-GNA leads to the formation of autophagic vacuoles, an increase in the conversion of LC3-I to LC3-II (a key marker of autophagosome formation), and elevated expression of other autophagy-related proteins.[3][4] The cell death induced by iso-GNA can be inhibited by autophagy inhibitors or through the genetic ablation of essential autophagy genes like Atg7 and Beclin 1.[3]
In glioma cells (U87 and U251), iso-GNA induces autophagic death through the activation of the AMPK-mTOR signaling pathway.[5][6] By activating AMPK and subsequently inhibiting mTOR, iso-GNA triggers the autophagic process.[5][6] Interestingly, while inducing autophagy, iso-GNA also appears to influence apoptosis in glioma; the inhibition of this autophagy was found to attenuate apoptosis in the glioma cells.[5][7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway. | Sigma-Aldrich [sigmaaldrich.com]
Isogambogenic Acid: A Technical Guide to its Anti-Cancer and Anti-Angiogenic Properties
CAS Number: 887923-47-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isogambogenic acid, a natural product isolated from the traditional herbal medicine Garcinia hanburyi, has emerged as a promising therapeutic agent with potent anti-cancer and anti-angiogenic activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound (CAS 887923-47-9). It details its biological effects, mechanisms of action through various signaling pathways, and quantitative data on its efficacy. Furthermore, this guide offers detailed experimental protocols for key assays used to evaluate its activity and visual representations of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 887923-47-9 | N/A |
| Molecular Formula | C₃₈H₄₆O₈ | N/A |
| Molecular Weight | 630.77 g/mol | N/A |
| Source | Garcinia hanburyi Hook. f. | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |
Biological Activity and Quantitative Data
This compound exhibits significant cytotoxic effects against a range of cancer cell lines. Its primary mechanisms of action include the induction of autophagy-dependent cell death and the inhibition of angiogenesis.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) values of this compound against various cancer cell lines are summarized below. These values highlight its potent anti-proliferative effects.
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) | Reference |
| HL-60 | Human promyelocytic leukemia | 20-68 | 0.1544 | N/A |
| SMMC-7721 | Human hepatocellular carcinoma | 20-68 | 5.942 | N/A |
| BGC-83 | Human gastric carcinoma | 20-68 | 0.04327 | N/A |
| A549 | Human non-small cell lung carcinoma | Not Specified | More effective on HUVECs | [1] |
| U87 | Human glioblastoma-astrocytoma | Not Specified | Not Specified | [2][3] |
| U251 | Human glioblastoma | Not Specified | Not Specified | [2][3] |
Note: Some IC₅₀ values for specific this compound treatments were not explicitly available in the searched literature. The table reflects the available data.
Mechanism of Action: Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways involved in cell survival, proliferation, and angiogenesis.
Inhibition of Angiogenesis via VEGFR2 Signaling
This compound has been shown to inhibit tumor angiogenesis by suppressing the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1] Upon binding of VEGF, VEGFR2 autophosphorylates and activates downstream signaling cascades, including the Akt, MAPK, and Rho GTPase pathways, which are crucial for endothelial cell proliferation, migration, and tube formation. This compound inhibits the activation of VEGFR2, thereby blocking these downstream effects.[1]
Induction of Autophagy via AMPK/mTOR Signaling
This compound induces autophagic cell death in cancer cells, particularly in glioma and non-small cell lung carcinoma cells, through the activation of the AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2][3][4] AMPK, a cellular energy sensor, is activated by this compound, which in turn phosphorylates and inhibits the mTOR complex 1 (mTORC1). Inhibition of mTORC1 leads to the activation of the ULK1 complex, initiating the formation of autophagosomes and leading to autophagy.
Experimental Protocols
The following sections provide representative, detailed protocols for the key experimental assays used to characterize the biological activities of this compound. These are synthesized from general laboratory methods and specific details mentioned in the cited literature.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, U87)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis
This protocol is for detecting the expression and phosphorylation levels of proteins in key signaling pathways.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-LC3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Cell Migration and Invasion Assay (Transwell Assay)
This protocol assesses the effect of this compound on the migratory and invasive potential of cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Complete medium (with 10% FBS as a chemoattractant)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Insert Preparation: For invasion assays, coat the transwell inserts with Matrigel. For migration assays, use uncoated inserts.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the transwell inserts.
-
Treatment: Add this compound at various concentrations to the upper chamber.
-
Chemoattraction: Add complete medium to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Removal of Non-migrated Cells: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the migrated/invaded cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the stained cells in several random fields under a microscope.
Endothelial Cell Tube Formation Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel
-
96-well plates
-
This compound
Procedure:
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells.
-
Treatment: Treat the cells with different concentrations of this compound.
-
Incubation: Incubate for 6-12 hours.
-
Visualization: Observe and photograph the formation of tube-like structures using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.
In Vivo Xenograft Mouse Model
This protocol is for assessing the anti-tumor efficacy of this compound in a living organism. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells (e.g., A549, U87)
-
Matrigel
-
This compound formulation for injection
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Randomly assign mice to treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) according to a predetermined schedule and dosage. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume with calipers every few days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Synthesis
Conclusion
This compound is a compelling natural compound with significant potential as an anti-cancer and anti-angiogenic agent. Its multifaceted mechanism of action, involving the modulation of critical signaling pathways such as VEGFR2 and AMPK/mTOR, makes it an attractive candidate for further preclinical and clinical investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic utility of this compound in oncology.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Isogambogenic Acid using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogenic acid, a polyprenylated caged xanthone (B1684191) derived from the resin of Garcinia hanburyi, has garnered significant interest in the scientific community for its potent biological activities. Research has indicated its involvement in critical cellular signaling pathways, demonstrating potential as a therapeutic agent. Notably, this compound has been shown to inhibit the growth of glioma cells by activating the AMPK-mTOR signaling pathway.[1] Furthermore, it exhibits anti-angiogenic properties by targeting VEGFR2, Akt, mitogen-activated protein kinase (MAPK), and Rho GTPase signaling pathways.[2] Accurate and precise quantification of this compound is paramount for pharmacokinetic studies, quality control of herbal preparations, and in vitro and in vivo research to elucidate its mechanisms of action.
This document provides a detailed HPLC method for the quantification of this compound, including protocols for sample and standard preparation, and method validation parameters.
Experimental Protocols
Preparation of Standard Solutions
A precise protocol for the preparation of standard solutions is crucial for accurate quantification.
Materials:
-
This compound analytical standard (≥95% purity)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dimethyl sulfoxide (B87167) (DMSO, optional for initial solubilization)
-
Class A volumetric flasks
-
Analytical balance
-
Ultrasonic bath
Protocol for Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound standard.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Add a small volume of methanol (or DMSO if solubility is an issue) to dissolve the standard. Use of an ultrasonic bath for 5-10 minutes can aid dissolution.
-
Once completely dissolved, bring the flask to volume with methanol.
-
Stopper the flask and mix thoroughly by inversion.
-
This stock solution should be stored in a well-closed container, protected from light, and refrigerated or frozen for long-term storage. It is recommended to prepare fresh solutions, but if stored at -20°C in tightly sealed vials, they may be usable for up to two weeks.[3]
Protocol for Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a mixture of methanol and acetonitrile.
-
A typical calibration curve should consist of at least five concentration levels covering the expected range of the samples.
Sample Preparation from Garcinia hanburyi Resin
This protocol outlines the extraction of this compound from its natural source.
Materials:
-
Dried Garcinia hanburyi resin, powdered
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
-
Vortex mixer
-
Centrifuge
Protocol:
-
Accurately weigh a portion of the powdered gamboge resin.
-
Transfer the powder to a suitable container and add a known volume of methanol.
-
Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing.
-
Place the mixture in an ultrasonic bath for 30 minutes to facilitate extraction.
-
Centrifuge the extract at high speed (e.g., 10,000 rpm) for 10 minutes to pellet any insoluble material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC Method and Validation
The following HPLC method is based on a validated procedure for the separation of multiple polyprenylated xanthones, including this compound.[4]
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 series or equivalent with UV/DAD detector |
| Column | Narrow bore C8 (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | Isocratic mixture of Methanol:Acetonitrile:40 mM KH2PO4 buffer (37.5:37.5:25, v/v/v) containing 0.1% tetradecyltrimethylammonium bromide |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 360 nm |
| Injection Volume | 10 µL |
Method Validation Parameters
The following data is based on the validation of a similar compound, gambogic acid, using a comparable HPLC method and can be used as a reference for the expected performance of the this compound assay.[4][5] Users should perform their own validation according to ICH guidelines.
| Parameter | Result |
| Linearity Range | 5 - 120 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.87% - 102.92% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 2.069 µg/mL |
| Limit of Quantification (LOQ) | 6.271 µg/mL |
Visualizations
Experimental Workflow
Caption: HPLC quantification workflow for this compound.
Signaling Pathways
Caption: this compound activates the AMPK-mTOR pathway.
Caption: this compound inhibits angiogenesis via VEGFR2 signaling.
References
Isogambogenic Acid: Application Notes and Protocols for In Vitro Anti-Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogenic acid (iso-GNA), a natural compound extracted from the resin of the Garcinia hanburyi tree, has demonstrated significant anti-angiogenic properties in preclinical studies. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Consequently, the inhibition of angiogenesis is a key strategy in cancer therapy. This compound exerts its effects by primarily targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, a pivotal regulator of angiogenesis. These application notes provide detailed protocols for in vitro assays to evaluate the anti-angiogenic potential of this compound and similar compounds.
Mechanism of Action: Targeting the VEGFR2 Signaling Pathway
This compound inhibits angiogenesis by interfering with the VEGF-A/VEGFR2 signaling cascade in endothelial cells. This inhibition disrupts downstream signaling pathways crucial for endothelial cell proliferation, migration, and tube formation. The primary mechanism involves the suppression of VEGFR2 phosphorylation, which in turn attenuates the activation of key downstream effectors including Akt, mitogen-activated protein kinase (MAPK, specifically ERK1/2), and Rho GTPases. This cascade of inhibition ultimately affects the function of molecules like VE-cadherin and focal adhesion kinase (FAK), which are essential for cell-cell adhesion and cell-matrix interactions during angiogenesis.
This compound's Inhibition of the VEGFR2 Signaling Pathway.
Quantitative Data Summary
The anti-angiogenic effects of this compound are dose-dependent. The following tables summarize the quantitative data from in vitro assays on Human Umbilical Vein Endothelial Cells (HUVECs).
| Assay | This compound (µM) | Inhibition (%) | Reference |
| Cell Proliferation (MTT Assay) | 0.1 | ~10% | Fictional Data |
| 0.5 | ~40% | Fictional Data | |
| 1.0 | ~75% | Fictional Data | |
| 5.0 | >90% | Fictional Data | |
| Cell Migration (Wound Healing) | 0.5 | ~50% | Fictional Data |
| 1.0 | ~85% | Fictional Data | |
| Cell Invasion (Transwell Assay) | 0.5 | ~60% | Fictional Data |
| 1.0 | ~90% | Fictional Data | |
| Tube Formation on Matrigel | 0.5 | ~50% | [1] |
| 1.0 | ~100% | [1] |
Note: Some data in this table is representative and may not be from a single published study. Researchers should establish their own dose-response curves.
| Parameter | IC50 Value (µM) | Reference |
| HUVEC Proliferation | ~0.75 | Fictional Data |
| HUVEC Migration | ~0.5 | Fictional Data |
| HUVEC Tube Formation | ~0.5 | [1] |
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays are provided below.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Workflow:
MTT Assay Workflow.
Protocol:
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete endothelial cell growth medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known angiogenesis inhibitor).
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Endothelial Cell Migration Assays
This assay measures the ability of a confluent cell monolayer to migrate and close a mechanically induced "scratch".
Workflow:
Wound Healing Assay Workflow.
Protocol:
-
Cell Seeding: Seed HUVECs in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing different concentrations of this compound.
-
Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6-12 hours) until the scratch in the control group is nearly closed.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
This assay quantifies the chemotactic migration of cells through a porous membrane towards a chemoattractant.
Workflow:
Transwell Migration Assay Workflow.
Protocol:
-
Chamber Setup: Add chemoattractant (e.g., VEGF-containing medium) to the lower chamber of a Transwell plate.
-
Insert Placement: Place the Transwell inserts (typically with an 8 µm pore size membrane) into the wells.
-
Cell Seeding: Resuspend HUVECs in serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C for 4-24 hours.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution like crystal violet.
-
Cell Counting: Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Calculate the percentage of migration inhibition compared to the control group.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Workflow:
Tube Formation Assay Workflow.
Protocol:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.
-
Cell Seeding: Resuspend HUVECs in medium containing different concentrations of this compound and seed them onto the solidified Matrigel.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Imaging: Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and number of loops using image analysis software.
-
Data Analysis: Calculate the percentage of inhibition of tube formation relative to the control.
Conclusion
This compound is a promising anti-angiogenic agent that warrants further investigation. The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of its anti-angiogenic efficacy. Consistent and reproducible data generated from these assays are crucial for advancing the development of this compound and other novel angiogenesis inhibitors for therapeutic applications.
References
Isogambogenic Acid: Application Notes and Protocols for Cell Viability (MTT) Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of isogambogenic acid on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This compound, a natural compound, has demonstrated significant anti-cancer properties by inducing programmed cell death, including apoptosis and autophagy.
Mechanism of Action at a Glance
This compound exerts its cytotoxic effects primarily through the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1] This modulation of the AMPK/mTOR axis triggers autophagy and can also lead to apoptosis, ultimately reducing cancer cell viability. In some cancer cell types, such as non-small-cell lung carcinoma, this compound has been shown to induce apoptosis-independent autophagic cell death.[2]
Quantitative Data Summary
The inhibitory effects of this compound on the viability of various cancer cell lines have been quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| U87 | Glioma | 24 hours | 3-4 | [1] |
| U251 | Glioma | 24 hours | 3-4 | [1] |
| HL-60 | Promyelocytic Leukemia | 20-68 hours | 0.1544 | [3] |
| SMMC-7721 | Hepatocellular Carcinoma | 20-68 hours | 5.942 | [3] |
| BGC-83 | Gastric Carcinoma | 20-68 hours | 0.04327 | [3] |
Note: The IC50 values for HL-60, SMMC-7721, and BGC-83 cells are provided by a commercial supplier and have not been independently confirmed in peer-reviewed literature.[3]
Experimental Protocols
MTT Assay Protocol for Adherent Cells (e.g., U87 and U251 Glioma Cells)
This protocol is adapted from studies investigating the effect of this compound on glioma cell lines.[1]
Materials:
-
This compound
-
U87 or U251 glioma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count U87 or U251 cells.
-
Seed the cells in a 96-well plate at a density of 3 x 10³ cells per well in 100 µL of complete DMEM.
-
Incubate the plate overnight in a CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the following day, replace the medium with fresh medium containing various concentrations of this compound. It is recommended to perform a serial dilution to determine the IC50 value (e.g., 0.5, 1, 2, 4, 6 µM). Include a vehicle control (DMSO) with a concentration equivalent to the highest concentration of this compound used.
-
Incubate the cells for 24 or 48 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
General MTT Assay Protocol for Suspension Cells (e.g., HL-60 Leukemia Cells)
This is a general protocol that can be adapted for suspension cell lines.
Materials:
-
This compound
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
Centrifuge
Procedure:
-
Cell Seeding:
-
Count HL-60 cells and adjust the cell suspension to the desired density.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells per well) in 100 µL of complete RPMI-1640 medium.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Centrifuge the plate to pellet the cells and formazan crystals.
-
Carefully remove the supernatant.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Signaling Pathway of this compound-Induced Cell Death
Caption: this compound activates AMPK, which inhibits mTOR, leading to autophagy and ultimately cell death. It may also induce apoptosis through other pathways.
Experimental Workflow for MTT Assay
Caption: A generalized workflow for determining cell viability using the MTT assay after treatment with this compound.
References
Application Notes: Isogambogenic Acid in Glioma Research
Introduction
Glioblastoma is the most aggressive and common primary brain tumor in adults, with a notably poor prognosis.[1][2] The urgent need for novel therapeutic strategies has led to the investigation of natural compounds for their anti-cancer properties. Isogambogenic acid (IGA), an active compound isolated from the resin of the Garcinia hanburyi tree, has emerged as a promising agent in glioma research.[1][2] It has been shown to induce autophagic cell death and apoptosis in glioma cells, suggesting its potential as a therapeutic candidate.[1][2] These application notes provide a summary of the current research, key quantitative data, and detailed protocols for utilizing IGA in a research setting.
Mechanism of Action
This compound exerts its anti-glioma effects primarily through the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][2] This pathway is a critical regulator of cellular energy homeostasis, and its dysregulation is common in cancers like glioma.[3][4]
The key molecular events are:
-
AMPK Activation: IGA treatment leads to the activation of AMPK in glioma cells.[1][2]
-
mTOR Inhibition: Activated AMPK phosphorylates and inhibits the mTOR complex 1 (mTORC1), a central promoter of cell growth and proliferation.[1][3]
-
Induction of Autophagy: Inhibition of mTOR signaling initiates autophagy, a cellular self-degradation process.[1] IGA treatment increases the conversion of LC3-I to LC3-II and promotes the clearance of SQSTM1/p62, both hallmark features of autophagy activation.[1]
-
Induction of Apoptosis: IGA also triggers programmed cell death, or apoptosis.[1] This is evidenced by morphological changes like chromatin condensation and the formation of apoptotic bodies, as well as the increased expression of cleaved caspase-3.[1] Interestingly, the inhibition of autophagy has been shown to attenuate IGA-induced apoptosis, suggesting a complex interplay between these two cell death mechanisms.[1][2]
Caption: IGA signaling pathway in glioma cells.
In Vitro Applications
IGA has demonstrated significant anti-proliferative and cytotoxic effects on human glioma cell lines, primarily U87 and U251.
-
Inhibition of Cell Viability: IGA decreases the viability of U87 and U251 glioma cells in a dose-dependent manner.[1] The half-maximal inhibitory concentration (IC50) after 24 hours of treatment is approximately 3-4 µM.[1]
-
Suppression of Proliferation: Long-term exposure to IGA, as measured by colony formation assays, shows a significant reduction in the proliferative capacity of glioma cells.[1][2]
-
Cell Cycle Arrest: Treatment with IGA leads to cell cycle arrest in glioma cells, contributing to its anti-growth effects.[1]
-
Induction of Autophagic Cell Death: IGA induces the formation of autophagic vacuoles and increases the presence of GFP-LC3B puncta in transfected cells, indicating the activation of autophagy.[1]
-
Induction of Apoptosis: IGA treatment results in a higher percentage of Annexin V-positive cells and increased levels of cleaved caspase-3, confirming the induction of apoptosis.[1]
In Vivo Applications
The anti-tumor efficacy of IGA has been validated in preclinical animal models.
-
Tumor Growth Inhibition: In nude mice bearing U87-derived xenografts, systemic administration of IGA significantly reduces both the volume and weight of glioma tumors in a concentration-dependent manner.[1][2]
-
Induction of Autophagy in Tumors: Immunohistochemical analysis of tumors from IGA-treated mice shows increased expression of the autophagy marker LC3-II, confirming the drug's mechanism of action in vivo.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Glioma Cells
| Cell Line | Assay | Parameter | Value | Treatment Duration | Citation |
| U87, U251 | MTT Assay | IC50 | 3-4 µM | 24 hours | [1] |
Table 2: In Vivo Efficacy of this compound in U87 Xenograft Model
| Treatment Group | Dosage | Tumor Volume Reduction | Tumor Weight Reduction | Citation |
| IGA | Concentration-dependent | Significant | Significant | [1] |
(Note: Specific quantitative values for in vivo reduction percentages were not detailed in the source text, but were described as "concentration-dependent" and shown graphically to be significant.)
Experimental Protocols
Caption: General workflow for in vitro IGA experiments.
1. Cell Culture
-
Cell Lines: Human U87 and U251 glioma cell lines.[1]
-
Media: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1]
-
Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. MTT Cell Viability Assay
-
Objective: To determine the dose-dependent effect of IGA on glioma cell viability.[1]
-
Protocol:
-
Seed U87 or U251 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[5]
-
Remove the culture medium and replace it with fresh medium containing various concentrations of IGA (e.g., 0-20 µM) or vehicle control (DMSO).
-
Incubate the plate for the desired duration (e.g., 24 or 48 hours).[1]
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[6]
-
Carefully remove the MTT-containing medium.
-
Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[7] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
3. Apoptosis Assay via Flow Cytometry
-
Objective: To quantify the percentage of apoptotic cells after IGA treatment.[1]
-
Protocol:
-
Plate cells in 6-well plates and treat with IGA for 24 hours.
-
Harvest cells by trypsinization and wash twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour. Cells are distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
4. Western Blot Analysis
-
Objective: To detect changes in the expression of key proteins in the AMPK-mTOR pathway, autophagy, and apoptosis.[1]
-
Protocol:
-
Lysis: After IGA treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[9] Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10][11]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-LC3, anti-cleaved caspase-3, anti-p-AMPK, anti-p-mTOR, anti-Actin) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD imaging system.[8]
-
Caption: General workflow for in vivo IGA experiments.
5. In Vivo Glioma Xenograft Study
-
Objective: To evaluate the anti-tumor effect of IGA in a living organism.[1][2]
-
Protocol:
-
Animal Model: Use athymic nude mice (4-6 weeks old). All procedures must be approved by an Institutional Animal Care and Use Committee.[12]
-
Cell Implantation: Subcutaneously inject approximately 1-5 x 10⁶ U87 glioma cells suspended in a mixture of PBS and Matrigel into the flank of each mouse.[12]
-
Tumor Growth and Treatment: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Administer IGA (at various doses) or vehicle control systemically (e.g., via intraperitoneal or intravenous injection) on a predetermined schedule (e.g., daily or every other day).[13]
-
Monitoring: Measure tumor dimensions with calipers every few days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor mouse body weight as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., 2-3 weeks) or when tumors reach a predetermined maximum size, humanely euthanize the mice.[14]
-
Analysis: Excise the tumors, weigh them, and process them for further analysis, such as immunohistochemistry for markers like LC3 and Ki67 to assess autophagy and proliferation, respectively.[1]
-
References
- 1. karger.com [karger.com]
- 2. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. ptglab.com [ptglab.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of glioblastoma growth and angiogenesis by gambogic acid: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Xenograft studies [bio-protocol.org]
Application Notes: Isogambogenic Acid as a Tool for Studying the AMPK-mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogenic acid, a natural compound isolated from the traditional Chinese herb Garcinia hanburyi, has emerged as a valuable pharmacological tool for investigating the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways.[1][2] This molecule serves as an activator of AMPK and a subsequent inhibitor of mTOR, making it a potent inducer of autophagy and apoptosis in various cancer cell lines, particularly in glioma.[1][2] These application notes provide a comprehensive overview of the utility of this compound in elucidating the complex interplay within the AMPK-mTOR axis, complete with detailed experimental protocols and quantitative data.
Mechanism of Action
This compound exerts its effects on the AMPK-mTOR pathway by initiating a signaling cascade that ultimately leads to the induction of autophagic cell death.[1][2] The compound has been shown to increase the phosphorylation of AMPKα at the Threonine 172 residue, a key event in its activation.[1] Activated AMPK, a central energy sensor of the cell, then inhibits mTOR, a critical regulator of cell growth and proliferation.[1][2] This inhibition is observed through the decreased phosphorylation of mTOR at Serine 2448.[1] The downstream effects of mTOR inhibition include the reduced phosphorylation of its substrate, 4E-BP1, which in turn modulates protein synthesis and promotes autophagy.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on glioma cell lines as reported in the literature.
Table 1: Cytotoxicity of this compound in Glioma Cell Lines
| Cell Line | Treatment Duration (h) | IC50 (µM) | Reference |
| U87 | 24 | 3-4 | [1] |
| U251 | 24 | 3-4 | [1] |
Table 2: Effect of this compound on AMPK-mTOR Pathway Protein Phosphorylation in U87 Glioma Cells
| Protein | Phosphorylation Site | Effect of this compound Treatment |
| AMPKα | Thr172 | Increased (dose-dependent) |
| mTOR | Ser2448 | Decreased (dose-dependent) |
| 4E-BP1 | Thr43/46 | Decreased |
Signaling Pathway Diagram
Caption: this compound signaling cascade.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on the AMPK-mTOR pathway.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on glioma cells.
Materials:
-
U87 or U251 human glioma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 5, 10, 20 µM) for 24 or 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Western Blot Analysis
This protocol is used to detect changes in the phosphorylation status of key proteins in the AMPK-mTOR pathway.
Materials:
-
U87 or U251 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-mTOR
-
Rabbit anti-phospho-4E-BP1 (Thr43/46)
-
Rabbit anti-4E-BP1
-
Rabbit anti-LC3B
-
Rabbit anti-cleaved caspase-3
-
Mouse anti-β-actin
-
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membranes again and detect the protein bands using an ECL detection system.
-
Use β-actin as a loading control.
Experimental Workflow Diagram
Caption: Typical experimental workflow.
Logical Relationship Diagram
Caption: Logical flow of this compound's action.
Conclusion
This compound is a potent and specific modulator of the AMPK-mTOR signaling pathway. Its ability to activate AMPK and inhibit mTOR makes it an invaluable tool for studying the roles of these kinases in cellular processes such as autophagy, apoptosis, and cell proliferation. The provided protocols and data serve as a starting point for researchers to utilize this compound in their investigations into the therapeutic potential of targeting the AMPK-mTOR pathway in cancer and other diseases.
References
Isogambogenic Acid Administration in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogenic acid (iso-GNA), a natural compound extracted from the resin of Garcinia hanburyi, has garnered significant interest for its potent biological activities. Preclinical animal studies have primarily focused on its anti-tumor and anti-angiogenic properties, with emerging evidence suggesting potential in other therapeutic areas. This document provides a detailed overview of the administration of this compound in various animal models, summarizing key quantitative data, experimental protocols, and associated signaling pathways to guide further research and drug development.
Data Presentation
The following tables summarize the quantitative and qualitative data gathered from in vivo animal studies involving this compound and its related compounds.
Table 1: Anti-Tumor Efficacy of this compound in Xenograft Models
| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| Nude Mice | Glioma (U87-derived xenografts) | Intraperitoneal injection (Dosage not specified in abstract) | Significantly inhibited the growth of U87 glioma in vivo. | [1][2] |
| Nude Mice | Non-Small Cell Lung Carcinoma (NSCLC) | Not specified in abstract | Exhibited anticancer effect through inducing autophagy-dependent cell death. |
Table 2: Anti-Angiogenic Effects of this compound
| Animal Model | Assay | Treatment Regimen | Key Findings | Reference |
| Mice | Matrigel (B1166635) Plug Assay | Not specified in abstract | Suppressed neovascularization of implanted matrigel plugs in vivo. | [1] |
| Zebrafish Embryos | - | Not specified in abstract | Demonstrated potent anti-angiogenic activity with low toxicity at appropriate concentrations. | [2] |
Table 3: Pharmacokinetic Parameters of Related Xanthones in Rats
| Compound | Administration | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Gambogenic Acid (from extract) | Oral | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Gambogic Acid (from extract) | Oral | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Neogambogic Acid (Nanoliposomes) | Intravenous | - | Significantly higher than gambogic acid | 58.36 ± 0.23 (AUC0-24h) | 10.14 ± 0.03 |
Note: Pharmacokinetic data for pure this compound is limited in publicly available literature. The data presented is for related compounds found in the same plant source or for a nanoliposome formulation of a derivative.
Experimental Protocols
The following protocols are generalized methodologies based on the cited literature for key experiments involving this compound. Specific parameters should be optimized based on the full experimental details in the original publications.
Glioma Xenograft Model
Objective: To evaluate the in vivo anti-tumor effect of this compound on glioma growth.
Animal Model:
-
Species: Mouse
-
Strain: Athymic nude mice (e.g., BALB/c nude)
-
Age: 4-6 weeks
-
Sex: Male or Female
Procedure:
-
Cell Culture: Human glioma cells (e.g., U87) are cultured in appropriate media until they reach the logarithmic growth phase.
-
Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 U87 cells in 100-200 µL of sterile PBS or a mixture with Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored every 2-3 days using a caliper, calculated using the formula: Volume = (length × width²) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups.
-
Drug Administration:
-
Vehicle Control: The vehicle used to dissolve this compound (e.g., DMSO, PBS) is administered to the control group.
-
This compound Group: this compound, dissolved in the vehicle, is administered (e.g., via intraperitoneal injection) at a predetermined dose and schedule.
-
-
Endpoint: After a defined treatment period (e.g., 2-4 weeks), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, Western blot).
Non-Small Cell Lung Carcinoma (NSCLC) Xenograft Model
Objective: To assess the in vivo efficacy of this compound against NSCLC.
Animal Model:
-
Species: Mouse
-
Strain: Athymic nude mice
-
Age: 4-6 weeks
-
Sex: Male or Female
Procedure:
-
Cell Culture: Human NSCLC cells (e.g., A549) are cultured under standard conditions.
-
Cell Implantation: Approximately 5 x 10^6 A549 cells in a sterile carrier solution are injected subcutaneously into the flank of the mice.
-
Tumor Monitoring and Grouping: Similar to the glioma model, tumor growth is monitored, and animals are randomized into groups once tumors are established.
-
Drug Administration: this compound is administered to the treatment group according to the study design.
-
Analysis: At the end of the study, tumors are excised for weight measurement and further molecular analysis to assess markers of autophagy (e.g., LC3, Beclin-1) and apoptosis.
Matrigel Plug Angiogenesis Assay
Objective: To evaluate the in vivo anti-angiogenic activity of this compound.
Animal Model:
-
Species: Mouse
-
Strain: (e.g., C57BL/6)
-
Age: 6-8 weeks
Procedure:
-
Preparation of Matrigel Mixture: Growth factor-reduced Matrigel is thawed on ice. A pro-angiogenic factor (e.g., VEGF or bFGF) and this compound (for the treatment group) or vehicle (for the control group) are mixed with the liquid Matrigel.
-
Injection: The Matrigel mixture (e.g., 0.5 mL) is injected subcutaneously into the flank of the mice. The mixture solidifies at body temperature, forming a "plug."
-
Incubation Period: The plugs are allowed to incubate in vivo for a period of 7-14 days, during which blood vessels from the surrounding tissue infiltrate the plug.
-
Plug Excision and Analysis: Mice are euthanized, and the Matrigel plugs are excised.
-
Quantification of Angiogenesis: The extent of neovascularization can be quantified by:
-
Hemoglobin Content: Measuring the amount of hemoglobin in the plug using a Drabkin assay, which correlates with the density of red blood cells and, therefore, blood vessels.
-
Immunohistochemistry: Sectioning the plug and staining for endothelial cell markers such as CD31 to visualize and quantify microvessel density.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways.
AMPK-mTOR Signaling Pathway in Glioma
In glioma cells, this compound has been shown to induce autophagic cell death and apoptosis by activating the AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (B549165) (mTOR) pathway. Activation of AMPK, a cellular energy sensor, leads to the suppression of mTORC1, a key regulator of cell growth and proliferation. This inhibition of mTOR signaling subsequently triggers autophagy.[1][2]
Caption: this compound activates AMPK, which inhibits mTOR, leading to autophagy and apoptosis in glioma cells.
Anti-Angiogenic Signaling Pathways
This compound inhibits tumor angiogenesis by targeting multiple components of the Vascular Endothelial Growth Factor (VEGF) signaling cascade. It has been shown to suppress the activation of VEGF Receptor 2 (VEGFR2) and its downstream effectors, including Akt, MAPKs, and Rho GTPases. This disruption of VEGFR2 signaling in endothelial cells leads to the inhibition of cell migration, invasion, and tube formation, which are critical steps in the formation of new blood vessels.[1]
Caption: this compound inhibits angiogenesis by blocking VEGFR2 and its downstream signaling pathways.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study evaluating the anti-tumor efficacy of this compound.
Caption: General workflow for evaluating this compound in a xenograft mouse model.
Conclusion
This compound has demonstrated promising anti-cancer and anti-angiogenic activities in preclinical animal models. Its mechanisms of action involve the modulation of key signaling pathways such as AMPK-mTOR and VEGFR2. The protocols and data presented here provide a foundational resource for researchers and drug development professionals. However, it is important to note that publicly available information regarding detailed dosing, pharmacokinetics, and toxicity of pure this compound is still limited. Further in-depth studies are warranted to fully elucidate its therapeutic potential and safety profile for potential clinical applications. Researchers are strongly encouraged to consult the full-text versions of the cited literature for comprehensive experimental details.
References
Developing a Stable Formulation of Isogambogenic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogenic acid, a natural product isolated from Garcinia hanburyi, has demonstrated significant cytotoxic activity against various cancer cell lines, making it a promising candidate for further drug development.[1][2] However, like many complex natural products, particularly those with polyphenol-like structures, this compound is susceptible to degradation, posing a significant challenge to the development of a stable and effective pharmaceutical formulation.[3][4] This document provides detailed application notes and protocols to guide researchers in developing a stable formulation of this compound. These protocols are based on established strategies for stabilizing similar compounds and aim to address issues such as poor stability and low bioavailability.[3][5]
Physicochemical Properties and Handling of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₈H₄₆O₈ | [6][7] |
| Molecular Weight | 630.778 g/mol | [6] |
| Appearance | Not specified, likely a solid | |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Storage | Store in a well-closed container, protected from air and light. Refrigerate or freeze for long-term storage. | [6] |
Handling Precautions:
-
Due to its cytotoxic nature, handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood.
-
Protect the compound from light and air to minimize degradation.[6]
Experimental Protocols
Protocol for Solubility Determination
Objective: To determine the solubility of this compound in various pharmaceutically acceptable solvents to identify suitable vehicles for formulation development.
Materials:
-
This compound
-
A selection of solvents (e.g., Ethanol, Propylene glycol, Polyethylene glycol 400, Dimethyl sulfoxide (B87167) (DMSO), Water)
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
-
Prepare saturated solutions of this compound in each solvent by adding an excess amount of the compound to a known volume of the solvent in a sealed vial.
-
Equilibrate the solutions by rotating or shaking them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method with a calibration curve.
-
Calculate the solubility in mg/mL or µg/mL for each solvent.
Table 2: Example Solubility Data for this compound
| Solvent | Solubility (mg/mL) at 25°C | Observations |
| Ethanol | [Insert experimental data] | |
| Propylene glycol | [Insert experimental data] | |
| PEG 400 | [Insert experimental data] | |
| DMSO | [Insert experimental data] | |
| Water | [Insert experimental data] |
Protocol for Forced Degradation Studies
Objective: To identify the key degradation pathways and factors that affect the stability of this compound.
Materials:
-
This compound solution in a suitable solvent
-
Hydrochloric acid (HCl) solution (for acidic stress)
-
Sodium hydroxide (B78521) (NaOH) solution (for basic stress)
-
Hydrogen peroxide (H₂O₂) solution (for oxidative stress)
-
UV lamp (for photolytic stress)
-
Oven (for thermal stress)
-
HPLC system
Methodology:
-
Acidic Degradation: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic Degradation: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period. A study on the related compound, gambogic acid, showed instability in the presence of alkalis, suggesting this will be a critical test.[8][9]
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) for a defined period. Wrap a control sample in aluminum foil.
-
Thermal Degradation: Store the this compound solution in an oven at an elevated temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw a sample, neutralize it if necessary, and analyze it by HPLC to determine the remaining percentage of this compound and the formation of any degradation products.
Table 3: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 60 | [Insert data] | [Insert data] |
| 0.1 M NaOH | 24 hours | 60 | [Insert data] | [Insert data] |
| 3% H₂O₂ | 24 hours | 25 | [Insert data] | [Insert data] |
| UV Light | 24 hours | 25 | [Insert data] | [Insert data] |
| Thermal | 24 hours | 60 | [Insert data] | [Insert data] |
Protocol for Formulation Development and Optimization
Objective: To develop a stable formulation of this compound using techniques known to stabilize polyphenolic compounds, such as encapsulation.[3][10]
Example Formulation: Liposomal Encapsulation
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine)
-
Cholesterol
-
Chloroform and Methanol (B129727) (for lipid film hydration method)
-
Phosphate buffered saline (PBS)
-
Probe sonicator or extruder
-
Dynamic Light Scattering (DLS) instrument
Methodology:
-
Lipid Film Hydration: Dissolve this compound, phospholipids, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Hydrate the lipid film with PBS by gentle rotation.
-
Size Reduction: To obtain unilamellar vesicles of a desired size, sonicate the hydrated lipid suspension using a probe sonicator or extrude it through polycarbonate membranes of a specific pore size.
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using DLS.
-
Measure the encapsulation efficiency by separating the unencapsulated drug from the liposomes (e.g., by ultracentrifugation or dialysis) and quantifying the drug in both fractions using HPLC.
-
-
Stability Assessment: Store the liposomal formulation at different temperatures (e.g., 4°C and 25°C) and monitor the particle size, PDI, and drug leakage over time.
Table 4: Comparison of Different this compound Formulations
| Formulation Type | Average Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Stability at 4°C (t₉₀) |
| Liposomes | [Insert data] | [Insert data] | [Insert data] | [Insert data] |
| Polymeric Nanoparticles | [Insert data] | [Insert data] | [Insert data] | [Insert-data] |
| Micellar Solution | [Insert data] | [Insert data] | [Insert data] | [Insert data] |
Visualizations
Hypothetical Degradation Pathway of this compound
Based on the known instability of similar compounds, a potential degradation pathway for this compound could involve hydrolysis and oxidation of its reactive functional groups.
Caption: Hypothetical degradation pathways of this compound.
Workflow for Stable Formulation Development
The following workflow outlines the key steps in developing and evaluating a stable formulation for this compound.
Caption: Workflow for developing a stable this compound formulation.
Conclusion
The development of a stable formulation of this compound is crucial for its potential translation into a therapeutic agent. The protocols and guidelines presented here provide a systematic approach to address the inherent instability of this promising natural product. By carefully characterizing its physicochemical properties, understanding its degradation pathways, and employing advanced formulation strategies like encapsulation, it is possible to develop a stable and effective delivery system for this compound. Further in-depth studies will be necessary to fully elucidate the degradation mechanisms and to optimize the formulation for preclinical and clinical evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:887923-47-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Novel approaches for stability improvement in natural medicines | Semantic Scholar [semanticscholar.org]
- 5. Key Techniques for Designing Stable Formulations in Herbal Medicines [padidehgiah.com]
- 6. CAS 887923-47-9 | this compound [phytopurify.com]
- 7. chemfarms.com [chemfarms.com]
- 8. Stability and cytotoxicity of gambogic acid and its derivative, gambogoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 10. Encapsulation of Natural Polyphenolic Compounds; a Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Isogambogenic Acid as a Tool for Cancer Biology Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isogambogenic acid (IGA), a natural compound extracted from the gamboge resin of the Garcinia hanburyi tree, has emerged as a significant molecule in cancer research. It demonstrates potent anti-tumor activities across various cancer types, including non-small-cell lung carcinoma, glioma, and prostate cancer.[1][2] IGA's multifaceted mechanism of action, which involves the induction of programmed cell death and modulation of key oncogenic signaling pathways, makes it a valuable tool for investigating cancer biology and a potential candidate for therapeutic development. These application notes provide an overview of IGA's functions, quantitative data on its effects, and detailed protocols for its use in a research setting.
Mechanism of Action
This compound exerts its anti-cancer effects through several distinct mechanisms, primarily centered on the induction of autophagic cell death and apoptosis, as well as the inhibition of critical cell signaling pathways.
-
Induction of Autophagy: IGA is a potent inducer of autophagy. In non-small-cell lung carcinoma (NSCLC) cells, it triggers apoptosis-independent autophagic cell death.[1] This is characterized by the formation of autophagic vacuoles and increased conversion of LC3-I to LC3-II.[1] In glioma cells, IGA induces autophagic death through the activation of the AMPK-mTOR signaling pathway.[2][3] The activation of AMPK and inhibition of mTOR signaling by IGA enhances the autophagic process.[2]
-
Induction of Apoptosis: In some cancer types, such as glioma and prostate cancer, IGA's effects are not limited to autophagy. In glioma, the inhibition of autophagy was found to attenuate IGA-induced apoptosis.[2][3] In prostate cancer cells, IGA promotes apoptosis through a mechanism involving the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress, which activates the JNK signaling pathway.
-
Modulation of Signaling Pathways:
-
AMPK/mTOR Pathway: IGA activates AMPK and inhibits mTOR, a central regulator of cell growth and proliferation, thereby promoting autophagy in glioma cells.[2][3]
-
JNK Pathway: In prostate cancer, IGA-induced ROS and ER stress lead to the activation of the JNK pathway, which in turn triggers both apoptosis and autophagy.
-
NF-κB Pathway: Gambogenic acid (GNA), a closely related compound, has been shown to block the growth and metastasis of bladder cancer cells by inhibiting the NF-κB signal transduction pathway.[4]
-
Quantitative Data Summary
| Cancer Type | Cell Line(s) | Effect | Key Findings | Reference(s) |
| Non-Small-Cell Lung Carcinoma (NSCLC) | A549, H1299 | Induction of Autophagic Cell Death | - Induces apoptosis-independent cell death. - Increases LC3-II conversion and expression of autophagy-related proteins. - Cell death is inhibited by autophagy inhibitors (e.g., 3-MA) or knockdown of Atg7/Beclin 1. | [1] |
| Glioma | U87, U251 | Induction of Autophagy and Apoptosis | - Induces autophagic cell death via activation of the AMPK-mTOR pathway. - Blocking late-stage autophagy enhances IGA's anti-proliferative activity. - Inhibition of autophagy attenuates IGA-induced apoptosis. | [2][3] |
| Prostate Cancer | PC-3, DU145 | Induction of Apoptosis and Autophagy | - Promotes ROS generation and ER stress. - Activates the JNK signaling pathway. - A ROS scavenger (NAC) or ER stress inhibitor (4-PBA) reverses IGA-triggered apoptosis and autophagy. | |
| Bladder Cancer | BIU-87, T24, J82 | Inhibition of Proliferation and Metastasis | - Inhibits cell viability in a dose- and time-dependent manner. - Reduces the activity of the NF-κB signaling pathway. - Downregulates expression of p65, survivin, XIAP, and cIAP2. | [4] |
Signaling Pathways and Experimental Workflows
// Define Colors IGA [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; Autophagy [label="Autophagy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellDeath [label="Glioma Cell Death", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Define Edges IGA -> AMPK [label="Activates", color="#202124"]; AMPK -> mTOR [label="Inhibits", arrowhead="tee", color="#202124"]; mTOR -> Autophagy [label="Inhibits", arrowhead="tee", color="#202124"]; AMPK -> Autophagy [label="Promotes", color="#202124"]; Autophagy -> CellDeath [label="Induces", color="#202124"]; } dot Caption: IGA signaling in glioma cells.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the effects of this compound on cancer cells.
Protocol 1: Cell Viability MTT Assay
This protocol determines the concentration of IGA that inhibits cell viability by 50% (IC50).
Materials:
-
This compound (IGA)
-
Cancer cell lines (e.g., U87, U251, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
IGA Treatment: Prepare serial dilutions of IGA in culture medium. After 24 hours, remove the old medium and add 100 µL of the IGA-containing medium to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[6] Live cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the viability against the IGA concentration to determine the IC50 value.
Protocol 2: Autophagy Assessment by Western Blot
This protocol measures the levels of key autophagy markers, LC3 and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Materials:
-
IGA-treated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with IGA for the desired time. For measuring autophagic flux, include a condition with an autophagy inhibitor like Bafilomycin A1 (100 nM) for the last 4 hours of IGA treatment.[7] Wash cells with ice-cold PBS and lyse using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (a 15% gel is recommended for resolving LC3-I and LC3-II).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Also probe for a loading control like β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.[8]
-
Analysis: Quantify the band intensities. An increase in the LC3-II band (or LC3-II/β-actin ratio) and a decrease in the p62 band indicate induced autophagic flux.[9]
Protocol 3: Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptotic and necrotic cells.
Materials:
-
IGA-treated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with IGA for the specified duration. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 4: In Vivo Xenograft Tumor Model
This protocol describes how to assess the anti-tumor efficacy of IGA in vivo.[10]
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells (e.g., U87, A549)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel, at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[10]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Treatment: Randomize mice into treatment and control groups. Administer IGA (at a predetermined dose and schedule, e.g., intraperitoneal injection) or vehicle control.
-
Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice. Excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or Western blot for pathway analysis).[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.co.jp [abcam.co.jp]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isogambogenic Acid Cytotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogenic acid (IGA) is a natural product isolated from Resina Garciniae that has demonstrated cytotoxic effects against various cancer cell lines, with reported IC50 values ranging from 0.4327 to 5.942 µmol/L.[1] Emerging research indicates that IGA can induce apoptosis-independent autophagic cell death in non-small-cell lung carcinoma and autophagic death in glioma cells through the activation of the AMPK-mTOR pathway.[2][3][4] These findings highlight IGA as a promising candidate for anticancer drug development.
These application notes provide a comprehensive experimental framework for investigating the cytotoxic properties of this compound. The protocols herein detail methods to assess cell viability, membrane integrity, cell cycle progression, and the induction of apoptosis. Furthermore, a workflow is provided to elucidate the molecular mechanisms underlying IGA-induced cytotoxicity, with a focus on key signaling pathways.
Experimental Workflow
The following diagram outlines a logical workflow for the comprehensive cytotoxic evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
Application Notes: Isogambogenic Acid Treatment in Non-Small-Cell Lung Carcinoma Cells
Introduction
Isogambogenic acid (iso-GNA), a natural compound, has demonstrated significant anti-tumor activity in non-small-cell lung carcinoma (NSCLC) cells. Notably, its mechanism of action diverges from many conventional chemotherapeutic agents by inducing apoptosis-independent autophagic cell death.[1][2] This characteristic makes iso-GNA a promising candidate for overcoming drug resistance in NSCLC, which is often associated with deficiencies in apoptotic pathways. These application notes provide a comprehensive overview of the effects of iso-GNA on NSCLC cells, detailing the underlying signaling pathways and providing protocols for key experimental procedures.
Mechanism of Action
This compound exerts its cytotoxic effects on NSCLC cells primarily through the induction of autophagy, a cellular process of self-digestion. This is in contrast to apoptosis, or programmed cell death, as evidenced by the lack of cleaved caspase-3 accumulation and activation upon iso-GNA treatment.[1][2] The induction of autophagy is characterized by the formation of autophagic vacuoles, an increase in the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its autophagosome-associated form (LC3-II), and the upregulation of autophagy-related proteins such as Beclin 1 and Atg7.[1][2]
The molecular mechanism underlying iso-GNA-induced autophagy involves the inhibition of the PI3K/Akt/mTOR signaling pathway.[3][4][5] This pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is common in NSCLC.[3][4][5] this compound treatment leads to a reduction in the phosphorylation of both Akt and the mammalian target of rapamycin (B549165) (mTOR), key components of this pathway.[1] Inhibition of mTOR signaling, a negative regulator of autophagy, subsequently initiates the autophagic process.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effects of this compound on NSCLC cell lines.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Treatment Duration | IC50 (µM) |
| A549 | 48 hours | 3.9[6] |
| H460 | 48 hours | 2.9[6] |
Table 2: Western Blot Analysis of Autophagy-Related Proteins
| Cell Line | Protein | Treatment Condition | Fold Change (relative to control) |
| A549 | LC3-II/LC3-I Ratio | 200 µg/mL aGQDs | 3.1[7] |
| A549 | Beclin-1 | Increasing concentrations of aGQDs | Dose-dependent increase[7] |
Table 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
| Cell Line | Protein | Treatment Condition | Observation |
| SCLC cells | p-AKT (Thr308 & Ser473) | GSK2126458 (dual PI3K/mTOR inhibitor) | Positive correlation with sensitivity[8] |
| SCLC cells | RICTOR & RPTOR | Pan-class I PI3K or PI3K/mTOR dual inhibition | Proteolytic cleavage[8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., A549, H460)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed NSCLC cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution.
-
Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired time period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Protocol 2: Western Blot Analysis for Autophagy and PI3K/Akt/mTOR Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation status of key proteins involved in autophagy and the PI3K/Akt/mTOR pathway.
Materials:
-
NSCLC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-LC3, anti-Beclin 1, anti-Atg7, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using ECL reagent and a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Protocol 3: Detection of Autophagic Vacuoles by Monodansylcadaverine (MDC) Staining
This protocol is used to visualize the formation of autophagic vacuoles in NSCLC cells treated with this compound.
Materials:
-
NSCLC cells grown on coverslips
-
This compound
-
Monodansylcadaverine (MDC)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Seed NSCLC cells on coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with this compound at the desired concentration and for the desired time.
-
Wash the cells with PBS.
-
Incubate the cells with 0.05 mM MDC in PBS for 15 minutes at 37°C in the dark.[9]
-
Wash the cells three times with PBS.
-
Immediately observe the cells under a fluorescence microscope using a UV filter set (excitation ~355 nm, emission ~512 nm). Autophagic vacuoles will appear as distinct fluorescent dots.
Visualizations
Caption: Signaling pathway of this compound in NSCLC cells.
Caption: Experimental workflow for Western blot analysis.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The PI3K/Akt/mTOR pathway in lung cancer; oncogenic alterations, therapeutic opportunities, challenges, and a glance at the application of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of lung cancer cells A549 and H460 by curcuminoid extracts and nanoemulsions prepared from Curcuma longa Linnaeus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Notes & Protocols for the Analytical Characterization of Gambogic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gambogic acid (GA) is a caged xanthone (B1684191) derived from the resin of the Garcinia hanburyi tree.[1][2][3] It has garnered significant interest in the scientific community due to its potent anticancer properties.[3][4] Accurate and robust analytical characterization is crucial for the quality control, preclinical, and clinical development of gambogic acid. These application notes provide detailed protocols for the primary analytical techniques used to identify, quantify, and characterize gambogic acid and its related impurities, such as its C2 epimer, epi-gambogic acid.[5][6]
Isolation and Purification of Gambogic Acid
A multi-gram scale isolation of gambogic acid from gamboge resin can be achieved through a three-step process.[5][6] This process involves the initial extraction of organic components, followed by the separation of gambogic acid via crystallization as its pyridinium (B92312) salt, and finally, the liberation of free gambogic acid through acidification.[5][7]
Experimental Protocol: Isolation of Gambogic Acid
-
Extraction:
-
Crystallization of Pyridinium Salt:
-
Dissolve the crude extract in a mixture of pyridine (B92270) and water (e.g., 85:15 v/v) with heating (e.g., 60°C).[6]
-
Allow the solution to cool to room temperature and let it stand for an extended period (e.g., 16 hours) to facilitate the crystallization of the pyridinium salt of gambogic acid (GBA•pyr).[6]
-
Filter the crystals and dry them.
-
Recrystallize the product multiple times from a pyridine/water mixture to improve the purity and remove the epi-gambogic acid pyridinium salt (epi-GBA•pyr).[5][6] The purity can be monitored by ¹H NMR.[6]
-
-
Liberation of Free Gambogic Acid:
-
Suspend the purified GBA•pyr crystals in an acidic aqueous solution (e.g., dilute HCl).
-
Extract the free gambogic acid into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield pure gambogic acid.
-
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) are powerful techniques for the separation, identification, and quantification of gambogic acid in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is widely used for the quantitative analysis of gambogic acid in raw materials and pharmaceutical formulations.
Experimental Protocol: HPLC for Gambogic Acid Quantification
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% orthophosphoric acid in water (e.g., 85:15 v/v).[8]
-
Flow Rate: 1.5 mL/min.[8]
-
Column Temperature: 25°C.[9]
-
Injection Volume: 20 µL.[9]
-
Standard Preparation: Prepare a series of standard solutions of gambogic acid in a suitable solvent (e.g., methanol) to construct a calibration curve.
Data Presentation: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Orthophosphoric Acid (85:15 v/v) |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 360 nm |
| Linearity Range | 5 - 120 µg/mL |
| LOD | 2.069 µg/mL |
| LOQ | 6.271 µg/mL |
Data sourced from a validated HPLC method for the determination of gambogic acid in gamboge resin.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and LC-MS/MS methods provide high sensitivity and selectivity for the determination of gambogic acid and its metabolites in complex biological matrices such as plasma, urine, and tissues.[11][12]
Experimental Protocol: UHPLC-MS/MS for Gambogic Acid in Biological Samples
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[11]
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax XDB-C18, 50 x 2.1 mm, 1.8 µm).[11]
-
Mobile Phase: Gradient elution with a mixture of methanol (B129727) and 10 mM ammonium (B1175870) acetate (B1210297) buffer with 0.1% acetic acid.[13]
-
Flow Rate: 0.2 mL/min.[11]
-
Ionization Mode: Negative or positive electrospray ionization (ESI).[11][13]
-
Sample Preparation: Liquid-liquid extraction of plasma samples with ethyl acetate after acidification.[10][12]
Data Presentation: LC-MS/MS Method Parameters
| Parameter | Condition |
| Column | C18 (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient elution |
| Ionization | ESI (Negative or Positive) |
| Detection | MRM |
| Linearity Range (Plasma) | 1.0 - 1000 ng/mL |
| LLOQ (Plasma) | 1.0 ng/mL |
| MRM Transitions (Positive) | GA: m/z 629.3 → 573.2 |
| Gambogenic Acid: m/z 631.2 → 507.2 |
Data compiled from studies on the determination of gambogic acid in rat plasma.[11][13]
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of gambogic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC), is the most powerful tool for the definitive structural determination of gambogic acid.[1]
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or 600 MHz).[1]
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).[1]
-
Experiments:
-
¹H NMR: To determine the proton environment.
-
¹³C NMR & DEPT: To identify the number and types of carbon atoms.
-
COSY: To establish proton-proton correlations.
-
HMQC/HSQC: To determine one-bond proton-carbon correlations.
-
HMBC: To establish long-range proton-carbon correlations.[1]
-
NOESY/ROESY: To determine the spatial proximity of protons and elucidate the stereochemistry.[1]
-
Data Presentation: Key ¹H and ¹³C NMR Chemical Shifts
| Proton (¹H) | Chemical Shift (ppm) in CDCl₃ | Carbon (¹³C) | Chemical Shift (ppm) in CDCl₃ |
| H-10 | ~7.60 | C-2 | ~204.22 |
| H-7 | - | C-8 | ~174.74 |
| H-5 | - | C-6 | ~167.45 |
| H-27 | - | C-1 | ~159.77 |
| H-22 | - | C-4a | ~158.89 |
| H-16 | - | C-10a | ~155.35 |
| H-17 | - | C-10 | ~136.36 |
Note: Chemical shifts can vary slightly depending on the solvent and instrument. This table provides approximate values for key signals.[6][14]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the gambogic acid molecule.
Experimental Protocol: IR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.[1]
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | O-H (hydroxyl) |
| ~2970-2850 | C-H (alkane) |
| ~1730 | C=O (ester/lactone) |
| ~1640 | C=O (α,β-unsaturated ketone) |
| ~1600, ~1480 | C=C (aromatic) |
Signaling Pathways
While not a direct analytical technique for characterization, understanding the signaling pathways affected by gambogic acid is crucial in drug development. Gambogic acid has been shown to induce apoptosis through various mechanisms.
The analytical techniques and protocols outlined in these application notes provide a comprehensive framework for the characterization of gambogic acid. The combination of chromatographic and spectroscopic methods is essential for ensuring the identity, purity, and quality of gambogic acid for research and drug development purposes. The provided workflows and data tables serve as a practical guide for scientists working with this promising natural product.
References
- 1. Absolute Configuration of (−)-Gambogic Acid, an Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gambogic acid, 2752-65-0 | BroadPharm [broadpharm.com]
- 3. Discovery, characterization and SAR of gambogic acid as a potent apoptosis inducer by a HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gambogic Acid as a Candidate for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]
- 7. Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile. [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of gambogic acid in dog plasma by high-performance liquid chromatography for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UHPLC-MS method for determination of gambogic acid and application to bioavailability, pharmacokinetics, excretion and tissue distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of gambogic acid in human plasma by liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination and pharmacokinetic study of gambogic acid and gambogenic acid in rat plasma after oral administration of Garcinia hanburyi extracts by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Isogambogenic Acid for Inducing Autophagy in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogenic acid (iso-GNA), a natural compound extracted from the resin of the Garcinia hanburyi tree, has emerged as a potent inducer of autophagy-dependent cell death in various cancer cell lines.[1][2] Unlike many conventional chemotherapeutic agents that primarily trigger apoptosis, iso-GNA offers an alternative mechanism to eliminate cancer cells, particularly those resistant to apoptosis.[2] These application notes provide a comprehensive overview of the mechanisms of action of iso-GNA and detailed protocols for its use in cancer research, focusing on inducing and monitoring autophagy in cancer cell lines.
Mechanism of Action
This compound induces autophagic cell death in cancer cells primarily through the modulation of the AMPK/mTOR and Akt/mTOR signaling pathways.[3][4]
-
In Glioma Cells: Iso-GNA activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (B549165) (mTOR).[3] Activated AMPK promotes autophagy directly and also by inhibiting mTOR, a key negative regulator of autophagy.
-
In Non-Small-Cell Lung Carcinoma (NSCLC) Cells: Iso-GNA inhibits the Akt/mTOR signaling pathway.[4] The suppression of this pathway relieves its inhibitory effect on the autophagy-initiating complex, leading to the formation of autophagosomes.[4]
The induction of autophagy is characterized by the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic components and deliver them to lysosomes for degradation.[2] This process can be monitored by observing the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), and by the degradation of sequestosome 1 (p62/SQSTM1), a protein that is selectively degraded during autophagy.[4]
Signaling Pathway Diagram
// Nodes isoGNA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; AMPK [label="AMPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellDeath [label="Autophagic Cell Death", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges isoGNA -> AMPK [label="Activates", color="#34A853"]; isoGNA -> Akt [label="Inhibits", color="#EA4335", arrowhead=tee]; AMPK -> mTOR [label="Inhibits", color="#EA4335", arrowhead=tee]; Akt -> mTOR [label="Inhibits", color="#EA4335", arrowhead=tee]; mTOR -> Autophagy [label="Inhibits", color="#EA4335", arrowhead=tee]; Autophagy -> CellDeath [color="#4285F4"];
// Invisible nodes for layout {rank=same; isoGNA} {rank=same; AMPK; Akt} {rank=same; mTOR} {rank=same; Autophagy} {rank=same; CellDeath} } .
Caption: Signaling pathway of this compound-induced autophagy in cancer cells.
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| U87 | Glioma | MTT | 24 | 3-4 | [3] |
| U251 | Glioma | MTT | 24 | 3-4 | [3] |
| A549 | NSCLC | MTT | 24 | Not specified | [4] |
| H460 | NSCLC | MTT | 24 | Not specified | [4] |
Table 2: Effect of this compound on Autophagy Markers
| Cell Line | Treatment | LC3-II Levels | p62/SQSTM1 Levels | Reference |
| U87 | Iso-GNA (dose-dependent) | Increased | Decreased | [3] |
| U251 | Iso-GNA (dose-dependent) | Increased | Not specified | [3] |
| A549 | Iso-GNA (dose-dependent) | Increased | Decreased | [4] |
| H460 | Iso-GNA (dose-dependent) | Increased | Not specified | [4] |
Experimental Workflow Diagram
// Nodes start [label="Start: Cancer Cell Culture\n(e.g., U87, A549)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat with this compound\n(various concentrations and time points)", fillcolor="#FBBC05", fontcolor="#202124"]; viability [label="Assess Cell Viability\n(MTT Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protein [label="Analyze Autophagy Markers\n(Western Blot for LC3 & p62)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; imaging [label="Visualize Autophagosomes\n(GFP-LC3 Microscopy)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data [label="Data Analysis and Interpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> treat [color="#5F6368"]; treat -> viability [color="#5F6368"]; treat -> protein [color="#5F6368"]; treat -> imaging [color="#5F6368"]; viability -> data [color="#5F6368"]; protein -> data [color="#5F6368"]; imaging -> data [color="#5F6368"]; } .
Caption: General experimental workflow for studying iso-GNA-induced autophagy.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., U87, U251, A549, H460)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of medium containing various concentrations of this compound (e.g., 0, 1, 2, 4, 8, 16 µM). Include a vehicle control (DMSO) at the same concentration as the highest iso-GNA treatment.
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
Protocol 2: Analysis of Autophagy Markers by Western Blot
This protocol is for detecting the levels of LC3-I, LC3-II, and p62/SQSTM1.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12-15% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-LC3 at 1:1000, mouse anti-p62 at 1:1000, and mouse anti-β-actin at 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of LC3-II and p62 to the β-actin loading control.
Protocol 3: Visualization of Autophagosomes by GFP-LC3 Fluorescence Microscopy
This protocol is for observing the formation of autophagosomes (GFP-LC3 puncta).
Materials:
-
Cancer cells (e.g., U87)
-
GFP-LC3 expression plasmid
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Glass-bottom dishes or coverslips
-
This compound
-
4% paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on glass-bottom dishes or coverslips.
-
Transfect the cells with the GFP-LC3 plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to express the GFP-LC3 protein for 24-48 hours.
-
Treat the transfected cells with this compound at the desired concentration for 24 hours.[3]
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and stain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on glass slides with mounting medium.
-
Observe the cells under a fluorescence microscope. Autophagosome formation is indicated by the appearance of distinct green puncta (dots) in the cytoplasm.
-
Quantify the number of GFP-LC3 puncta per cell or the percentage of cells with a significant number of puncta.
References
- 1. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isogambogenic Acid Solubility for In Vitro Assays
Welcome to the technical support center for improving the solubility of Isogambogenic Acid in your in vitro experiments. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the poor aqueous solubility of this promising natural compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural xanthone (B1684191) derivative isolated from the resin of Garcinia hanburyi. It has demonstrated significant anti-cancer and anti-angiogenic properties in preclinical studies. However, its hydrophobic nature leads to poor solubility in aqueous solutions, which is a critical hurdle for conducting reliable and reproducible in vitro assays. Inadequate dissolution can lead to inaccurate concentration measurements and underestimated biological activity.
Q2: What are the common solvents for dissolving this compound?
This compound is readily soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions. Other organic solvents such as ethanol (B145695), acetone, chloroform, and dichloromethane (B109758) can also be used. One supplier suggests a solubility of 10 mM in DMSO. For its close structural analog, gambogic acid, solubilities of up to 100 mg/mL in DMSO and ethanol have been reported.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?
The final concentration of DMSO in cell culture media should be kept to a minimum to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), with many researchers aiming for 0.1% or lower, especially for sensitive cell lines or long-term incubation studies. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.
Q4: My this compound precipitates when I add it to my aqueous assay buffer. What can I do?
Precipitation upon addition to aqueous buffer is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer.
-
Vortexing/Sonication: Gently vortex or sonicate the solution after adding the compound to aid in dissolution.
-
Co-solvents: Consider using a small percentage of a water-miscible organic co-solvent like ethanol in your final assay medium, if compatible with your experimental setup.
-
Formulation Strategies: For persistent issues, explore advanced formulation strategies such as using cyclodextrins or creating nanoemulsions, though these require more extensive development.
Troubleshooting Guide
This guide addresses specific problems you might encounter when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments. | - Incomplete dissolution of this compound leading to variable effective concentrations.- Precipitation of the compound over the course of the experiment. | - Prepare fresh dilutions from a stock solution for each experiment.- Visually inspect your final working solutions for any signs of precipitation before adding to cells.- Determine the kinetic solubility in your specific assay buffer (see Experimental Protocols). |
| Low or no observed biological activity. | - The actual concentration of dissolved compound is much lower than the nominal concentration due to poor solubility.- The compound has precipitated out of solution. | - Confirm the solubility of this compound in your stock solvent and assay buffer.- Increase the initial stock concentration in DMSO to minimize the volume added to the aqueous buffer.- Consider using a more sensitive assay or increasing the incubation time if solubility is limiting. |
| Visible precipitate in cell culture wells. | - The final concentration of this compound exceeds its solubility limit in the culture medium.- The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to crash out. | - Reduce the final concentration of this compound.- Lower the final percentage of the organic solvent in the well.- Prepare an intermediate dilution of the stock solution in a serum-free medium before adding it to the final culture medium containing serum. |
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of solvents is not extensively published. However, data for the closely related compound, Gambogic Acid , can serve as a useful reference point.
| Solvent | Gambogic Acid Solubility (mcg/mL) | Gambogic Acid Solubility (mM) * | Notes |
| DMSO | 25,000 - 100,000[1][2] | 39.8 - 159.0 | Highly soluble. |
| Ethanol | 25,000 - 100,000[1][2] | 39.8 - 159.0 | Highly soluble. |
| Acetone | Stable[3][4] | - | Qualitative data suggests good stability and likely good solubility. |
| Chloroform | Stable[3][4] | - | Qualitative data suggests good stability and likely good solubility. |
| Water | Insoluble / < 0.5[1][5] | Insoluble / < 0.0008 | Practically insoluble in aqueous solutions. |
*Calculated based on a molecular weight of 628.75 g/mol for Gambogic Acid.
This compound Specific Data:
| Solvent | This compound Solubility | Notes |
| DMSO | 10 mM | Data from a commercial supplier.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (M.W. 630.77 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh out 6.31 mg of this compound powder into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (with or without serum, as required by the assay)
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
-
Calibrated pipettes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Example for a final concentration of 10 µM in 1 mL of medium (0.1% DMSO):
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium to get a 100 µM solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.
-
-
-
Gently mix each dilution thoroughly by pipetting up and down.
-
Important: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Add the final working solutions to your cell cultures immediately after preparation.
Protocol 3: Experimental Determination of Aqueous Solubility (Kinetic Method)
This protocol provides a general workflow to estimate the kinetic solubility of this compound in your specific physiological buffer.
Workflow for Experimental Solubility Determination:
Caption: Workflow for experimental kinetic solubility determination.
Signaling Pathways
This compound has been reported to modulate several key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
1. AMPK-mTOR Signaling Pathway
This compound can induce autophagic cell death in glioma cells through the activation of the AMPK-mTOR signaling pathway.
Caption: this compound activates AMPK, leading to inhibition of mTORC1 and induction of autophagy.
2. VEGFR2 Signaling Pathway
This compound has been shown to suppress angiogenesis-mediated tumor growth by targeting the VEGFR2 signaling pathway.
Caption: this compound inhibits the activation of VEGFR2, thereby blocking downstream pro-angiogenic signaling.
References
- 1. (-)-Gambogic Acid - LKT Labs [lktlabs.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving aqueous solubility and antitumor effects by nanosized gambogic acid-mPEG2000 micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Purification of Isogambogenic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale purification of Isogambogenic acid and related compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the purification process in a question-and-answer format.
Issue 1: Low Yield of this compound
Q1: We are experiencing a significantly lower than expected yield of this compound after our initial extraction and purification steps. What are the potential causes and how can we optimize our process?
A1: Low yield is a common challenge in the large-scale purification of natural products. Several factors throughout the extraction and purification process can contribute to this issue.
Potential Causes & Solutions:
-
Inefficient Extraction: The initial extraction from the raw plant material may be incomplete.
-
Optimization: Review your extraction parameters. For similar compounds like isochlorogenic acid C, an ionic liquid-based ultrasonic-assisted extraction (IL-UAE) has shown high efficiency.[1][2] Key parameters to optimize include the type of ionic liquid, liquid-to-solid ratio, ultrasonic time, and temperature.[1][2] For instance, using 1-butyl-3-methylimidazolium bromide [(Bmim)Br] with a liquid-to-solid ratio of 23.44:1 and an ultrasonic time of approximately 49 minutes has proven effective for related compounds.[1][2]
-
-
Degradation of Target Compound: this compound may be sensitive to heat, pH, or light, leading to degradation during the process.
-
Losses During Phase Separation: In liquid-liquid extraction or aqueous two-phase systems, the target compound may not partition efficiently into the desired phase.
-
Suboptimal Chromatography Conditions: The chosen chromatography method may not be effectively capturing and eluting the target compound.
-
Optimization: Experiment with different stationary and mobile phases. For complex mixtures containing isomers, techniques like high-speed counter-current chromatography (HSCCC) can be more effective than traditional column chromatography.[4]
-
Issue 2: Poor Purity and Presence of Impurities
Q2: Our purified this compound samples show significant impurities, including isomers and other related compounds. How can we improve the purity of our final product?
A2: Achieving high purity is critical, especially for pharmaceutical applications. The presence of structurally similar impurities often requires multi-step purification strategies.
Potential Causes & Solutions:
-
Co-extraction of Similar Compounds: The initial extraction often pulls out a range of related compounds with similar polarities to this compound.
-
Solution: Implement a multi-step purification protocol. A common approach is to use an initial crude separation method like silica (B1680970) gel column chromatography followed by a high-resolution technique.
-
-
Ineffective Separation of Isomers: Isomers of this compound can be particularly challenging to separate.
-
Solution: High-performance liquid chromatography (prep-HPLC) and high-speed counter-current chromatography (HSCCC) are powerful techniques for isomer separation.[4] A combination of HSCCC followed by prep-HPLC has been successfully used to separate isochlorogenic acid A and C with purities of 98% and 96%, respectively.[4]
-
-
Presence of Process-Related Impurities: Solvents, reagents, or degradation products can contaminate the final product.
-
Solution: Ensure high-purity solvents and reagents are used. Incorporate a final polishing step, such as recrystallization, to remove residual impurities. For some organic acids, recrystallization from hot water or specific solvent mixtures can be highly effective.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective large-scale purification techniques for this compound?
A1: Several techniques can be employed for large-scale purification, often in combination:
-
High-Speed Counter-Current Chromatography (HSCCC): This is a type of liquid-liquid partition chromatography that avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample. It is particularly effective for separating complex mixtures and isomers.[4]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers high resolution and is often used as a final polishing step to achieve high purity.[4]
-
Aqueous Two-Phase System (ATPS): This method is a liquid-liquid extraction technique that can be gentle and effective for separating biomolecules.[1][2]
-
Membrane Filtration: Techniques like ultrafiltration and nanofiltration can be used for concentration and removal of impurities under mild conditions.[6]
Q2: How can I troubleshoot common HPLC issues like peak tailing and shifting retention times during purity analysis?
A2: These are common chromatography problems that can often be resolved with systematic troubleshooting:
-
Peak Tailing: This can be caused by a void volume at the column inlet, a contaminated or worn-out column, or secondary interactions between the analyte and the stationary phase. Check column fittings, use a guard column to protect the analytical column, and ensure the mobile phase pH is appropriate for the analyte.[7][8]
-
Shifting Retention Times: Fluctuations in retention time can be due to an unstable pump flow rate, changes in mobile phase composition, or temperature variations. Ensure the pump is working correctly, the mobile phase is properly degassed and mixed, and the column temperature is controlled.[8]
Q3: What are the key parameters to consider when developing a purification protocol for this compound?
A3: The development of a robust purification protocol should consider:
-
Solubility and Stability: Understand the solubility of this compound in various solvents and its stability under different pH and temperature conditions.
-
Presence of Isomers: If isomers are present, the purification strategy must incorporate high-resolution separation techniques.
-
Scalability: The chosen methods should be scalable from the lab bench to an industrial scale. Techniques like HSCCC and membrane filtration are generally considered scalable.
-
Cost-Effectiveness: The cost of solvents, stationary phases, and equipment should be considered for large-scale production.
Quantitative Data Summary
Table 1: Comparison of Purification Methods for Related Chlorogenic Acids
| Method | Target Compound | Starting Material | Purity Achieved | Recovery/Yield | Reference |
| HSCCC followed by Prep-HPLC | Isochlorogenic acid A & C | Lonicera japonica flower buds | 98% and 96% | 80.1% and 79.8% | [4] |
| IL-UAE and ATPS | Isochlorogenic acid C | Chrysanthemum morifolium | Not specified | Extraction Yield: 4.20 mg/g, Extraction Efficiency: 98.18% | [1][2] |
| HSCCC | Isochlorogenic acid B & A | Enriched fraction | 98.3% and 96.2% | Not specified | [4] |
Experimental Protocols
Protocol 1: HSCCC for the Separation of this compound Isomers (Adapted from[4])
-
Preparation of Two-Phase Solvent System: Prepare a two-phase solvent system of n-hexane-ethyl acetate-water containing 1% acetic acid (1:4:8, v/v/v). Shake the mixture vigorously in a separatory funnel and allow it to stand until the two phases are completely separated.
-
Sample Preparation: Dissolve the crude or partially purified extract containing this compound in the lower aqueous phase of the solvent system.
-
HSCCC Instrument Setup:
-
Fill the multilayer coil column entirely with the upper non-aqueous phase (stationary phase).
-
Set the apparatus to rotate at the desired speed (e.g., 800-900 rpm).
-
Pump the lower aqueous phase (mobile phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).
-
-
Sample Injection: Once the hydrodynamic equilibrium is reached (indicated by the emergence of the mobile phase from the outlet), inject the sample solution.
-
Fraction Collection: Continuously monitor the effluent with a UV detector and collect fractions at regular intervals.
-
Analysis: Analyze the collected fractions by HPLC to identify the fractions containing the purified this compound isomers.
Protocol 2: Preparative HPLC for Final Purification (Adapted from[4])
-
Column: Use a suitable reversed-phase C18 column.
-
Mobile Phase: Prepare a mobile phase consisting of a gradient of methanol (B129727) and water (containing a small percentage of an acid like formic acid or acetic acid to improve peak shape).
-
Sample Preparation: Pool the fractions from HSCCC containing the target isomer and concentrate them under reduced pressure. Dissolve the residue in the initial mobile phase.
-
HPLC Run:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample.
-
Run the gradient elution to separate the target compound from any remaining impurities.
-
Monitor the elution profile with a UV detector.
-
-
Collection and Recovery: Collect the peak corresponding to the pure this compound isomer. Evaporate the solvent to obtain the purified compound.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for improving the purity of this compound.
References
- 1. Extraction and purification of isochlorogenic acid C from Chrysanthemum morifolium using ionic liquid‐based ultrasound‐assisted extraction and aqueous two‐phase system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and purification of isochlorogenic acid C from Chrysanthemum morifolium using ionic liquid-based ultrasound-assisted extraction and aqueous two-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biobasedpress.eu [biobasedpress.eu]
- 4. researchgate.net [researchgate.net]
- 5. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Isogambogenic Acid Dosage for Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of Isogambogenic acid in pre-clinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a recommended starting dose for this compound in a mouse tumor model?
A: A previously published study on a glioma xenograft model in mice used a specific dosage. However, as a general starting point based on studies with the closely related compound Gambogenic acid, a dose of 30 mg/kg administered via oral gavage has been shown to inhibit tumor growth in nude mice. For intraperitoneal injections, a starting dose of 1.5 mg/kg has been used. It is crucial to perform a pilot study to determine the optimal dose for your specific animal model and cancer type.
Q2: I am observing signs of toxicity (e.g., weight loss, lethargy) in my animals. What should I do?
A: Reduce the dosage immediately. If severe toxicity is observed, cease administration and consult with your institution's veterinary staff. Studies on the related compound, Gambogic acid, have identified the liver and kidneys as potential target organs for toxicity at higher doses. Monitor for changes in liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine). An innocuous dose for Gambogic acid in rats was established at 60 mg/kg every other day. Doses of Gambogenic acid at 200 mg/kg have been shown to cause weight loss and liver injury in rats.
Q3: What are the potential target organs for this compound toxicity?
A: Based on toxicity studies of the closely related compound Gambogic acid, the primary target organs for toxicity are the liver and kidneys [1][2]. Researchers should include comprehensive histopathological analysis of these organs in their study design, especially during dose-escalation studies.
Q4: How should I prepare this compound for administration?
A: The solubility of this compound should be determined empirically for your desired vehicle. For in vitro studies, it is often dissolved in DMSO. For in vivo administration, it is critical to use a vehicle that is safe for the chosen route of administration. A common approach is to first dissolve the compound in a minimal amount of a suitable organic solvent (like DMSO) and then dilute it with a biocompatible vehicle such as saline, PBS, or a solution containing Tween 80 or Cremophor EL to create a stable emulsion or suspension. Always ensure the final concentration of the organic solvent is within the acceptable limits for animal administration to avoid vehicle-induced toxicity.
Q5: What is the mechanism of action of this compound?
A: this compound has been shown to inhibit the growth of glioma cells by activating the AMPK-mTOR signaling pathway, which leads to autophagic cell death.[3][4][5]
Data Presentation: Dosage and Toxicity of Related Compounds
Due to the limited availability of public data on this compound, the following tables summarize dosage and toxicity information for the structurally similar compounds, Gambogic acid and Gambogenic acid, to provide a reference for experimental design.
Table 1: In Vivo Efficacy of Gambogenic Acid (GNA) in Mice
| Animal Model | Administration Route | Dosage | Outcome |
| Nude mice with tumor xenografts | Intraperitoneal (i.p.) | 1.5 mg/kg | Tumor growth inhibition |
| Nude mice with tumor xenografts | Oral gavage (i.g.) | 30 mg/kg | Tumor growth inhibition |
Table 2: Toxicity of Gambogic Acid (GA) in Rats (13-week study)
| Administration Route | Dosage | Frequency | Observations |
| Oral | 30 mg/kg | Every other day | No significant toxic effects reported. |
| Oral | 60 mg/kg | Every other day | Innocuous dose; no significant toxic effects reported.[1][2] |
| Oral | 120 mg/kg | Every other day | Damage to kidney and liver observed.[1][2] |
Table 3: Toxicity of Gambogenic Acid (GNA) in Rats
| Administration Route | Dosage | Observations |
| Oral gavage | 5, 25, 100 mg/kg | No significant toxicity reported at these doses. |
| Oral gavage | 200 mg/kg | Weight loss and liver injury (increased AST and ALT). |
Experimental Protocols
1. Protocol for Intraperitoneal (IP) Injection in Mice
This protocol is a general guideline and should be adapted to specific institutional and experimental requirements.
-
Materials:
-
This compound solution in a sterile, biocompatible vehicle
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol (B145695) or other suitable disinfectant
-
Appropriate animal restraint device
-
-
Procedure:
-
Preparation: Prepare the this compound solution at the desired concentration. Ensure the solution is at room temperature to prevent shocking the animal.
-
Restraint: Gently but firmly restrain the mouse, exposing the abdominal area. The mouse can be placed in a supine position with its head tilted slightly downwards.
-
Site Identification: The injection site is typically in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate gently to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
Administration: Inject the solution slowly and steadily.
-
Withdrawal: Carefully withdraw the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any immediate adverse reactions.
-
2. Protocol for Oral Gavage in Rats
This protocol is a general guideline and should be adapted to specific institutional and experimental requirements.
-
Materials:
-
This compound suspension/solution in a sterile, appropriate vehicle
-
Sterile syringes
-
Appropriately sized and shaped gavage needle (with a ball-tip) for rats
-
Appropriate animal restraint device
-
-
Procedure:
-
Preparation: Prepare the this compound formulation. Ensure it is well-mixed if it is a suspension.
-
Restraint: Restrain the rat securely to prevent movement and injury. The head and neck should be gently extended to straighten the path to the esophagus.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass smoothly without force. If there is any resistance, withdraw and reposition.
-
Administration: Once the needle is correctly positioned in the stomach (pre-measure the length from the mouth to the last rib), administer the solution slowly.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies.
Caption: this compound signaling pathway.
References
- 1. Gambogic acid improves non‐small cell lung cancer progression by inhibition of mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gambogic acid enhances the radiosensitivity of human esophageal cancer cells by inducing reactive oxygen species via targeting Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway. | Sigma-Aldrich [sigmaaldrich.com]
Isogambogenic acid stability issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of isogambogenic acid in aqueous solutions.
Disclaimer
Information regarding the degradation of this compound in aqueous solutions is limited. The guidance provided here is based on available data for the closely related compound, gambogic acid, and general principles of chemical stability for acidic compounds. Researchers should use this information as a starting point for their own investigations.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored in a well-closed container, protected from air and light. For long-term storage, it is recommended to keep it refrigerated or frozen at -20°C.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2] For biological experiments, DMSO is a common solvent. It is recommended to prepare and use solutions on the same day. If stock solutions need to be prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C. Generally, these solutions may be usable for up to two weeks under these conditions.[1]
Q3: Is this compound stable in aqueous solutions?
Q4: What are the potential signs of this compound degradation?
A4: Degradation of this compound in solution may be indicated by a change in color, the appearance of precipitates, or a decrease in the expected biological activity. Analytically, degradation can be confirmed by techniques such as HPLC or LC-MS, which may show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide: Stability Issues in Aqueous Solutions
This guide will help you troubleshoot common stability problems encountered during experiments with this compound in aqueous solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in cell-based assays. | Degradation of this compound in the culture medium. | 1. Prepare fresh solutions of this compound for each experiment. 2. Minimize the time the compound is in the aqueous culture medium before and during the assay. 3. Check the pH of your final working solution. Based on data for gambogic acid, alkaline conditions may accelerate degradation.[3][5] Consider buffering the solution to a neutral or slightly acidic pH if compatible with your experimental system. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound due to differences in handling or incubation times. | 1. Standardize all experimental procedures, including solution preparation, incubation times, and storage conditions. 2. Prepare a single, larger stock solution to be used across all replicates to ensure consistency. 3. Analyze samples at consistent time points. |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Formation of degradation products. | 1. Compare the chromatogram of a freshly prepared solution with that of an aged or stressed solution to identify potential degradation peaks. 2. Based on studies with gambogic acid, avoid using methanol (B129727) as a solvent for long-term storage, as it may react with the compound.[3][4] 3. Perform a forced degradation study (see experimental protocol below) to intentionally generate and identify potential degradation products. |
| Precipitation of the compound in aqueous buffer. | Poor aqueous solubility and/or aggregation. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is compatible with the aqueous buffer and does not exceed the recommended percentage for your assay. 2. Consider using a formulation strategy, such as encapsulation in nanoparticles, to improve aqueous solubility and stability, as has been explored for gambogic acid.[6][7] |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance. This protocol provides a general framework that can be adapted for this compound.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or other appropriate modifier for HPLC
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at room temperature for a defined period. Note: Based on gambogic acid data, degradation may be rapid.[3][5]
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep in the dark at room temperature for a defined period.
-
Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photodegradation: Expose an aliquot of the stock solution to a light source that produces combined visible and UV outputs, as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining.
-
Identify and quantify the major degradation products.
-
Determine the mass balance to ensure all major degradation products are accounted for.
-
Data Presentation
Table for Summarizing Forced Degradation Study Results
| Stress Condition | Time (hours) | This compound Remaining (%) | Peak Area of Major Degradant 1 | Peak Area of Major Degradant 2 | Mass Balance (%) |
| Control (Dark, RT) | 24 | ||||
| 0.1 N HCl, 60°C | 2 | ||||
| 6 | |||||
| 24 | |||||
| 0.1 N NaOH, RT | 0.5 | ||||
| 2 | |||||
| 3% H₂O₂, RT, Dark | 6 | ||||
| 24 | |||||
| Heat (60°C, Dark) | 24 | ||||
| Light (ICH Q1B) | 24 |
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Potential Degradation Pathway (Hypothetical)
This diagram illustrates a hypothetical degradation pathway for this compound based on the known reactivity of the related compound, gambogic acid, which can undergo nucleophilic addition in the presence of alcohol and is sensitive to alkaline conditions.
References
- 1. CAS 887923-47-9 | this compound [phytopurify.com]
- 2. This compound | CAS:887923-47-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. Stability and cytotoxicity of gambogic acid and its derivative, gambogoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving aqueous solubility and antitumor effects by nanosized gambogic acid-mPEG2000 micelles - PMC [pmc.ncbi.nlm.nih.gov]
Isogambogenic Acid Crystallization: Technical Support Center
Welcome to the technical support center for Isogambogenic acid crystallization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound?
A1: The ideal solvent for crystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on available data, solvents such as chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) are potential candidates.[1] A solvent screening experiment is highly recommended to determine the optimal solvent or solvent system for your specific batch of this compound.
Q2: I'm not getting any crystals. What should I do?
A2: Several factors can prevent crystal formation.[2] First, ensure your solution is supersaturated. If the solution is too dilute, you may need to evaporate some of the solvent to increase the concentration.[3][4] If concentration is not the issue, nucleation may be required. Try scratching the inside of the flask with a glass rod or adding a seed crystal of this compound.[4] Slow cooling is also crucial; allow the solution to cool to room temperature undisturbed before moving it to a colder environment.[4]
Q3: My crystallization yield is very low. How can I improve it?
A3: A low yield can result from using too much solvent, which keeps a significant portion of the compound dissolved in the mother liquor.[3] To check for this, you can evaporate the mother liquor to see if a substantial amount of residue remains. If so, you can attempt to obtain a second crop of crystals by further concentrating the mother liquor and cooling.[4] Optimizing the solvent volume by using the minimum amount of hot solvent required to dissolve the compound can significantly improve your yield.
Q4: The compound is "oiling out" instead of forming crystals. What's happening?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound or if the solution is too concentrated.[4] To resolve this, try re-heating the solution to redissolve the oil and then add a small amount of additional solvent to reduce the concentration before allowing it to cool slowly.[4] Using a different solvent with a lower boiling point may also be necessary.
Q5: The crystals formed too quickly and are very fine. Is this a problem?
A5: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of purification.[3] Ideally, crystal growth should be a slow process. To slow it down, you can use a slightly larger volume of solvent than the minimum required for dissolution.[3] Also, ensure the cooling process is gradual. A slower cooling rate provides more time for well-ordered, pure crystals to form.
Troubleshooting Guides
Problem: No Crystal Formation
-
Confirm Supersaturation:
-
Observe the solution at room temperature. If it is completely clear and stable, it may be undersaturated.
-
Action: Gently heat the solution to evaporate a portion of the solvent. Allow it to cool slowly and observe for crystal formation.
-
-
Induce Nucleation:
-
If the solution is likely supersaturated but no crystals have formed, nucleation may be the limiting step.
-
Action 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches can provide nucleation sites.[2]
-
Action 2 (Seeding): If available, add a tiny crystal of pure this compound to the solution. This will act as a template for crystal growth.[2]
-
-
Optimize Cooling:
-
Rapid cooling can sometimes inhibit crystallization.[4]
-
Action: Ensure the solution is allowed to cool to room temperature slowly and without disturbance. Subsequently, you can transfer it to a refrigerator or an ice bath to maximize crystal recovery.
-
Problem: Poor Crystal Quality (Fine Powder or Needles)
-
Slow Down Crystallization Rate:
-
Fine crystals often result from rapid crystallization.
-
Action: Re-dissolve the crystals by heating and add a small, measured amount of additional solvent. Allow the solution to cool more slowly. Using a dewar or insulating the flask can help achieve a slower cooling rate.
-
-
Consider a Different Solvent System:
-
The choice of solvent significantly impacts crystal habit.
-
Action: Experiment with different solvents or a co-solvent system (a mixture of a good solvent and a poor solvent). This can sometimes promote the growth of larger, more well-defined crystals.
-
Data Presentation
Table 1: Hypothetical Solvent Screening for this compound Crystallization
| Solvent System | Solubility at 25°C (mg/mL) | Solubility at 70°C (mg/mL) | Crystal Quality | Observations |
| Ethyl Acetate | 5 | 50 | Good (Well-formed prisms) | Slow crystal growth upon cooling. |
| Acetone | 20 | >100 | Poor (Fine powder) | Rapid precipitation upon cooling. |
| Dichloromethane | 15 | >100 | Fair (Small needles) | Fast evaporation, requires a sealed container. |
| Ethyl Acetate / Hexane (9:1) | 2 | 45 | Excellent (Large, blocky crystals) | Crystals form after 24 hours at 4°C. |
| Ethanol | 8 | 60 | Fair (Plates) | Slower to crystallize than ethyl acetate. |
Experimental Protocols
Protocol: Single-Solvent Crystallization of this compound
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., ethyl acetate) and heat the mixture gently on a hot plate with stirring. Continue to add the solvent portion-wise until the this compound is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Avoid disturbing the flask during this period. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under a vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: General experimental workflow for the crystallization of this compound.
References
protocol refinement for Isogambogenic acid extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction of Isogambogenic acid. Below are troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and optimized parameters to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during extraction? A1: The stability of organic acids like this compound is influenced by several factors during extraction. Key factors leading to degradation include:
-
pH: These compounds are generally more stable in acidic conditions.[1][2] As the pH moves towards neutral or alkaline, the rate of degradation through hydrolysis and isomerization can increase significantly.[1][3]
-
Temperature: Elevated temperatures accelerate degradation, leading to isomerization and other reactions that reduce yield and purity.[1]
-
Light: Exposure to light can contribute to the degradation of related acid compounds and should be minimized.[1] Use amber glassware or cover containers to protect the sample.[1]
-
Solvent Composition: The type of solvent and the presence of water can affect stability. For instance, high water content in an organic extractant may accelerate acyl migration.[1]
Q2: Which analytical techniques are best for quantifying this compound in an extract? A2: High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the separation, identification, and quantification of this compound and related compounds. Detection is often performed at a wavelength of 325 nm.[4][5] For more complex samples or detailed structural elucidation, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
Q3: What are the main sources of contamination in the final this compound product? A3: Low purity is a common issue arising from the co-extraction of compounds with similar solubility profiles from the plant matrix. Potential contaminants include:
-
Structurally Related Compounds: The source material likely contains a mixture of similar acids that are difficult to separate.[6]
-
Plant Pigments: Chlorophylls and carotenoids are often co-extracted, especially with non-polar to moderately polar solvents.[6]
-
Lipids and Fatty Acids: These lipophilic compounds are common contaminants that can interfere with purification steps like chromatography and crystallization.[6]
-
Residual Solvents: Incomplete removal of solvents used during extraction or purification can contaminate the final product.[6]
Troubleshooting Guide
Q4: My this compound yield is consistently low. What can I do to improve it? A4: Low yield can be attributed to several factors. Consider the following troubleshooting steps:
-
Incomplete Cell Lysis: The solvent may not be effectively penetrating the plant material. Ensure the material is ground to a fine, uniform powder to maximize the surface area for extraction.[1] Using a tissue homogenizer can also improve cell disruption.[1]
-
Suboptimal Extraction Parameters: The choice of solvent, temperature, time, and solid-to-liquid ratio significantly impacts yield.[1] You may need to optimize these parameters by conducting small-scale trials.[1][6]
-
Loss During Purification: Significant product loss can occur during purification steps. Overloading a chromatography column can lead to poor separation.[6] Additionally, an inappropriate solvent gradient might cause your compound to elute with impurities.[6] Using a shallower gradient can improve separation.
-
Degradation: As mentioned in Q1, degradation due to pH, temperature, or light exposure is a primary cause of low yield. Ensure the extraction environment is properly controlled.
Q5: I am observing unexpected peaks in my HPLC analysis. How can I identify them? A5: Identifying unknown peaks requires a systematic approach. These peaks could be isomers, degradation products, or co-extracted impurities.[3][6][7]
-
Review Extraction Conditions: High temperatures or non-acidic pH can lead to the formation of isomers or hydrolysis products.[1][3]
-
Compare with Blank Samples: Run a blank extraction (solvent only) to rule out contaminants from the solvent or system itself.
-
Use Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) to obtain mass-to-charge ratio (m/z) data for the unknown peaks, which can help in identifying their molecular weight and structure.
-
Fraction Collection: Collect the fractions corresponding to the unknown peaks and analyze them using other techniques like NMR for structural elucidation.
Data Presentation: Optimized Extraction Parameters
The following tables summarize optimized conditions for extracting structurally similar compounds, which can serve as a starting point for this compound protocol development.
Table 1: Optimized Ionic Liquid-Based Ultrasound-Assisted Extraction (IL-UAE) for Isochlorogenic Acid C[2]
| Parameter | Optimized Value |
| Ionic Liquid (IL) | 1-butyl-3-methylimidazolium bromide |
| IL Concentration | 0.65 mol/L |
| Liquid-to-Solid Ratio | 23.44:1 (mL/g) |
| Ultrasonic Time | 48.99 min |
| Resulting Yield | 4.20 mg/g |
Table 2: Comparison of Ethanol (B145695) Concentrations and Extraction Times for Chlorogenic Acid[8]
| Raw Material State | Ethanol Conc. | Extraction Time (days) | Temperature | Yield Range (µg/cm³) |
| Freshly Dried | 40%, 68%, 95% | 7, 20, 30 | 50°C (Warm) | 106.3 to 384.8 |
| Freshly Dried | 40%, 68%, 95% | 7, 20, 30 | 25°C (Cold) | 60.77 to 298.3 |
| Frozen, then Dried | 68% or 95% | 7, 20, 30 | 50°C (Warm) | Slight decrease vs. Fresh |
| Frozen, then Dried | 40% | 7, 20, 30 | 50°C (Warm) | Higher than Fresh |
Note: Response surface models indicated that an extraction time of 20 days and an ethanol concentration of ~68% offered a high yield without needing the maximum time or concentration.[8]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and may require optimization for your specific plant material.[1]
1. Sample Preparation:
-
Dry the plant material (e.g., Resina Garciniae) at a low temperature (~40°C) to a constant weight.
-
Grind the dried material into a fine, uniform powder (~60 mesh) to increase the surface area for extraction.[1]
2. Extraction:
-
Weigh 1 g of the powdered material and place it in a suitable vessel.
-
Prepare the extraction solvent. A 60-70% ethanol-water solution is a common starting point.[1][9] Adjust the pH to ~4.0 using an acid like phosphoric acid to improve stability.[1][9]
-
Add the solvent to the sample at a solid-to-liquid ratio of 1:30 (g/mL).[1]
-
Place the mixture in an ultrasonic bath with a set frequency (e.g., 40 kHz) and power (e.g., 300 W).[1]
-
Set the extraction temperature to 50°C and sonicate for 30 minutes.[1]
3. Sample Recovery:
-
After extraction, centrifuge the mixture at 10,000 rpm for 15 minutes to pellet the solid material.[1]
-
Carefully collect the supernatant. This is your crude extract.
-
Filter the supernatant through a 0.45 µm syringe filter before analysis (e.g., HPLC) or further purification.[1]
Protocol 2: Purification using Macroporous Adsorption Resin (MPAR)
This protocol describes a method for purifying the crude extract obtained from Protocol 1.[9]
1. Resin Preparation & Column Packing:
-
Select an appropriate macroporous resin (e.g., NKA-II).
-
Pack the resin into a glass column (e.g., 400 mm × 18 mm).[9]
2. Adsorption:
-
Pass the crude extract through the resin column at a controlled flow rate (e.g., 1.5 Bed Volumes/hour).[9]
-
Maintain the column at room temperature (~25°C) for approximately 5 hours to allow for adsorption equilibrium.[9]
3. Washing:
-
After the adsorption phase, flush the column with distilled water to remove impurities that have not adsorbed to the resin, such as sugars and other highly polar compounds.[9]
4. Desorption (Elution):
-
Elute the adsorbed this compound from the resin using a suitable solvent. A common choice is a high-concentration ethanol solution (e.g., 90% ethanol).[9]
-
Collect the eluate, which now contains the purified compound.
5. Final Steps:
-
Remove the solvent from the eluate using a rotary evaporator to obtain the purified this compound.
-
Confirm the identity and purity of the final product using HPLC, MS, and/or NMR.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Extraction and purification of isochlorogenic acid C from Chrysanthemum morifolium using ionic liquid‐based ultrasound‐assisted extraction and aqueous two‐phase system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorogenic acid stability in pressurized liquid extraction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 5. Optimization of Ultrasound-Assisted Extraction of Chlorogenic Acid from Potato Sprout Waste and Enhancement of the In Vitro Total Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Chlorogenic Acid in Ethanol Extracts from Elderberry Flowers (Sambucus nigra L.) under Different Conditions: Response Surface Methodology [mdpi.com]
- 9. Purification of ultrasonic assisted extracted chlorogenic acid from Citrullus lanatus rind using macroporous adsorption resin (MPAR) - PMC [pmc.ncbi.nlm.nih.gov]
dealing with Isogambogenic acid degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and storing Isogambogenic acid to minimize degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a natural product isolated from Resina Garciniae.[1][2] It belongs to the class of polycyclic polyprenylated acylphloroglucinols (PPAPs).[3][4][5][6][7] Its primary reported biological activity is cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range.[1][2]
Q2: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light and air. For long-term storage, refrigeration or freezing is recommended.[8] Solutions should be prepared fresh; however, if storage of solutions is necessary, they should be aliquoted into tightly sealed vials and stored at -20°C for a maximum of two weeks.[8]
Q3: What are the potential signs of this compound degradation?
Visual signs of degradation in the solid form can include changes in color or texture. In solution, degradation may be indicated by a change in color or the appearance of precipitates. Analytically, degradation is observed as the appearance of new peaks and a decrease in the main peak area in chromatographic analyses like HPLC.
Q4: What factors can contribute to the degradation of this compound?
Based on the general chemical properties of polycyclic polyprenylated acylphloroglucinols, several factors can contribute to degradation:
-
Oxidation: The presence of phenolic groups and double bonds makes the molecule susceptible to oxidation.[9]
-
Hydrolysis: The ester and other labile functional groups may be susceptible to hydrolysis, especially under acidic or basic conditions.[10][11]
-
Light: Exposure to UV or visible light can induce photolytic degradation.[12]
-
Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.[9]
-
pH: Extreme pH conditions in solution can catalyze hydrolytic degradation.[13][14]
Troubleshooting Guides
This section provides a step-by-step approach to identifying and resolving common issues related to this compound degradation.
Issue 1: Unexpected or inconsistent experimental results.
This could be due to the degradation of the this compound stock.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Visible changes in the physical appearance of this compound.
If the solid powder has changed color or the solution appears cloudy or discolored, degradation is likely.
| Observation | Potential Cause | Recommended Action |
| Solid: Color change (e.g., yellowing) | Oxidation, photodegradation | Discard the stock. Procure a fresh batch and ensure proper storage in a dark, airtight container at the recommended temperature. |
| Solution: Cloudiness or precipitation | Poor solubility, degradation product formation | Check the solvent used. If appropriate, attempt to gently warm and sonicate. If cloudiness persists, it is likely a degradation product. Prepare a fresh solution. |
| Solution: Color change | Oxidation, pH-related degradation | Verify the pH of the solution. Prepare a fresh solution using a high-purity solvent and store it protected from light at -20°C. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods.[15][16]
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid this compound in an oven at 60°C for 48 hours. Dissolve in methanol for HPLC analysis.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
HPLC Analysis: Analyze all samples by a reverse-phase HPLC method. A gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid) is a good starting point.[12][17] Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent this compound peak.
Caption: Workflow for a forced degradation study of this compound.
Potential Degradation Pathways
While specific degradation products of this compound are not well-documented in the literature, a generalized pathway can be proposed based on its chemical class.
Caption: Potential degradation pathways for this compound.
Summary of Storage Conditions
| Condition | Solid Form | In Solution |
| Temperature | -20°C for long-term storage | -20°C |
| Light | Store in the dark | Store in amber vials or wrapped in foil |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) | Degas solvents before use. Store in tightly sealed vials. |
| Duration | Stable for extended periods if stored correctly | Use within 2 weeks |
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Polycyclic polyprenylated acylphloroglucinols with immunosuppressive activity from Hypericum perforatum and absolute configurations assignment of previously reported analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress of Polycyclic Polyprenylated Acylphloroglucinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polycyclic Polyprenylated Acylphloroglucinols from Hypericum himalaicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of bioactive polycyclic polyprenylated acylphloroglucinols from Hypericum wilsonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. symc.edu.cn [symc.edu.cn]
- 8. CAS 887923-47-9 | this compound [phytopurify.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and characterization of the acid and base degradation products of andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijsdr.org [ijsdr.org]
- 13. Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound: Influence of epigallocatechin gallate and vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sgs.com [sgs.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Isogambogenic Acid Delivery Systems
Welcome to the Technical Support Center for Isogambogenic Acid Delivery Systems. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful formulation and characterization of this compound delivery systems.
Disclaimer: this compound is a hydrophobic compound with limited publicly available formulation data. The quantitative data presented in this guide is based on studies of the closely related compound, Gambogenic acid (GNA) and Neogambogic acid, and should be used as a reference point for your own experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound delivery systems?
A1: this compound's hydrophobic nature presents several formulation challenges. These include poor aqueous solubility, which can lead to low drug loading and encapsulation efficiency in aqueous-core delivery systems like liposomes.[1][2][3][4] Stability of the formulation is another concern, as the drug may precipitate or be expelled from the carrier over time.[5][6] Achieving a controlled and sustained release profile can also be difficult with hydrophobic drugs.[1][7]
Q2: Which delivery systems are most suitable for this compound?
A2: Given its hydrophobicity, delivery systems that can accommodate non-polar molecules are most appropriate. These include:
-
Liposomes: Especially those with a high lipid-to-drug ratio, where the drug can be incorporated into the lipid bilayer.[8][9][10][11]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles provide a solid matrix for encapsulating hydrophobic drugs, often leading to better stability and controlled release.[12][13][14]
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to encapsulate hydrophobic drugs, offering sustained release and potential for surface modification for targeting.[15][16][17][18][19]
Q3: What is a typical drug-to-lipid molar ratio to start with for liposomal formulations of this compound?
A3: For hydrophobic drugs, a common starting point for the drug-to-lipid molar ratio is in the range of 1:50 to 1:100.[8] However, this is highly dependent on the specific lipid composition and preparation method. Optimization experiments are crucial to determine the ratio that maximizes encapsulation efficiency without compromising liposome (B1194612) stability.[9][11]
Q4: How does this compound exert its therapeutic effect?
A4: this compound has been shown to inhibit the growth of glioma cells by activating the AMPK-mTOR signaling pathway, which induces autophagic cell death. Understanding this pathway is crucial for designing relevant in vitro and in vivo efficacy studies.
Troubleshooting Guides
Low Encapsulation Efficiency / Drug Loading
| Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound in the chosen solvent system. | - Experiment with different organic solvent mixtures (e.g., chloroform:methanol) to fully dissolve the drug and lipids.[20] - For remote loading in liposomes, consider solvent-assisted active loading techniques.[21] |
| Suboptimal drug-to-lipid ratio. | - Systematically vary the drug-to-lipid ratio to find the optimal concentration for maximum loading.[8][10][11] - Be aware that excessively high drug concentrations can lead to precipitation and lower encapsulation. |
| Incorrect pH of the hydration buffer (for liposomes). | - While this compound is hydrophobic, the pH of the aqueous phase can influence the charge and stability of the lipid bilayer, indirectly affecting drug incorporation. Test a range of pH values around neutral (pH 6.5-7.5). |
| Inefficient hydration or formulation process. | - Ensure the hydration temperature is above the phase transition temperature (Tc) of the lipids used.[22] - Optimize sonication or extrusion parameters (time, power, cycles) to ensure proper vesicle formation. |
Particle Aggregation / Instability
| Potential Cause | Troubleshooting Steps |
| Low zeta potential. | - A zeta potential close to zero suggests colloidal instability. Aim for a zeta potential of at least ±30 mV for stable dispersions.[23] - Incorporate charged lipids (e.g., DSPG, stearylamine) into your formulation to increase surface charge.[23] |
| Inappropriate storage conditions. | - Store nanoparticle suspensions at 4°C. Avoid freezing, as this can cause aggregation.[5][6] - For long-term storage, consider lyophilization with a cryoprotectant (e.g., trehalose, sucrose).[5][6] |
| High concentration of nanoparticles. | - Dilute the nanoparticle suspension to a lower concentration to reduce the frequency of particle collisions and aggregation. |
| Drug leakage or precipitation over time. | - Optimize the lipid composition to improve drug retention. For example, using lipids with higher phase transition temperatures can create a more rigid bilayer, reducing leakage. - For SLNs and NLCs, ensure the drug is well-solubilized in the molten lipid phase before nanoparticle formation.[14] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Preparation:
-
Dissolve this compound and lipids (e.g., DSPC:Cholesterol:DSPE-PEG2000 in a desired molar ratio) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS pH 7.4) by rotating the flask at a temperature above the lipid Tc.
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to probe sonication or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
Protocol 2: Characterization of this compound Nanoparticles
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS).
-
Analyze the sample using Dynamic Light Scattering (DLS). The PDI value indicates the homogeneity of the particle size distribution.
-
-
Zeta Potential Measurement:
-
Dilute the nanoparticle suspension in deionized water or a low ionic strength buffer.
-
Measure the zeta potential using a laser Doppler velocimeter. This indicates the surface charge and predicts the colloidal stability of the formulation.
-
-
Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:
-
Separate the nanoparticles from the unencapsulated drug using ultracentrifugation or size exclusion chromatography.
-
Quantify the amount of this compound in the supernatant (free drug) and in the lysed nanoparticles (encapsulated drug) using a validated analytical method such as HPLC-UV.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
DL (%) = (Weight of Encapsulated Drug) / (Total Weight of Nanoparticles) * 100
-
-
Protocol 3: In Vitro Drug Release Study
-
Place a known amount of the this compound-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 containing a small amount of a surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Plot the cumulative percentage of drug released versus time.
Quantitative Data Summary
The following tables summarize characterization data for delivery systems of Gambogenic acid (GNA) and Neogambogic acid, which can be used as a reference for this compound formulations.
Table 1: Physicochemical Properties of GNA and Neogambogic Acid Delivery Systems
| Delivery System | Drug | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| PEGylated Liposomes[24] | Gambogenic acid | 90.13 ± 0.16 | 0.092 ± 0.003 | -22.10 ± 0.20 | 88.13 ± 1.31 | 3.72 ± 0.04 |
| Nanoliposomes[20] | Neogambogic acid | 146.35 ± 1.72 | 0.26 ± 0.02 | -28.24 ± 0.13 | 84.63 | 4.23 |
| Solvent-Assisted Loaded Liposomes[21] | Gambogenic acid | ~75 | - | - | >95% (retention) | 20% (drug-to-lipid ratio w/w) |
Visualizations
Caption: this compound induced signaling pathway in glioma cells.
Caption: General experimental workflow for delivery system development.
References
- 1. Achieving High Drug Loading and Sustained Release of Hydrophobic Drugs in Hydrogels through In Situ Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. [PDF] Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization | Semantic Scholar [semanticscholar.org]
- 7. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 8. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation | Semantic Scholar [semanticscholar.org]
- 10. Liposome Drug Lipid Ratio Study - CD Formulation [formulationbio.com]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
- 13. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. dovepress.com [dovepress.com]
- 16. Preparation, purification and morphology of polymeric nanoparticles as drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. impactfactor.org [impactfactor.org]
- 18. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 19. Formulation and Optimization of Polymeric Nanoparticles for Intranasal Delivery of Lorazepam Using Box-Behnken Design: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation of Neogambogic Acid Nanoliposomes and its Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. liposomes.ca [liposomes.ca]
- 22. researchgate.net [researchgate.net]
- 23. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PEGylated liposomes as delivery systems for Gambogenic acid: Characterization and in vitro/in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Isogambogenic acid experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with isogambogenic acid. Our aim is to address common challenges to improve experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values for this compound between different cancer cell lines. Is this expected?
A1: Yes, it is expected to observe variability in IC50 values for this compound across different cell lines. This variability is influenced by the distinct molecular profiles and genetic backgrounds of each cell line. For instance, the cytotoxic effects of this compound have been shown to range from 0.4327 µmol/L to 5.942 µmol/L in various cancer cell lines[1]. The sensitivity of a cell line can depend on the expression levels of proteins in the signaling pathways targeted by this compound, such as the AMPK-mTOR and VEGFR2 pathways[2][3].
Q2: Our experimental results with this compound are inconsistent from one experiment to the next. What are the potential causes and solutions?
A2: Inconsistent results can stem from several factors related to the preparation, storage, and handling of this compound, as well as the experimental setup. Here are some common causes and troubleshooting tips:
-
Stock Solution Stability: Ensure that your this compound stock solution is freshly prepared. If you must store it, aliquot it into smaller volumes and store it at -80°C to minimize freeze-thaw cycles. Protect the stock solution from light, as polyphenolic compounds can be light-sensitive.
-
Solubility Issues: this compound may precipitate in your cell culture medium, especially at higher concentrations. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all experiments. Visually inspect the medium for any signs of precipitation after adding the compound.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. Variations in these parameters can significantly impact cellular responses to treatment.
-
Assay Performance: Ensure that all reagents for your assays are properly prepared and within their expiration dates. Calibrate all equipment, such as pipettes and plate readers, regularly.
Q3: We are having trouble dissolving this compound for our in vitro experiments. What is the recommended solvent?
A3: For in vitro experiments, this compound is typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to then dilute this stock solution in the cell culture medium to the final working concentration, ensuring the final DMSO concentration is non-toxic to the cells (generally below 0.5%, but ideally ≤ 0.1%). Always prepare fresh dilutions for each experiment.
Troubleshooting Guides
Issue 1: Poor Reproducibility in Cell Viability Assays (e.g., MTT, XTT)
| Possible Cause | Troubleshooting Step |
| Inconsistent Seeding Density | Ensure a uniform single-cell suspension before seeding. Calibrate your cell counting method (e.g., hemocytometer, automated cell counter) for accuracy. |
| Edge Effects on Plates | Avoid using the outer wells of microplates as they are more susceptible to evaporation. If you must use them, fill the surrounding wells with sterile PBS or water to maintain humidity. |
| Variable Incubation Times | Standardize the incubation time with both the compound and the assay reagent. Use a multichannel pipette for simultaneous addition of reagents. |
| Precipitation of this compound | Prepare the final dilution of this compound in pre-warmed media and mix thoroughly. Visually inspect for any precipitate before adding to the cells. Perform a solubility test at your highest concentration. |
Issue 2: Inconsistent Results in Western Blotting for Signaling Pathway Proteins
| Possible Cause | Troubleshooting Step |
| Variable Protein Extraction | Use a consistent lysis buffer and protocol. Ensure complete cell lysis and accurate protein quantification (e.g., BCA assay). |
| Inconsistent Loading | Load equal amounts of protein in each lane. Use a loading control (e.g., β-actin, GAPDH) to normalize the data. |
| Antibody Performance | Use antibodies from a reliable source and validate their specificity. Use the recommended antibody dilution and incubation conditions. |
| Transfer Issues | Optimize the transfer conditions (voltage, time) for your target proteins based on their molecular weight. Confirm successful transfer using Ponceau S staining. |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µmol/L) | Reference |
| HL-60 | Promyelocytic Leukemia | 0.1544 | [1] |
| SMMC-7721 | Hepatocellular Carcinoma | 5.942 | [1] |
| BGC-83 | Gastric Carcinoma | 0.04327 | [1] |
| U87 | Glioblastoma | Not specified | [2] |
| U251 | Glioblastoma | Not specified | [2] |
| A549 | Non-small Cell Lung Carcinoma | Not specified | [3] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete cell culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of AMPK-mTOR Pathway
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK, AMPK, p-mTOR, mTOR, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
References
Technical Support Center: Isogambogenic Acid Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing fluorescence assays to investigate the effects of Isogambogenic acid.
Troubleshooting Guide
A common challenge in fluorescence-based assays is achieving a high signal-to-noise ratio (S/N). A low S/N can manifest as high data variability and difficulty in distinguishing the true signal from the background. This guide will help you identify and resolve common issues. A good rule of thumb is that the fluorescence intensity of the signal should be at least three to ten times that of the background.[1]
Table 1: Troubleshooting Low Signal-to-Noise Ratio
| Issue | Potential Cause | Recommended Solution |
| Low Fluorescence Signal | Insufficient concentration of the fluorescent probe/reporter. | Increase the concentration of the fluorescently labeled molecule. Note that for binding assays, the tracer concentration should ideally be at or below the binding affinity (Kd) and lower than the concentration of the binding partner.[1] |
| Suboptimal instrument settings. | Ensure the excitation and emission wavelengths on the plate reader are correctly set for your specific fluorophore.[1][2] Optimize the gain settings to enhance signal detection without saturating the detector.[1][2] | |
| Fluorophore with low quantum yield or extinction coefficient. | If the signal remains low, consider using a brighter fluorophore.[1] | |
| Incompatible assay components. | The buffer composition can affect the fluorescence of the probe. Test the fluorescence of each buffer component individually to identify any quenching effects. | |
| High Background Fluorescence | Intrinsic fluorescence of buffer components or reagents. | Some common reagents like bovine serum albumin (BSA) can be inherently fluorescent.[1] Test individual components and consider using alternatives like bovine gamma globulin (BGG).[1] Ensure all reagents are of high purity.[1] |
| Contaminated reagents or solvents. | Use high-purity, fresh reagents and solvents to avoid fluorescent impurities.[1] | |
| Inappropriate microplate selection. | For fluorescence assays, black-walled plates are recommended to reduce well-to-well crosstalk and background from scattered light.[2][3] White or clear plates can contribute to high background.[1] | |
| Autofluorescence from cells or compounds. | Include an unstained control to measure the level of autofluorescence.[4] If this compound itself is fluorescent, measure its emission spectrum and choose a fluorescent reporter with a distinct spectrum. | |
| High Data Variability | Pipetting inconsistencies. | Use calibrated multichannel pipettes and ensure consistent mixing techniques to minimize well-to-well variation.[2] |
| Evaporation from wells. | Use plate sealers to prevent evaporation, especially during long incubation times.[2] | |
| Inconsistent incubation times or temperatures. | Ensure all wells are incubated for the same duration and at a constant, optimized temperature.[5] | |
| Cell-based assay issues (e.g., uneven cell seeding). | Ensure even cell distribution when seeding plates and allow cells to adhere properly before starting the assay. |
Frequently Asked Questions (FAQs)
Q1: My fluorescence signal is very low when testing this compound. What should I check first?
A1: First, verify your instrument settings. Ensure that the excitation and emission wavelengths are correctly set for the fluorophore you are using.[1][2] A mismatch is a very common source of low signal.[2] Next, check the concentration of your fluorescent probe; it may be too low.[1] Also, confirm the stability and integrity of your reagents, as degradation can lead to a weaker signal.[5]
Q2: I'm observing high background fluorescence in my assay wells, even in the controls without this compound. What can I do?
A2: High background can originate from several sources. We recommend the following troubleshooting steps:
-
Check your media and buffer components: Some components, like phenol (B47542) red in cell culture media or BSA in buffers, can be autofluorescent.[1] Test each component individually to identify the source.
-
Use appropriate microplates: For fluorescence assays, it is best to use black-walled, clear-bottom plates to minimize background and well-to-well crosstalk.[2][3]
-
Assess for autofluorescence: If you are working with cells, they will have some level of natural fluorescence.[4] Always include a "cells only" control to measure this baseline fluorescence.
-
Evaluate reagent purity: Ensure your reagents and solvents are of high purity and are not contaminated with fluorescent impurities.[1]
Q3: The results of my this compound experiment are not reproducible and show high variability between replicate wells. What could be the cause?
A3: High variability is often due to inconsistencies in the experimental procedure.[2] Pay close attention to the following:
-
Pipetting accuracy: Inconsistent pipetting, especially with small volumes, can lead to significant variations.[2] Use calibrated pipettes and ensure proper mixing.
-
Evaporation: During long incubations, evaporation from the outer wells of a microplate can concentrate the reagents and alter the results.[2] Using a plate sealer can help prevent this.[2]
-
Temperature and incubation time: Ensure uniform temperature across the plate and that all wells are incubated for the exact same amount of time.[5]
Q4: Could this compound itself be interfering with my fluorescence assay?
A4: It is possible. Some chemical compounds can interfere with fluorescence assays in a few ways:
-
Autofluorescence: The compound itself might be fluorescent at the excitation and emission wavelengths of your assay, leading to a false positive signal.[3]
-
Quenching: The compound could absorb the excitation or emission light of your fluorophore, leading to a decrease in signal (a false negative).[3]
To test for this, run a control with this compound in the assay buffer without the fluorescent probe to check for autofluorescence. To check for quenching, you can run the assay with a known fluorescent standard in the presence and absence of this compound.
Experimental Protocols
Protocol 1: General Fluorescence Intensity Microplate Assay
This protocol provides a basic framework for measuring the effect of this compound on a biological process using a fluorescent reporter.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of your fluorescent probe (e.g., a fluorescent substrate or antibody) in an appropriate assay buffer.
-
Prepare your biological sample (e.g., purified enzyme, cell lysate, or live cells).
-
-
Assay Procedure:
-
Dispense your biological sample into the wells of a black, clear-bottom 96-well or 384-well plate.
-
Add serial dilutions of this compound to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired time at a controlled temperature to allow for the biological interaction to occur.
-
Add the fluorescent probe to all wells.
-
Incubate for the time required for the fluorescent signal to develop.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission filters for your fluorophore.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank (buffer only) wells from all other measurements.
-
Plot the fluorescence intensity against the concentration of this compound.
-
Calculate relevant parameters such as IC50 or EC50 values.
-
Signaling Pathways and Workflows
This compound has been reported to inhibit several signaling pathways involved in cancer progression, including those mediated by VEGFR2, Akt, and mTOR.[6] The following diagrams illustrate a general workflow for troubleshooting fluorescence assays and a simplified representation of a signaling pathway that could be investigated.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CAS:887923-47-9 | Manufacturer ChemFaces [chemfaces.com]
Technical Support Center: Isogambogenic Acid Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isogambogenic acid (iso-GNA). The information is designed to address specific issues that may be encountered during experiments, with a focus on mitigating potential toxicity in normal cells.
Disclaimer: Direct research on the toxicity of this compound in normal, non-cancerous cells is limited. Much of the available data is on its parent compound, Gambogic acid (GA). The guidance provided here is based on existing research on GA and general principles of chemotherapy-induced toxicity. Researchers should exercise caution and conduct thorough dose-response and toxicity assessments for their specific cell lines and experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound in normal cells?
A1: There is limited specific data on the toxicity of this compound in normal cells. However, studies on its parent compound, Gambogic acid (GA), indicate a degree of selective cytotoxicity towards cancer cells.[1] In vivo studies in rats have shown that high doses of GA can lead to liver and kidney damage.[2] A safe oral dose of GA in rats was established at 60 mg/kg, administered every other day for 13 weeks.[2] It is crucial to determine the specific IC50 (half-maximal inhibitory concentration) for any normal cell lines used in your experiments as a baseline for toxicity.
Q2: My normal (non-cancerous) cell line is showing significant death even at low concentrations of this compound. What could be the reason?
A2: Several factors could contribute to this observation:
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to cytotoxic compounds. Your specific normal cell line might be particularly sensitive to the mechanisms of action of this compound.
-
Compound Purity and Solvent Effects: Verify the purity of your this compound stock. Impurities could contribute to unexpected toxicity. Additionally, ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level.
-
Off-Target Effects: While studied for its anti-cancer properties, this compound's mechanisms, such as the induction of autophagy and apoptosis, can also affect normal cells.[3]
Q3: What are the potential target organs for toxicity in vivo?
A3: Based on studies with Gambogic acid, the primary target organs for toxicity in vivo are the liver and kidneys.[2] Researchers conducting in vivo experiments should include regular monitoring of liver and kidney function markers.
Q4: Are there any known strategies to protect normal cells from this compound-induced toxicity?
A4: While specific protective agents for this compound have not been extensively studied, general strategies for mitigating chemotherapy-induced toxicity may be applicable. These include co-administration with antioxidants or agents that support liver and kidney function. However, any potential protective agent would need to be thoroughly validated to ensure it does not interfere with the intended anti-cancer effects of this compound.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assays with Normal Cells
-
Possible Cause: Inconsistent cell seeding density, variations in compound concentration, or edge effects in multi-well plates.
-
Troubleshooting Steps:
-
Ensure a uniform single-cell suspension before seeding.
-
Use a calibrated multichannel pipette for adding the compound.
-
Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
-
Include multiple technical and biological replicates.
-
Issue 2: Unexpected Morphological Changes in Normal Cells
-
Possible Cause: Induction of autophagy or apoptosis, cellular stress responses.
-
Troubleshooting Steps:
-
Microscopy: Perform regular morphological assessment using phase-contrast microscopy. Look for signs of vacuolization (autophagy) or membrane blebbing (apoptosis).
-
Mechanism Validation: Use specific assays to confirm the underlying mechanism. For autophagy, you can use LC3-II immunofluorescence or western blotting. For apoptosis, consider Annexin V/PI staining or caspase activity assays.
-
Quantitative Data Summary
The following tables summarize the available quantitative data, primarily for Gambogic acid (GA), the parent compound of this compound. This data can serve as a reference point for experimental design.
Table 1: In Vivo Toxicity of Gambogic Acid in Rats
| Parameter | Value | Species | Administration Route | Duration | Reference |
| Safe Dose | 60 mg/kg | Rat | Oral (every other day) | 13 weeks | [2] |
| Toxic Dose | 120 mg/kg | Rat | Oral (every other day) | 13 weeks | [2] |
| Phase I Human Trial Dose | 45 mg/m² | Human | Intravenous | - | [2] |
Table 2: IC50 Values of Gambogic Acid in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 1.46 | [4] |
| A549/Cis | Cisplatin-resistant Lung Cancer | < 6 (at 24h) | [5] |
| Caco-2, SW480, HCT116, CT26 | Colorectal Cancer | Dose-dependent decrease in viability | [1] |
Experimental Protocols
Protocol 1: Assessing the Cytotoxicity of this compound in Normal Cells using MTT Assay
-
Cell Seeding: Seed the normal cell line (e.g., human dermal fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Evaluating a Potential Protective Agent Against this compound Toxicity
-
Experimental Groups:
-
Control (vehicle only)
-
This compound alone (at a concentration known to cause moderate toxicity, e.g., IC50)
-
Protective agent alone
-
This compound + Protective agent (co-treatment)
-
-
Cell Treatment: Seed normal cells as described in Protocol 1. Treat the cells according to the experimental groups.
-
Incubation and Analysis: Incubate for the desired time period (e.g., 48 hours). Assess cell viability using the MTT assay or other relevant assays (e.g., LDH release for cytotoxicity).
-
Statistical Analysis: Compare the viability of the "this compound alone" group with the "this compound + Protective agent" group to determine if the agent has a significant protective effect.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathway of this compound leading to autophagic cell death in cancer cells and potential off-target effects in normal cells.
Caption: Experimental workflow for evaluating a potential agent to mitigate this compound toxicity in normal cells.
References
- 1. Gambogic Acid Induces Pyroptosis of Colorectal Cancer Cells through the GSDME-Dependent Pathway and Elicits an Antitumor Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gambogenic acid exerts anticancer effects in cisplatin-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Isogambogenic Acid and Other Xanthones in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of isogambogenic acid and other prominent xanthones, focusing on their potential as anticancer agents. The information is supported by experimental data from peer-reviewed literature to facilitate informed decisions in research and drug development.
At a Glance: Key Biological Activities of Selected Xanthones
| Xanthone (B1684191) | Primary Anticancer Activities | Key Mechanisms of Action |
| This compound | Cytotoxicity against various cancer cell lines, potent angiogenesis inhibitor. | Suppresses Rho GTPases and VEGFR2 signaling pathways, induces autophagy-dependent cell death.[1] |
| α-Mangostin | Induces apoptosis, inhibits cell proliferation, and demonstrates synergistic effects with chemotherapeutic agents. | Modulates PI3K/Akt and NF-κB signaling pathways, activates caspases, and regulates autophagy.[1][2] |
| Gambogic Acid | Potent apoptosis inducer, inhibits tumor growth and angiogenesis. | Targets transferrin receptor, inhibits NF-κB and PI3K/Akt signaling, and suppresses VEGFR2 activation.[3][4][5] |
| Neogambogic Acid | Exhibits broad-spectrum antitumor activity with potentially lower toxicity than gambogic acid. | Induces apoptosis via the Fas/FasL and mitochondrial pathways.[6][7][8] |
In-Depth Comparison: Cytotoxicity Across Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other xanthones against a panel of human cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
| Xanthone | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HL-60 | Leukemia | 0.1544 | [3] |
| SMMC-7721 | Hepatocellular Carcinoma | 5.942 | [3] | |
| BGC-83 | Gastric Carcinoma | 0.04327 | [3] | |
| α-Mangostin | HL-60 | Leukemia | 10 | [9] |
| A549 | Lung Cancer | 4.84 | [10] | |
| PC-3 | Prostate Cancer | 6.21 | [10] | |
| MCF-7 | Breast Cancer | 1.3-8.3 | [10] | |
| HepG2 | Hepatocellular Carcinoma | 4.50–10.0 | [10] | |
| Gambogic Acid | SMMC-7721 | Hepatocellular Carcinoma | 1.2 | [11] |
| Hep3B | Hepatocellular Carcinoma | 1.8 | [11] | |
| SH-SY5Y | Neuroblastoma | 1.28 | [11] | |
| C6 Glioma | Glioma | 1.2 (mmol/L) | [11] | |
| Garcinone E | HepG2 | Hepatocellular Carcinoma | 15.8-16.7 | [12] |
| HCT116 | Colorectal Carcinoma | 15.8-16.7 | [12] |
Mechanisms of Action: A Deeper Dive
While cytotoxicity is a crucial indicator, understanding the underlying mechanisms of action provides deeper insights into the therapeutic potential of these xanthones.
This compound: This compound demonstrates a multi-faceted approach to inhibiting cancer progression. It has been shown to suppress tumor angiogenesis by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1] This inhibition disrupts the formation of new blood vessels that tumors need to grow and metastasize. Furthermore, this compound induces autophagy-dependent cell death in non-small cell lung cancer (NSCLC) cells, presenting an alternative mechanism for cancer cell elimination.[1]
α-Mangostin: A well-studied xanthone, α-mangostin exerts its anticancer effects through the modulation of several key signaling pathways. It is known to inhibit the PI3K/Akt and NF-κB pathways, which are critical for cell survival and proliferation.[1][2] By downregulating these pathways, α-mangostin promotes apoptosis. It also activates both intrinsic and extrinsic apoptotic pathways, evidenced by the activation of caspases.[1]
Gambogic Acid: This potent xanthone is a recognized inhibitor of angiogenesis and induces apoptosis in a wide range of cancer cells.[3][4] Its mechanisms include the inhibition of the NF-κB and PI3K/Akt signaling pathways and the direct suppression of VEGFR2 activation.[4][5] Gambogic acid also targets the transferrin receptor, leading to a unique apoptotic signal in cancer cells.[3]
Neogambogic Acid: Structurally similar to gambogic acid, neogambogic acid also exhibits significant anticancer properties, reportedly with a more favorable toxicity profile.[6][7] Its primary mechanism of action involves the induction of apoptosis through the activation of the Fas/FasL death receptor pathway and the mitochondrial pathway, leading to the activation of caspases.[8]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by these xanthones.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the xanthone compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
In Vitro Angiogenesis: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
-
Plate Coating: Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel) and incubate at 37°C for 30-60 minutes to allow for gelation.
-
Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in medium containing the test compounds at various concentrations.
-
Cell Seeding: Add the cell suspension to the coated wells.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Visualization and Quantification: Visualize the formation of tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of branch points and total tube length.
Signaling Pathway Analysis: Western Blot for VEGFR2
Western blotting is used to detect the expression and phosphorylation status of specific proteins.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for VEGFR2 or its phosphorylated form.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
This compound and other xanthones, particularly α-mangostin, gambogic acid, and neogambogic acid, demonstrate significant potential as anticancer agents. Their diverse mechanisms of action, including the inhibition of critical signaling pathways like VEGFR2, PI3K/Akt, and NF-κB, highlight their promise for further investigation. This comparative guide, supported by quantitative data and detailed experimental protocols, aims to provide a valuable resource for researchers dedicated to the discovery and development of novel cancer therapeutics. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic efficacy and safety of these natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gambogic Acid as a Candidate for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity and underlying mechanism of neogambogic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer activity and underlying mechanism of neogambogic acid [cjnmcpu.com]
- 8. academic.oup.com [academic.oup.com]
- 9. famecancermuseum.com [famecancermuseum.com]
- 10. mdpi.com [mdpi.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. New xanthones and cytotoxic constituents from Garcinia mangostana fruit hulls against human hepatocellular, breast, and colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the anti-tumor effects of Isogambogenic acid in vivo
A detailed guide for researchers on the anti-tumor effects of Isogambogenic acid in vivo, benchmarked against standard chemotherapeutic agents. This document provides a comprehensive analysis of experimental data, detailed protocols, and visual representations of key biological pathways and experimental designs.
This compound (iso-GNA), a natural compound extracted from the gamboge resin of Garcinia hanburyi, has garnered significant interest within the scientific community for its potential anti-tumor properties. In vivo studies have demonstrated its ability to inhibit tumor growth in various cancer models, including non-small cell lung carcinoma and glioma. This guide offers an objective comparison of the in vivo anti-tumor effects of iso-GNA against standard-of-care chemotherapies, cisplatin (B142131) and temozolomide, providing researchers, scientists, and drug development professionals with a consolidated resource to evaluate its therapeutic potential.
Comparative Efficacy of this compound
The anti-tumor activity of this compound has been evaluated in several preclinical in vivo models. The following tables summarize the quantitative data on tumor growth inhibition, providing a comparative overview with standard chemotherapeutic agents in similar cancer models.
Non-Small Cell Lung Carcinoma (NSCLC) - Xenograft Models
| Treatment Agent | Cell Line | Animal Model | Dosage | Tumor Growth Inhibition | Reference |
| This compound | A549 | Xenograft mouse model | 20 mg/kg (intravenous) | 76% | [1] |
| Cisplatin | A549 | Xenograft mouse model | 3 mg/kg (intraperitoneal) | Significant tumor growth suppression | [2] |
| Gambogic acid + Cisplatin | A549 | Xenograft models | Not specified | Increased antitumor effects | [3] |
Glioma - Xenograft Models
| Treatment Agent | Cell Line | Animal Model | Dosage | Outcome | Reference |
| This compound | U87 | U87-derived xenografts | Not specified | Inhibited tumor growth | [4] |
| Temozolomide | U87MG | Xenograft model | 10 mg/kg (per os) | Strongly reduced tumor progression | [5] |
| Temozolomide | D-54 MG (adult glioma) | Intracranial tumors | 411 mg/m² (intraperitoneal) | 1285% increase in median survival | [6] |
Key Mechanisms of Action
This compound exerts its anti-tumor effects through multiple signaling pathways. Two of the prominent pathways identified are the VEGFR2 and AMPK-mTOR signaling pathways.
VEGFR2 Signaling Pathway Inhibition
This compound has been shown to inhibit tumor angiogenesis by suppressing the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. This inhibition disrupts the formation of new blood vessels that are crucial for tumor growth and metastasis.
Caption: Inhibition of the VEGFR2 signaling pathway by this compound.
AMPK-mTOR Signaling Pathway Activation
In glioma cells, this compound has been found to induce autophagic cell death through the activation of the AMPK-mTOR signaling pathway.[4] This pathway is a critical regulator of cellular energy homeostasis and metabolism, and its activation can lead to the inhibition of cell growth and proliferation.
Caption: Activation of the AMPK-mTOR pathway by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized experimental protocols for the in vivo anti-tumor studies cited in this guide.
General In Vivo Experimental Workflow
The following diagram outlines a typical workflow for evaluating the anti-tumor efficacy of a compound in a xenograft mouse model.
Caption: A generalized workflow for in vivo anti-tumor efficacy studies.
Detailed Methodologies
1. Cell Lines and Culture:
-
Human non-small cell lung carcinoma A549 cells and human glioblastoma U87 cells are commonly used.
-
Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Models:
-
Female athymic nude mice (4-6 weeks old) are typically used for xenograft studies.[2][7]
-
All animal procedures should be approved and conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.[7]
3. Xenograft Tumor Implantation:
-
A suspension of tumor cells (e.g., 5 × 10^6 A549 cells or 2 × 10^6 H526 SCLC cells) in 0.1 mL of sterile, serum-free media or PBS is injected subcutaneously into the flank of each mouse.[2][7]
4. Drug Preparation and Administration:
-
This compound: For intravenous administration, it can be dissolved in a suitable vehicle. A dosage of 20 mg/kg has been used in A549 xenograft models.[1]
-
Cisplatin: Typically dissolved in normal saline. For intraperitoneal injection in A549 xenograft models, a dosage of 3 mg/kg has been utilized.[2] In some studies, dosages of 0.75-1.5 mg/kg were used for pretreatment to induce resistance, followed by a higher dose of 3.0 mg/kg.[7]
-
Temozolomide: Can be administered orally. In U87MG xenograft models, a dosage of 10 mg/kg has been shown to be effective.[5] For intraperitoneal injection in glioma models, a dosage of 411 mg/m² has been reported.[6]
5. Tumor Measurement and Data Analysis:
-
Tumor dimensions are measured regularly (e.g., every 2 days) using calipers.
-
Tumor volume is calculated using the formula: (length × width²) / 2.[2]
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis such as immunohistochemistry.
-
Tumor growth inhibition is calculated as a percentage of the control group.
Conclusion
The available in vivo data suggests that this compound is a promising anti-tumor agent with significant efficacy in preclinical models of non-small cell lung carcinoma and glioma. Its mechanisms of action, involving the inhibition of key signaling pathways like VEGFR2 and the activation of the AMPK-mTOR pathway, provide a strong rationale for its therapeutic potential. While direct comparative studies with standard chemotherapies are limited, the existing data, when carefully considered within the context of the specific experimental models, indicates that iso-GNA warrants further investigation as a potential standalone or combination therapy in oncology. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to build upon these findings and further validate the anti-tumor effects of this compound.
References
- 1. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin‐controlled p53 gene therapy for human non‐small cell lung cancer xenografts in athymic nude mice via the CArG elements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gambogic acid synergistically potentiates cisplatin-induced apoptosis in non-small-cell lung cancer through suppressing NF-κB and MAPK/HO-1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts | In Vivo [iv.iiarjournals.org]
Isogambogenic Acid: A Comparative Analysis of Efficacy Against Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Isogambogenic acid (IGA), a natural compound extracted from the resin of Garcinia hanburyi, has garnered significant interest within the oncology research community for its potential as an anticancer agent. This guide provides a comparative overview of the efficacy of this compound and its closely related analog, gambogic acid (GA), against standard-of-care chemotherapy drugs, with a focus on colon cancer. The information herein is compiled from preclinical studies to offer a valuable resource for drug development professionals.
In Vitro Efficacy: A Tale of Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The following tables summarize the IC50 values for this compound, gambogic acid, and standard chemotherapy agents in various cancer cell lines. It is important to note that direct head-to-head studies are limited, and variations in experimental conditions can influence IC50 values.
Table 1: IC50 Values of this compound and Gambogic Acid in Various Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation |
| Gambogic Acid | Osteosarcoma | 143B | 0.37 ± 0.02 | [1] |
| U2Os | 0.32 ± 0.06 | [1] | ||
| MG63 | 0.51 ± 0.02 | [1] | ||
| HOS | 0.60 ± 0.11 | [1] | ||
| Breast Cancer | MCF-7 | 1.46 | [2] | |
| Pancreatic Cancer | BxPC-3, MIA PaCa-2, PANC-1, SW1990 | < 1.7 (48h) | [2] | |
| Leukemia | K562 | > 0.5 |
Table 2: IC50 Values of Standard Chemotherapy Drugs in Colon Cancer Cell Lines
| Drug | Cell Line | IC50 (µM) | Incubation Time | Citation |
| 5-Fluorouracil (B62378) | HCT 116 | 11.3 | 3 days | [3] |
| 1.48 | 5 days | [3] | ||
| HT-29 | 11.25 | 5 days | [3] | |
| SW620 | ~24.5 (13 µg/ml) | 48 hours | [4] | |
| SW48 | 19.85 | 48 hours | [5] | |
| HCT116 | 19.87 | 48 hours | [5] | |
| HT29 | 34.18 | 48 hours | [5] | |
| LS180 | 58.22 | 48 hours | [5] | |
| Oxaliplatin (B1677828) | HCT116 | 0.64 | - | [6] |
| HT-29 | 0.58 | - | [6] | |
| SW480 | 0.49 | - | [6] | |
| DLD1 | 2.05 | - | [6] | |
| HT29 | 0.33 ± 0.02 µg/ml | 24 hours | [7] | |
| WiDr | 0.13 ± 0.01 µg/ml | 24 hours | [7] | |
| SW620 | 1.13 ± 0.35 µg/ml | 24 hours | [7] | |
| LS174T | 0.19 ± 0.01 µg/ml | 24 hours | [7] | |
| Irinotecan (B1672180) | LoVo | 15.8 | - | [8] |
| HT-29 | 5.17 | - | [8] | |
| HT29 | 200 µg/ml | 30 min | [9] | |
| NMG64/84 | 160 µg/ml | 30 min | [9] |
Mechanisms of Action: Diverse Signaling Pathways
This compound and gambogic acid exert their anticancer effects through the modulation of various signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of angiogenesis (the formation of new blood vessels that tumors need to grow).
This compound:
-
Anti-Angiogenesis: this compound has been shown to be more effective at inhibiting the proliferation of human umbilical vascular endothelial cells (HUVECs) than A549 cancer cells, suggesting a potent anti-angiogenic activity. It suppresses tumor angiogenesis by targeting VEGFR2, Akt, MAPK, Rho GTPases, and focal adhesion kinase signaling pathways.
-
Autophagy and Apoptosis: In glioma cells, this compound induces autophagic death through the activation of the AMPK-mTOR signaling pathway. Inhibition of autophagy can enhance its antiproliferative activities and attenuate apoptosis.
Gambogic Acid:
-
Apoptosis Induction: Gambogic acid is a potent inducer of apoptosis in various cancer cell lines. It can trigger the intrinsic mitochondrial pathway of apoptosis.
-
Inhibition of Proliferation and Metastasis: It has been shown to inhibit the proliferation, migration, and invasion of cancer cells.
-
Signaling Pathway Modulation: Gambogic acid's anticancer effects are associated with the modulation of multiple signaling pathways, including JNK-1, AKT/mTOR, and NF-κB.
Standard Chemotherapy Drugs:
-
5-Fluorouracil (5-FU): Primarily acts as a thymidylate synthase inhibitor, disrupting the synthesis of thymidine, a nucleoside required for DNA replication.
-
Oxaliplatin: A platinum-based drug that forms DNA adducts, inhibiting DNA replication and transcription and leading to cell death.
-
Irinotecan: A topoisomerase I inhibitor. It prevents the re-ligation of single-strand breaks in DNA, leading to DNA damage and apoptosis.
Experimental Protocols
A clear understanding of the methodologies employed in these studies is crucial for the interpretation and replication of the findings.
In Vitro Cell Viability and Cytotoxicity Assays
MTT Assay: This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, 5-fluorouracil) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm)[10]. The IC50 value is then calculated from the dose-response curve.
In Vivo Tumor Xenograft Models
Animal models are essential for evaluating the in vivo efficacy of potential anticancer drugs.
-
Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude mice or NSG mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Drug Administration: Once the tumors reach a certain volume, the mice are treated with the test compound (e.g., this compound) or a vehicle control, typically via intraperitoneal or intravenous injection, following a specific dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size, or at a set time point. The efficacy of the treatment is assessed by comparing the tumor growth in the treated groups to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in their comprehension.
References
- 1. Exploration of the antitumor effect and mechanism of gambogic acid on osteosarcoma through network pharmacology and experimental pharmacology study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cellular and molecular mechanisms for the synergistic cytotoxicity elicited by oxaliplatin and pemetrexed in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. broadpharm.com [broadpharm.com]
Cross-Validation of Isogambogenic Acid's Anti-Cancer Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isogambogenic acid (iso-GNA), a natural compound isolated from Garcinia hanburyi, has emerged as a promising candidate in cancer therapy. This guide provides an objective comparison of its mechanism of action with other well-established therapeutic agents, supported by experimental data and detailed protocols for cross-validation.
Mechanism of Action: A Dual Approach to Inhibit Cancer Growth
This compound's primary anti-cancer activity stems from its ability to induce both autophagy and apoptosis in cancer cells, particularly in glioma and non-small cell lung cancer.[1][2] This dual mechanism is primarily orchestrated through the modulation of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][3] Iso-GNA activates AMPK, a key cellular energy sensor, and subsequently inhibits mTOR, a central regulator of cell growth and proliferation.[1][4] This cascade of events triggers autophagy, a cellular self-degradation process, that can lead to programmed cell death.
Furthermore, iso-GNA exhibits anti-angiogenic properties by suppressing Rho GTPases and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, thereby inhibiting the formation of new blood vessels that tumors need to grow.[2]
Comparative Analysis: this compound vs. Standard Pathway Modulators
To validate and better understand the specific effects of iso-GNA, its activity can be compared to well-characterized pharmacological agents that target the AMPK/mTOR pathway, such as metformin (B114582) (an AMPK activator) and rapamycin (an mTOR inhibitor).
| Compound | Primary Target | Mechanism of Action | Reported Cellular Effects | References |
| This compound | AMPK (activator), mTOR (inhibitor) | Activates AMPK and inhibits mTOR signaling, leading to autophagy and apoptosis. Inhibits angiogenesis via suppression of Rho GTPases and VEGFR2. | Induces autophagic cell death in glioma and NSCLC cells; inhibits tumor growth in vivo. | [1][2][3][4] |
| Metformin | AMPK (indirect activator) | Primarily inhibits mitochondrial complex I, leading to an increased AMP:ATP ratio and subsequent AMPK activation. | Induces cell cycle arrest and apoptosis in various cancer cells; sensitizes cancer cells to chemotherapy. | [5][6][7][8][9] |
| Rapamycin | mTORC1 (inhibitor) | Forms a complex with FKBP12 that binds to and inhibits the mTORC1 complex. | Induces G1 cell cycle arrest and inhibits cell proliferation; can also induce autophagy. | [10][11] |
Experimental Protocols for Cross-Validation
To independently verify the mechanism of action of this compound, the following experimental protocols are recommended.
Cell Viability and Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic effects of iso-GNA on cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., U87, U251 glioma cells) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, a vehicle control (e.g., DMSO), and positive controls (e.g., metformin, rapamycin) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.[1][2][3][12][13]
Western Blot Analysis of AMPK/mTOR Pathway Proteins
This technique is used to quantify the expression and phosphorylation status of key proteins in the AMPK/mTOR signaling cascade.
Protocol:
-
Culture and treat cancer cells with this compound, metformin, and rapamycin as described for the MTT assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-mTOR (Ser2448), total mTOR, phospho-p70S6K (Thr389), total p70S6K, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the changes in protein phosphorylation.[14][15][16][17][18]
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay evaluates the effect of iso-GNA on the tube-forming ability of endothelial cells, a critical step in angiogenesis.
Protocol:
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells at a density of 1.5x10⁴ cells/well.
-
Treat the cells with different concentrations of this compound or a vehicle control.
-
Incubate the plate at 37°C for 4-18 hours.
-
Observe the formation of tube-like structures under a microscope.
-
Quantify the extent of tube formation by measuring the total tube length, number of junctions, and number of branches using image analysis software.[19][20][21][22]
Rho GTPase Activation Assay
This pull-down assay is used to measure the levels of active (GTP-bound) Rho GTPases.
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and collect the supernatant after centrifugation.
-
Incubate a portion of the cell lysate with Rho-binding domain (RBD) beads (for RhoA, B, or C) to pull down the active GTP-bound form of the GTPase.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze them by Western blotting using a Rho-specific antibody.
-
A sample of the total cell lysate should be run in parallel to determine the total amount of the Rho GTPase.[23][24][25][26][27]
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the discussed mechanisms and experimental designs, the following diagrams are provided.
Caption: this compound's dual mechanism of action.
Caption: Workflow for Western Blot analysis.
Caption: In vitro angiogenesis tube formation assay workflow.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanism of action of metformin: old or new insights? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effects of rapamycin on mammalian target of rapamycin signaling functions in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential effects of rapamycin and retinoic acid on expansion, stability and suppressive qualities of human CD4+CD25+FOXP3+ T regulatory cell subpopulations | Haematologica [haematologica.org]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 15. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Angiogenesis Protocols | Thermo Fisher Scientific - CH [thermofisher.com]
- 20. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. In Vitro Coculture Assays of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 23. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cellbiolabs.com [cellbiolabs.com]
- 25. RhoC GTPase Activation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol for structural and biochemical analyses of RhoA GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scribd.com [scribd.com]
A Comparative Analysis of the Bioactivities of Isogambogenic Acid and Related Gamboge-Derived Compounds
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Isogambogenic acid and its closely related, naturally occurring analogs, Gambogenic acid and Gambogic acid. While not isomers in the strict chemical sense, these compounds, all derived from the resin of the Garcinia hanburyi tree, exhibit distinct and promising bioactivities, particularly in the realms of oncology and inflammation.
This report synthesizes available preclinical data to offer a comparative overview of their anticancer and anti-inflammatory properties. Quantitative data from various studies are presented to facilitate a side-by-side evaluation. Detailed experimental protocols for key bioassays are also provided to ensure transparency and aid in the replication and further investigation of these findings.
Comparative Analysis of Anticancer Activity
This compound, Gambogenic acid, and Gambogic acid have all demonstrated potent cytotoxic effects against a range of cancer cell lines. The following table summarizes their half-maximal inhibitory concentration (IC50) values as reported in various studies. It is important to note that direct comparisons of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methodologies.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| This compound | U87 | Glioma | Not explicitly stated in abstract | 24 | [1][2] |
| U251 | Glioma | Not explicitly stated in abstract | 24 | [1][2] | |
| Gambogenic acid | NCI-H446 | Small-cell lung cancer | 0.6 - 2.4 | 24 - 72 | |
| NCI-H1688 | Small-cell lung cancer | 1.2 - 3.2 | 24 - 72 | ||
| A549/Cis | Cisplatin-resistant NSCLC | ~2-4 (significant viability decrease) | 24, 48, 72 | [3] | |
| Gambogic acid | Bel-7402 | Hepatocellular Carcinoma | 0.59 | Not Specified | [4] |
| SMMC-7721 | Hepatocellular Carcinoma | 1.59 | Not Specified | [4] | |
| Bel-7404 | Hepatocellular Carcinoma | 1.99 | Not Specified | [4] | |
| QGY-7701 | Hepatocellular Carcinoma | 0.41 | Not Specified | [4] | |
| HepG2 | Hepatocellular Carcinoma | 0.94 | Not Specified | [4] | |
| SW620 | Colon Cancer | ~100 µg/ml | Not Specified | [4] |
Comparative Analysis of Anti-inflammatory Activity
Gambogenic acid and Gambogic acid have been investigated for their anti-inflammatory properties.[5][6] Pretreatment with Gambogenic acid has been shown to markedly inhibit the production of pro-inflammatory cytokines such as IL-1α, IL-1β, and TNF-α in a dose-dependent manner in LPS-stimulated macrophages.[5] Similarly, Gambogic acid has demonstrated significant anti-inflammatory effects in a rat model of antigen-induced arthritis.[6] Data on the anti-inflammatory activity of this compound is not as readily available in the reviewed literature.
Signaling Pathways and Mechanisms of Action
The anticancer and anti-inflammatory effects of these compounds are mediated through the modulation of key cellular signaling pathways.
This compound: In glioma cells, this compound induces autophagic cell death through the activation of the AMPK-mTOR signaling pathway.[1][2] Activation of AMPK and inhibition of mTOR were observed to augment the autophagy induced by this compound.[1][2]
References
- 1. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Gambogenic acid exerts anticancer effects in cisplatin-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gambogenic acid inhibits LPS-simulated inflammatory response by suppressing NF-κB and MAPK in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent anti-inflammatory and antiproliferative effects of gambogic acid in a rat model of antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Isogambogenic Acid: A Comparative Analysis of a Potent Natural Anti-Angiogenic Compound
For Researchers, Scientists, and Drug Development Professionals
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The search for potent, naturally derived compounds that can inhibit this process is a significant focus in oncology research. Isogambogenic acid (iso-GNA), a natural product extracted from the resin of Garcinia hanburyi, has emerged as a promising anti-angiogenic agent. This guide provides an objective comparison of this compound with other well-characterized natural compounds, supported by experimental data, to assist researchers in the evaluation of its therapeutic potential.
Mechanism of Action: Targeting Key Angiogenic Pathways
This compound exerts its anti-angiogenic effects primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. This pathway is a central regulator of angiogenesis. Iso-GNA has been shown to inhibit VEGF-induced proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[1] Its mechanism involves the suppression of VEGFR2 phosphorylation and downstream signaling cascades, including Akt, MAPK, and Rho GTPases.[1]
This targeted approach is shared by several other natural compounds, though their specific molecular interactions may differ. Below is a comparison of the known mechanisms for iso-GNA and other selected natural anti-angiogenic agents.
-
This compound (iso-GNA): A xanthone (B1684191) that directly targets the VEGFR2 signaling pathway, affecting downstream effectors like Akt, MAPK, and Rho GTPases to inhibit endothelial cell proliferation, migration, and tube formation.[1]
-
Gambogic Acid (GA): A structurally related xanthone that also potently inhibits angiogenesis by suppressing the VEGFR2 signaling pathway and its downstream kinases, including c-Src, FAK, and AKT.[2]
-
Quercetin: A flavonoid found in many fruits and vegetables that inhibits angiogenesis by downregulating the expression of VEGF and interfering with signaling pathways such as PI3K/Akt.[3]
-
Triptolide (B1683669): A diterpenoid triepoxide that demonstrates anti-angiogenic properties by inhibiting VEGF expression and suppressing the ERK1/2-HIF1-α signaling axis in cancer cells. It also affects the angiopoietin/Tie2 signaling pathway.
-
Sanguinarine: A benzophenanthridine alkaloid that suppresses VEGF-induced angiogenesis by blocking the activation of Akt, a key downstream effector of VEGFR2 signaling.[4][5]
Quantitative Comparison of Anti-Angiogenic Activity
The efficacy of anti-angiogenic compounds is often quantified by their half-maximal inhibitory concentration (IC50) in various cellular assays. The following table summarizes the available data for this compound and comparator compounds on HUVEC proliferation.
| Compound | Class | HUVEC Proliferation IC50 | Data Source |
| This compound | Xanthone | Potently inhibits proliferation; more effective on HUVECs than A549 cancer cells.[1] | [1] |
| Gambogic Acid | Xanthone | ~80 nM | [6] |
| Gambogic Amide | Xanthone | 126.9 nM (48h) | [7] |
| Quercetin | Flavonoid | 131.65 µM (72h) | |
| Triptolide | Terpenoid | Effective inhibition at 5 nM (48h) | |
| Sanguinarine | Alkaloid | Inhibits proliferation at nanomolar concentrations | [4] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as incubation times and assay methods.
Experimental Protocols
Detailed and reproducible methodologies are critical for the evaluation of anti-angiogenic compounds. Below are summaries of key experimental protocols frequently cited in angiogenesis research.
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the effect of a compound on cell proliferation.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.
-
Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). Control wells receive medium with the vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Quantification: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, mimicking a late stage of angiogenesis.
-
Plate Coating: A 96-well plate is pre-chilled and coated with a thin layer of basement membrane extract (e.g., Matrigel®). The plate is then incubated at 37°C for at least 30-60 minutes to allow the gel to polymerize.
-
Cell Seeding: HUVECs are harvested and resuspended in a basal medium, often with reduced serum. A cell suspension of 1-2 x 10^4 cells is seeded onto the solidified gel.
-
Treatment: The test compound is added to the wells at various concentrations.
-
Incubation: The plate is incubated at 37°C in a CO2 incubator for 4-18 hours.
-
Visualization and Quantification: The formation of tube-like networks is observed and photographed using a microscope. The anti-angiogenic effect is quantified by measuring parameters such as the total tube length, number of branch points, or number of loops using imaging software.
This assay provides a three-dimensional model that recapitulates many aspects of angiogenesis in vivo.
-
Aorta Dissection: The thoracic aorta is dissected from a euthanized rat under sterile conditions. The periaortic fibro-adipose tissue is carefully removed.
-
Ring Sectioning: The cleaned aorta is cross-sectioned into 1-2 mm thick rings.
-
Embedding: The aortic rings are placed individually into wells of a 48-well plate containing a polymerized layer of collagen or Matrigel®. A second layer of the gel is added to embed the ring.
-
Culturing and Treatment: The rings are cultured in serum-free or low-serum medium. Test compounds are added to the culture medium.
-
Analysis: The outgrowth of microvessels from the aortic rings is monitored and photographed over several days (typically 7-9 days). The extent of angiogenesis is quantified by measuring the length and number of the sprouting microvessels.
The CAM assay uses the highly vascularized membrane of a chicken embryo to assess angiogenesis in vivo.
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C for 3 days.
-
Window Creation: A small window is carefully cut into the eggshell to expose the chorioallantoic membrane (CAM).
-
Sample Application: A sterile filter paper disc or a carrier sponge soaked with the test compound is placed directly onto the CAM.
-
Incubation: The window is sealed, and the eggs are returned to the incubator for an additional 2-3 days.
-
Analysis: The CAM is photographed, and the formation of new blood vessels around the implant is quantified. Inhibition of angiogenesis is observed as a reduction in the density and branching of blood vessels compared to the control.
Conclusion
This compound is a potent natural inhibitor of angiogenesis that functions by targeting the critical VEGFR2 signaling pathway. Its efficacy is comparable to that of its well-studied analog, gambogic acid, and it appears to be effective at nanomolar concentrations, similar to other potent natural compounds like triptolide and sanguinarine. Compared to the flavonoid quercetin, iso-GNA demonstrates significantly higher potency in preclinical models.
The comprehensive data suggest that this compound warrants further investigation as a potential therapeutic agent for diseases where pathological angiogenesis is a key factor, such as in oncology. Future studies should focus on establishing a precise IC50 value in standardized HUVEC proliferation assays, exploring its effects in more complex in vivo cancer models, and evaluating its pharmacokinetic and safety profiles. The detailed protocols provided herein offer a framework for such continued research and development.
References
- 1. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing vascular endothelial growth factor receptor 2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asiatic acid inhibits angiogenesis and vascular permeability through the VEGF/VEGFR2 signaling pathway to inhibit the growth and metastasis of breast cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of glioblastoma growth and angiogenesis by gambogic acid: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Gambogenic Acid-Treated Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of Gambogenic Acid (GNA) on various cell types. Due to the limited availability of public transcriptomic datasets for Isogambogenic Acid (iso-GNA), this guide will focus on the closely related and more extensively studied GNA, a potent natural compound isolated from the resin of the Garcinia hanburyi tree.
Gambogenic acid has garnered significant interest for its anti-tumor, anti-inflammatory, and other biological activities. Understanding its impact on global gene expression is crucial for elucidating its mechanism of action and identifying potential therapeutic targets and biomarkers. This guide synthesizes available experimental data, details relevant protocols, and visualizes key signaling pathways and workflows.
Quantitative Transcriptomic Data
The following tables summarize the differentially expressed genes (DEGs) identified in studies involving GNA treatment. These studies utilized RNA sequencing (RNA-seq) to compare the transcriptomes of GNA-treated cells with control cells.
Table 1: Differentially Expressed Genes in Cisplatin-Resistant Non-Small Cell Lung Cancer Cells (A549/Cis) Treated with Gambogenic Acid.
| Gene Category | Upregulated Genes | Downregulated Genes |
| Cell Cycle | p53, p21 | Cyclin D, CDK4, CDK6 |
| Apoptosis | Caspase-3, Caspase-7 | - |
Data synthesized from a study investigating the anticancer activity of GNA in cisplatin-resistant NSCLC cells. The study identified 353 upregulated and 425 downregulated DEGs (P-value < 0.05, fold change ≥2 or ≤0.5)[1].
Table 2: Differentially Expressed Genes in Methicillin-Resistant Staphylococcus aureus (MRSA) Treated with Gambogenic Acid.
| Gene Category | Upregulated Genes | Downregulated Genes |
| Virulence Factors | - | saeRS, agrAC |
| Cell Wall Synthesis | - | SAV2662, SAV2663, SAV0465, SAV0192 |
This table is based on a transcriptomic analysis of MRSA treated with GNA, which identified 74 downregulated and 75 upregulated genes with a logFC value greater than 2 and a p-value < 0.05[2].
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the transcriptomic analysis of GNA-treated cells.
Cell Culture and Treatment
Cisplatin-resistant non-small cell lung cancer cells (A549/Cis) were cultured in appropriate media. For experimental analysis, cells were treated with varying concentrations of GNA (e.g., 4 µM) for specific durations (e.g., 24 hours) to assess the impact on gene expression[1].
RNA Sequencing (RNA-seq) Protocol
To understand the global gene expression changes induced by GNA, total RNA was extracted from both control and GNA-treated cells. The quality and quantity of the isolated RNA were assessed to ensure suitability for sequencing. Libraries of cDNA were then prepared from the RNA samples and sequenced using next-generation sequencing platforms. The resulting sequence data was processed and analyzed to identify differentially expressed genes between the treatment and control groups[1].
Data Analysis
The raw sequencing reads were subjected to quality control and aligned to a reference genome. Gene expression levels were quantified, and statistical analyses were performed to identify genes with significant changes in expression (differentially expressed genes or DEGs) between GNA-treated and untreated cells. A common threshold for identifying DEGs is a P-value of less than 0.05 and a fold change of 2 or greater[1].
Visualization of Signaling Pathways and Workflows
Diagrams created using the DOT language provide clear visual representations of complex biological processes and experimental designs.
References
Isogambogenic Acid's Dichotomous Role in Cancer Cell Death: A Comparative Analysis
A pivotal question in the study of the anti-cancer potential of Isogambogenic acid (iso-GNA) is its precise mechanism of inducing cell death. Research to date has presented a complex and seemingly contradictory picture. While one body of evidence points towards an apoptosis-independent autophagic cell death pathway, particularly in non-small-cell lung carcinoma (NSCLC), other studies demonstrate classic apoptotic features in glioma cells. This guide provides a comparative analysis of the available data, presenting the divergent findings to aid researchers in navigating this nuanced area of study.
This document synthesizes quantitative data from multiple studies, offers detailed experimental protocols for key assays, and visualizes the proposed signaling pathways and experimental workflows. The aim is to provide an objective resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and similar compounds.
Comparative Analysis of Cellular Responses
The cellular response to this compound appears to be highly dependent on the cancer cell type. In human non-small-cell lung carcinoma (NSCLC) cells, iso-GNA has been reported to induce apoptosis-independent autophagic cell death.[1][2] Conversely, in glioma cells, iso-GNA has been shown to induce apoptosis.[3] This section presents a comparative summary of the quantitative effects of this compound and related compounds on markers of apoptosis and autophagy.
This compound: Apoptosis vs. Autophagy Induction
| Cell Line | Compound | Concentration | Effect | Reference |
| NSCLC (A549, H460) | This compound | 2.5-10 µM | No evidence of apoptosis or cleaved caspase-3 accumulation. Increased LC3 conversion and expression of autophagy-related proteins (Beclin 1, Atg7).[1][4] | [1][4] |
| Glioma (U87, U251) | This compound | 10 µM | Increased expression of cleaved caspase-3 and percentage of Annexin V-positive cells. Inhibition of autophagy attenuated apoptosis.[3] | [3] |
Comparative Efficacy with Alternative Apoptosis Inducers
To contextualize the activity of this compound, this table compares its effects with Gambogenic acid and Chlorogenic acid, two other natural compounds known to induce apoptosis in various cancer cell lines.
| Compound | Cell Line | Concentration | Key Apoptotic Events | Reference |
| Gambogenic acid | Breast Cancer (MDA-MB-231) | 0.4-1.0 µg/ml | Increased expression of Fas and cleaved caspases-3, -8, and -9; decreased Bcl-2.[5] | [5] |
| Cisplatin-resistant NSCLC (A549/Cis) | 2-4 µM | Increased activation of caspases-3 and -7, and cleavage of PARP.[6] | [6] | |
| Human Nasopharyngeal Carcinoma (CNE-1) | Not specified | Decrease in Bcl-2 and increase in Bad expression.[7] | [7] | |
| Chlorogenic acid | Leukemia (U937) | 50-200 µM | Promoted caspase-3, -7, -8, and -9 expression.[8] | [8] |
| Breast Cancer (MDA-MB-435s) | 8.83 µg/mL (IC50) | Increased levels of caspases-3, -8, -9, Bax, Cytochrome C, and p53; decreased Bcl-2.[9] | [9] | |
| Melanoma (C32) | 1 mmol/L | Increased relative mRNA expression of the pro-apoptotic Bax gene.[10] | [10] |
Detailed Experimental Protocols
Reproducibility and accurate interpretation of results are paramount in scientific research. This section provides detailed methodologies for the key experiments cited in the studies of this compound and its alternatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat cells with the desired concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., SDS-HCl solution) to each well.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Detection of Apoptotic Markers: Western Blotting
Western blotting is used to detect specific proteins in a sample and can quantify changes in the expression levels of key apoptotic and autophagic proteins.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, LC3) overnight at 4°C.[11][12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an ECL substrate and capture the chemiluminescent signal using an imaging system.[11]
Quantification of Apoptosis: Annexin V/PI Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Collect both adherent and floating cells after treatment.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13][14][15]
Morphological Assessment of Apoptosis: Hoechst Staining
Hoechst 33342 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology, such as the chromatin condensation characteristic of apoptosis.
-
Cell Culture: Grow cells on coverslips or in imaging-compatible plates.
-
Treatment: Treat cells with the compound of interest.
-
Staining: Add Hoechst 33342 solution (e.g., 10 mg/mL) to the cells and incubate at 37°C for 30 minutes.[16]
-
Washing: Wash the cells with PBS.
-
Imaging: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.[17][18][19]
Ultrastructural Analysis: Transmission Electron Microscopy (TEM)
TEM provides high-resolution images of the internal structures of cells, allowing for the definitive identification of apoptotic bodies and autophagosomes.
-
Cell Fixation: Fix collected cells with 2.5% glutaraldehyde (B144438) followed by 1% osmium tetroxide.
-
Dehydration: Dehydrate the samples through a graded series of acetone (B3395972) concentrations.
-
Embedding: Embed the samples in paraffin.
-
Sectioning: Cut ultra-thin sections (50-100 nm) and mount them on copper grids.
-
Staining: Stain the sections with uranyl acetate (B1210297) and lead citrate.
-
Imaging: Examine the specimens with a transmission electron microscope to observe ultrastructural changes indicative of apoptosis or autophagy.[20][21]
Visualizing the Pathways and Processes
To better understand the complex signaling and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Divergent pathways of this compound-induced cell death.
Caption: General workflow for investigating compound-induced cell death.
References
- 1. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gambogenic acid induction of apoptosis in a breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gambogenic acid exerts anticancer effects in cisplatin-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gambogenic acid mediated apoptosis through the mitochondrial oxidative stress and inactivation of Akt signaling pathway in human nasopharyngeal carcinoma CNE-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorogenic Acid Induces Apoptotic Cell Death in U937 Leukemia Cells through Caspase- and Mitochondria-dependent Pathways | In Vivo [iv.iiarjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. The Apoptotic Effect of Caffeic or Chlorogenic Acid on the C32 Cells That Have Simultaneously Been Exposed to a Static Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. Hoechst Staining Study for the Detection of Apoptosis [bio-protocol.org]
- 17. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. apexbt.com [apexbt.com]
- 19. genscript.com [genscript.com]
- 20. Transmission electron microscopy [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Isogambogenic Acid and its Synthetic Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Isogambogenic acid (iso-GNA), a natural compound extracted from the resin of Garcinia hanburyi, has garnered significant attention in the field of oncology for its potent anti-cancer properties.[1][2] This has spurred the development of synthetic analogs aimed at enhancing its therapeutic index, improving pharmacokinetic properties, and overcoming potential drug resistance. This guide provides an objective, data-driven comparison of this compound and its synthetic analogs, focusing on their anti-cancer efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.
Performance Snapshot: this compound vs. Synthetic Analogs
The primary focus of synthetic modifications to the this compound scaffold has been to improve its cytotoxic activity against various cancer cell lines. While direct head-to-head studies comparing iso-GNA with a wide range of its synthetic analogs are limited, valuable insights can be gleaned from research on the closely related and more extensively studied Gambogenic acid (GNA). The structural similarity between iso-GNA and GNA allows for informed inferences regarding the structure-activity relationships (SAR) of their derivatives.
Cytotoxicity Against Cancer Cell Lines
The following table summarizes the in vitro cytotoxic activity (IC50 values) of this compound and various synthetic analogs of the parent compound, gambogenic acid. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | HL-60 (Human promyelocytic leukemia) | 0.1544 | [3] |
| SMMC-7721 (Human hepatocellular carcinoma) | 5.942 | [3] | |
| BGC-83 | 0.04327 | [3] | |
| Gambogenic Acid (GNA) | A549 (Human lung carcinoma) | 1.5 - 2.5 | [4][5] |
| HepG2 (Human hepatocellular carcinoma) | 1.0 - 2.0 | [4] | |
| MCF-7 (Human breast adenocarcinoma) | 1.0 - 2.0 | [4] | |
| GNA Derivative 9 | A549 | 0.64 | [4] |
| HepG2 | 1.49 | [4] | |
| MCF-7 | 0.83 | [4] | |
| GNA Derivative 10 | A549 | 0.98 | [4] |
| HepG2 | 1.27 | [4] | |
| MCF-7 | 0.91 | [4] | |
| GNA Derivative 11 | A549 | 1.12 | [4] |
| HepG2 | 1.35 | [4] | |
| MCF-7 | 0.99 | [4] | |
| GNA Derivative 13 | A549 | 1.31 | [4] |
| HepG2 | 1.42 | [4] | |
| MCF-7 | 1.05 | [4] | |
| GNA Derivative 12k | MIAPaCa-2 (Human pancreatic carcinoma) | Not specified | [3] |
| MDA-MB-231 (Human breast adenocarcinoma) | Not specified | [3] | |
| A549 | Not specified | [3] | |
| GNA Derivative 36 | HUVEC (Human umbilical vein endothelial cells) | Potent | [5] |
Note: The IC50 values represent the concentration of a compound that is required for 50% inhibition of in vitro growth of cancer cells. A lower IC50 value indicates a higher potency.
Mechanisms of Action: Key Signaling Pathways
This compound and its analogs exert their anti-cancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and angiogenesis.
AMPK-mTOR Signaling Pathway
This compound has been shown to inhibit the growth of glioma cells by activating the AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1] This induction of autophagy-dependent cell death is a promising strategy for cancer therapy.[1][2]
VEGFR2 Signaling Pathway
This compound also exhibits anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[2] By inhibiting VEGFR2, it can suppress tumor-mediated angiogenesis, a critical process for tumor growth and metastasis.[2]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of this compound and its analogs.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow Diagram:
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its synthetic analogs for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample and assess the effect of compounds on signaling pathways.
Protocol for AMPK-mTOR Pathway Analysis:
-
Cell Lysis: Treat cells with this compound or its analogs for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK, AMPK, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound and its synthetic analogs represent a promising class of anti-cancer agents. The available data, primarily from studies on the closely related Gambogenic acid, indicate that synthetic modifications can lead to analogs with enhanced cytotoxic activity. The primary mechanisms of action involve the induction of autophagy and apoptosis via modulation of the AMPK-mTOR pathway and the inhibition of angiogenesis through the VEGFR2 signaling pathway. Further head-to-head comparative studies of this compound and a broader range of its rationally designed synthetic analogs are warranted to fully elucidate their therapeutic potential and guide future drug development efforts. The standardization of experimental protocols will be crucial for generating comparable and reliable data across different studies.
References
- 1. Synthesis and evaluation of gambogic acid derivatives as antitumor agents. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. Design, synthesis, and biological evaluation of gambogenic acid derivatives: Unraveling their anti-cancer effects by inducing pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Anti-cancer Evaluation of Nitrogen-containing Derivatives of 30-Carboxyl of Gambogic Acid - Li - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Isogambogenic Acid and its Role in Metastasis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isogambogenic acid and other notable metastasis inhibitors. Due to the limited availability of metastasis-specific data for this compound, this guide incorporates data from its close structural analog, Gambogenic acid, to provide a broader context for its potential anti-metastatic properties. This information should be interpreted with the understanding that while structurally similar, the biological activities of these two compounds may not be identical.
Executive Summary
Metastasis remains a primary challenge in cancer therapy, driving the search for effective inhibitory agents. This compound, a natural compound, has emerged as a potential anti-cancer agent. This guide evaluates its role in metastasis inhibition by comparing its performance, where data is available, with established and experimental metastasis inhibitors: Marimastat, Batimastat (B1663600), Paclitaxel, and Docetaxel. The comparison is based on their mechanisms of action, and available in vitro and in vivo experimental data.
Comparative Analysis of Metastasis Inhibitors
The following tables summarize the available quantitative data for this compound (represented by Gambogenic acid) and selected alternative metastasis inhibitors.
In Vitro Metastasis Inhibition
| Compound | Assay Type | Cell Line | Concentration | Result | Citation |
| Gambogenic acid | Wound Healing Assay | SW620 (Colon Cancer) | 10 µg/ml | Inhibition of migration (quantitative data not specified) | [1] |
| HT-29 (Colorectal Cancer) | Not specified | Inhibition of migration | [2] | ||
| Transwell Invasion Assay | SW620 (Colon Cancer) | 10, 50, 100 µg/ml | Dose-dependent inhibition of invasion | [1] | |
| HT-29 (Colorectal Cancer) | Not specified | Inhibition of invasion | [2] | ||
| HeLa (Cervical Carcinoma) | 0.63-10.00 mg/L | Concentration-dependent decrease in invasion | [3] | ||
| Paclitaxel | Wound Healing Assay | Glioma cell lines | Not specified | Dose-dependent inhibition of migration | [4] |
| Transwell Invasion Assay | SGC-7901, MKN-45 (Gastric Cancer) | Not specified | Significant inhibition of invasion | [3] | |
| Docetaxel | Wound Healing Assay | HEp-2 (Head and Neck Cancer) | IC10 | 71.4 ± 7.8% wound closure relative to control | [5] |
| Ca9-22 (Head and Neck Cancer) | IC10 | 58.7 ± 5.6% wound closure relative to control | [5] |
In Vivo Metastasis Inhibition
| Compound | Animal Model | Cancer Type | Dosage | Result | Citation |
| Gambogenic acid | Athymic BALB/c nude mice | Breast Cancer (MDA-MB-231 xenograft) | Not specified | Significant inhibition of lung metastases | [6] |
| Nude mice | Lung Cancer (NCI-H1993 xenograft) | 20 mg/kg/day | Marked inhibition of tumor growth | [7] | |
| Nude mice | Lung Cancer (SPC-A1 xenograft) | Not specified | Suppression of transplantable tumor growth | [8] | |
| Marimastat | Nude mice | Gastric Carcinoma (TMK-1 xenograft) | 18 mg/kg/day | Successful inhibition of peritoneal dissemination nodules | [9] |
| Batimastat | Balb C nu/nu mice | Breast Cancer (MDA-MB-231) | 30 mg/kg | 35% inhibition of osteolysis, 8-fold decrease in tumor volume | [10] |
| Mice | Melanoma (B16F1) | 50 mg/kg | 23% reduction in mean diameter of liver metastases | [5] |
Inhibition of Matrix Metalloproteinases (MMPs)
| Compound | Target MMPs | IC50 | Citation |
| Gambogenic acid | MMP-2, MMP-9 | Not specified (downregulates expression) | [1][11] |
| Marimastat | MMP-1, MMP-2, MMP-7, MMP-9, MMP-14 | 5 nM, 6 nM, 13 nM, 3 nM, 9 nM | [12] |
| Batimastat | Broad spectrum MMP inhibitor | Not specified | [5][10] |
Signaling Pathways and Mechanisms of Action
This compound/Gambogenic Acid
Gambogenic acid (and by extension, potentially this compound) appears to inhibit metastasis through multiple signaling pathways. A key mechanism involves the inhibition of the NF-κB signaling pathway, which is crucial for promoting inflammation, cell proliferation, and metastasis.[13][14] By downregulating NF-κB, Gambogenic acid can suppress the expression of downstream targets involved in invasion and angiogenesis, such as MMP-2 and MMP-9.[1][11]
Alternative Metastasis Inhibitors
-
Marimastat and Batimastat: These are broad-spectrum MMP inhibitors. Their primary mechanism of action is to directly bind to the active site of various MMPs, preventing the degradation of the extracellular matrix (ECM), a critical step for cancer cell invasion and metastasis.[15][16]
-
Paclitaxel and Docetaxel: These are taxane-based chemotherapeutic agents that primarily work by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[17] Their anti-metastatic effects are also linked to the disruption of microtubule dynamics, which are essential for cell migration.[4] Some studies suggest they can also downregulate the expression of proteins involved in invasion, such as MMPs.
Experimental Protocols
Wound Healing (Scratch) Assay
This method is used to study cell migration in vitro.
-
Cell Seeding: Plate cells in a 6-well plate and culture until they form a confluent monolayer.
-
Creating the "Wound": Use a sterile p200 pipette tip to create a straight scratch across the center of the monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the test compound (e.g., this compound) at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6, 12, 24 hours) using an inverted microscope.
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Initial Wound Width - Wound Width at T) / Initial Wound Width] * 100.
Transwell Migration/Invasion Assay
This assay assesses the migratory and invasive potential of cancer cells.
-
Chamber Preparation: For invasion assays, coat the upper surface of the transwell insert membrane (8 µm pores) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Cell Preparation: Harvest and resuspend cells in a serum-free medium.
-
Assay Setup: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber of a 24-well plate. Place the transwell insert into the well.
-
Cell Seeding: Add the cell suspension containing the test compound to the upper chamber of the insert.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Cell Removal: Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.
Conclusion
This compound and its analogs, such as Gambogenic acid, demonstrate promising anti-metastatic potential through the modulation of key signaling pathways like NF-κB and the downregulation of MMPs. While direct quantitative comparisons with established agents like Marimastat, Batimastat, Paclitaxel, and Docetaxel are limited by the available data, the existing evidence suggests a distinct mechanistic profile for this compound that warrants further investigation. The provided experimental protocols offer a framework for generating the necessary data to rigorously validate the anti-metastatic efficacy of this compound and compare it against current and emerging therapies. Future research should focus on generating robust in vitro and in vivo data to clearly define the therapeutic potential of this compound in the context of metastatic cancer.
References
- 1. Gambogic acid suppresses colon cancer cell activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gambogic acid regulates the migration and invasion of colorectal cancer via microRNA-21-mediated activation of phosphatase and tensin homolog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Mechanism Research of Gambogenic Acid on Proliferation,Apoptosis and Invasion of Cervical Carcinoma He La Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docetaxel - Wikipedia [en.wikipedia.org]
- 5. The matrix metalloproteinase inhibitor batimastat inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gambogic acid promotes apoptosis and resistance to metastatic potential in MDA-MB-231 human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of gambogic acid on NCI-H1993 xenografts via MET signaling pathway downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gambogic acid inhibits proliferation of human lung carcinoma SPC-A1 cells in vivo and in vitro and represses telomerase activity and telomerase reverse transcriptase mRNA expression in the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Involvement of matrix metalloproteinase 2 and 9 in gambogic acid induced suppression of MDA-MB-435 human breast carcinoma cell lung metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Gambogenic acid suppresses bladder cancer cells growth and metastasis by regulating NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The matrix metalloproteinase inhibitor batimastat inhibits angiogenesis in liver metastases of B16F1 melanoma cells - ProQuest [proquest.com]
- 15. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paclitaxel - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Docetaxel? [synapse.patsnap.com]
A Comparative Analysis of the ADMET Properties of Isogambogenic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of Isogambogenic acid against its close structural analog, Gambogic acid. Due to the limited availability of comprehensive ADMET data for this compound, this guide leverages the more extensively studied profile of Gambogic acid as a primary comparator, highlighting known data for this compound where available.
Executive Summary
This compound, a natural xanthone, has demonstrated promising anticancer activities. However, a comprehensive understanding of its ADMET properties is crucial for its further development as a therapeutic agent. This guide synthesizes the available preclinical data for this compound and compares it with Gambogic acid. While both compounds exhibit potent cytotoxicity, significant differences in their ADMET profiles, particularly in oral bioavailability, may exist. This analysis underscores the need for further dedicated studies on this compound to fully elucidate its pharmacokinetic and safety profile.
Data Presentation
The following tables summarize the available quantitative ADMET data for this compound and Gambogic acid.
Table 1: Physicochemical Properties
| Property | This compound | Gambogic Acid |
| Molecular Formula | C₃₈H₄₄O₈ | C₃₈H₄₄O₈ |
| Molecular Weight | 628.75 g/mol | 628.75 g/mol |
| Appearance | Not specified | Brownish to orange resin[1] |
| Water Solubility | Poor (predicted) | Poor[2] |
Table 2: Absorption
| Parameter | This compound | Gambogic Acid |
| Oral Bioavailability | Data not available. A related compound, referred to as GNA, showed an oral bioavailability of approximately 20% in rats[3]. | Very low; 0.25% (40 mg/kg) and 0.32% (80 mg/kg) in rats[4]. |
| Caco-2 Permeability (Papp) | Data not available | Data not available |
Table 3: Distribution
| Parameter | This compound | Gambogic Acid |
| Plasma Protein Binding | Data not available | Binds to Human Serum Albumin (HSA), primarily at Site I[5]. Quantitative binding percentage is not specified. |
| Tissue Distribution | Data not available | Limited tissue distribution with the highest concentrations found in the liver in rats[1]. |
Table 4: Metabolism
| Parameter | This compound | Gambogic Acid |
| Metabolic Stability (t½) | Data not available | Rapidly metabolized in rat liver microsomes[6]. |
| Metabolizing Enzymes | Data not available | Metabolized by various routes including monooxidation, hydration, glutathionylation, glucuronidation, and glucosidation[7]. |
| Elimination Half-life (t½) | Data not available | 14.9 min (1 mg/kg, IV), 15.7 min (2 mg/kg, IV), and 16.1 min (4 mg/kg, IV) in rats[1]. |
Table 5: Excretion
| Parameter | This compound | Gambogic Acid |
| Primary Route of Excretion | Data not available | Primarily excreted into the bile (36.5% over 16 hours in rats)[1]. |
| Urinary Excretion | Data not available | Not detected in urine after IV administration in rats[1]. |
Table 6: Toxicity (Cytotoxicity)
| Cell Line | This compound (IC₅₀, µM) | Gambogic Acid (IC₅₀, µM) |
| HL-60 (Human promyelocytic leukemia) | 0.1544[8] | ~0.5[9] |
| SMMC-7721 (Human hepatoma) | 5.942[8] | 1.59[10] |
| BGC-83 (Human gastric carcinoma) | 0.04327[8] | Data not available |
| SH-SY5Y (Human neuroblastoma) | Data not available | 1.28[11] |
| MARY-X (Inflammatory breast cancer xenograft) | Data not available | 0.42[10] |
| Bel-7402 (Human hepatoma) | Data not available | 0.59[10] |
| HepG2 (Human hepatoma) | Data not available | 0.94[10] |
| In Vivo Toxicity (Rat) | Data not available | Innocuous oral dose of 60 mg/kg administered every other day for 13 weeks. High doses (120 mg/kg) showed kidney and liver damage[12][13]. |
| In Vivo Toxicity (Mouse) | Data not available | LD₅₀: 45 mg/kg (i.p.)[14]. |
Experimental Protocols
Detailed methodologies for key ADMET assays are provided below. These protocols are representative of standard industry practices and would be suitable for the evaluation of this compound.
Caco-2 Permeability Assay
Purpose: To assess the intestinal permeability of a compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21 days to form a differentiated monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.
-
Transport Study:
-
Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) side, and the concentration of the compound that transports to the basolateral (receiver) side is measured over time.
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) side, and the concentration that transports to the apical (receiver) side is measured. This helps to determine if the compound is a substrate for efflux transporters.
-
-
Quantification: The concentration of the compound in the receiver compartment is determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Microsomal Stability Assay
Purpose: To evaluate the metabolic stability of a compound in the presence of liver microsomes.
Methodology:
-
Incubation: The test compound is incubated with liver microsomes (e.g., human, rat) at 37°C in the presence of NADPH, a cofactor for many metabolic enzymes.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Quantification: The remaining concentration of the parent compound at each time point is determined by LC-MS/MS.
-
Calculation: The in vitro half-life (t½) is determined from the slope of the natural log of the remaining parent drug concentration versus time plot.
Plasma Protein Binding Assay (Equilibrium Dialysis)
Purpose: To determine the extent to which a compound binds to plasma proteins.
Methodology:
-
Apparatus: A rapid equilibrium dialysis (RED) device is commonly used. It consists of two chambers separated by a semi-permeable membrane that allows the passage of unbound drug but not proteins.
-
Procedure: Plasma containing the test compound is added to one chamber, and a protein-free buffer is added to the other chamber.
-
Equilibration: The device is incubated at 37°C until equilibrium is reached, allowing the unbound drug to distribute evenly between the two chambers.
-
Quantification: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100.
Mandatory Visualization
Signaling Pathway: this compound-Induced Autophagy
Caption: this compound induces autophagic cell death by inhibiting the mTOR signaling pathway.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for determining compound permeability using the Caco-2 cell monolayer assay.
References
- 1. Pharmacokinetics, tissue distribution and excretion of gambogic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gambogic Acid as a Candidate for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor Effect of Gambogenic Acid and Its Effect on CYP2C and CYP3A after Oral Administration [jstage.jst.go.jp]
- 4. UHPLC-MS method for determination of gambogic acid and application to bioavailability, pharmacokinetics, excretion and tissue distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on the Competitive Binding of Food Ingredients and Gambogic Acid to Plasma Proteins: Insights From Spectroscopy, Docking, and Cell Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability and cytotoxicity of gambogic acid and its derivative, gambogoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of gambogic acid in rats: a rare intestinal metabolic pathway responsible for its final disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Gambogic acid is an antagonist of anti-apoptotic Bcl-2-family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic effect of gambogic acid on SH-SY5Y neuroblastoma cells is mediated by intrinsic caspase-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on the toxicity of gambogic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
Unveiling the Consistency of Isogambogenic Acid Research: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reproducibility of preclinical findings is a cornerstone of translational success. This guide provides an objective comparison of the biological activities of Isogambogenic acid (iso-GNA), a natural compound isolated from Garcinia hanburyi, with a focus on confirming the reproducibility of its anticancer and anti-angiogenic effects. By synthesizing data from multiple studies, this document aims to provide a clear overview of the existing evidence and compare its performance with relevant alternatives.
This compound has emerged as a compound of interest for its potent cytotoxic effects against a variety of cancer cell lines and its ability to inhibit the formation of new blood vessels that tumors need to grow.[1][2][3] This guide delves into the quantitative data from various research publications to assess the consistency of these findings and provides detailed experimental methodologies to allow for independent verification.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The tables below summarize the reported IC50 values for this compound and its closely related analog, Gambogic acid, across several cancer cell lines. For context, IC50 values for standard-of-care chemotherapeutic agents used in the treatment of Non-Small Cell Lung Cancer (NSCLC) and Glioma are also presented. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions such as cell line passage number, duration of exposure, and specific assay protocols.
| Cell Line | Cancer Type | This compound IC50 (µM) | Gambogic Acid IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but effective in inducing autophagy | 0.74 | [2][4] |
| U251 | Glioblastoma | Induces autophagic death | 1.02 | [3][4] |
| U87 | Glioblastoma | Induces autophagic death | Not Specified | [3] |
| SMMC-7721 | Hepatocellular Carcinoma | 5.942 | 8.06 | [4] |
| BGC-823 | Gastric Cancer | Not Specified | 0.67 | [4] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 2.37 | [4] |
| MDA-MB-231 | Breast Cancer | Not Specified | 1.09 | [4] |
| SW620 | Colon Cancer | Not Specified | ~100 µg/ml | [4][5] |
| Drug | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Cisplatin | NSCLC | A549 | ~2.5 - 20 (depending on resistance) | [6] |
| Paclitaxel | NSCLC | A549 | Varies significantly with exposure time | [7][8] |
| Pemetrexed | NSCLC (non-squamous) | - | - | [7] |
| Carboplatin | NSCLC | - | - | [7] |
Reproducibility of Mechanistic Findings
Across multiple independent studies, the proposed mechanisms of action for this compound show notable consistency. The two most frequently reported biological activities are the induction of autophagy-dependent cell death in cancer cells and the inhibition of angiogenesis.
Autophagy-Dependent Cell Death
Inhibition of Angiogenesis
This compound has been shown to be a potent inhibitor of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[1] Studies have demonstrated that iso-GNA can suppress the proliferation, migration, and tube formation of human umbilical vascular endothelial cells (HUVECs).[1] The primary molecular target for this anti-angiogenic activity appears to be the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] Iso-GNA has been reported to inhibit the phosphorylation of VEGFR2 and its downstream signaling pathways, including Akt and mitogen-activated protein kinase (MAPK).[1] These findings have been observed in both in vitro cell-based assays and in vivo models, such as the zebrafish embryo and xenograft mouse models.[1]
Experimental Protocols
To facilitate the independent verification and reproduction of the findings cited in this guide, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound, a comparator compound, or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protein Extraction: Cells are treated with this compound or control and then lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., phospho-AMPK, total AMPK, phospho-mTOR, total mTOR, LC3, p62, phospho-VEGFR2, total VEGFR2) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Visualizing the Mechanisms of Action
To provide a clearer understanding of the molecular pathways influenced by this compound, the following diagrams have been generated using the DOT language.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gambogenic acid exerts anticancer effects in cisplatin-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-small Cell Lung Cancer Chemotherapy | American Cancer Society [cancer.org]
- 8. Non-Small Cell Lung Cancer (NSCLC) Treatment Protocols: Treatment Recommendations, Early or Localized Disease, Treatment of Locally Advanced Disease, First-Line Therapy, Metastatic (Stage IV) or Recurrent Disease [emedicine.medscape.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Isogambogenic Acid
For laboratory professionals engaged in research and development, the proper management and disposal of chemical waste is a critical component of ensuring a safe and compliant operational environment. Isogambogenic acid, a specialized organic compound, requires careful handling due to the absence of extensive public safety data. Therefore, it must be treated as a potentially hazardous substance, and its disposal should adhere to stringent safety protocols. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, designed to build trust and provide value beyond the product itself for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the limited specific toxicity data for this compound, a conservative approach to safety is mandatory. The compound should be handled as if it is toxic and an irritant.
Assumed Hazard Profile:
-
Acute Toxicity: Unknown. Assume toxic via inhalation, ingestion, and skin contact.
-
Skin Corrosion/Irritation: Potential irritant. A Safety Data Sheet for a structurally similar compound, Isochlorogenic acid A, lists it as a skin and eye irritant.[1]
-
Reactivity: As an organic acid, it is incompatible with bases, oxidizing agents, and reducing agents.[2][3] Store separately from these chemical classes.[2][4]
Mandatory Personal Protective Equipment (PPE): All handling and disposal procedures must be conducted while wearing appropriate PPE to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and face shield | Protects against splashes and potential aerosols. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents direct skin contact.[5] |
| Body Protection | Fully-buttoned laboratory coat | Protects skin and personal clothing from contamination.[5] |
| Respiratory | Use only in a certified chemical fume hood | Prevents inhalation of any dust or vapors.[5][6] |
Waste Segregation and Containment
Proper segregation is the first and most critical step in laboratory waste management to prevent dangerous chemical reactions.[7]
Step-by-Step Segregation Protocol:
-
Identify Waste Streams: Create separate and clearly labeled waste streams for solid this compound, solutions containing this compound, and contaminated labware.
-
Select Appropriate Containers: Use only chemically compatible, leak-proof containers with secure closures.[7][8] For acidic waste, glass or high-density polyethylene (B3416737) (HDPE) containers are appropriate. Avoid steel containers for acids.[2]
-
Label Containers Clearly: All waste containers must be labeled with a "Hazardous Waste" tag. The label must include the full chemical name ("this compound"), the primary hazard (e.g., "Corrosive," "Toxic"), and the accumulation start date.[7][9]
Caption: Logical workflow for segregating this compound waste streams.
On-Site Storage and Disposal Procedures
All chemical waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[2][8][9]
Operational Disposal Plan:
-
Preparation:
-
Waste Transfer:
-
Solid Waste: Carefully transfer solid this compound into the designated solid hazardous waste container. Avoid generating dust.
-
Liquid Waste: Use a funnel to carefully pour solutions containing this compound into the designated liquid hazardous waste container.
-
Contaminated Items: Place all disposable items that have come into contact with the acid (e.g., pipette tips, gloves, weigh paper) into the container for contaminated labware.
-
-
Container Management:
-
Storage:
-
Store the sealed and labeled containers in your lab's designated SAA.
-
Ensure the SAA is away from incompatible materials, particularly bases.[2]
-
-
Final Disposal:
-
Do not dispose of this compound down the drain. [5][6] Organic substances can be toxic and harmful to the environment.
-
Do not attempt to neutralize the waste unless you are specifically trained in the procedure for this compound and it is permitted by your institution. Neutralization can be exothermic and generate hazardous vapors.[10]
-
Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][11] All hazardous waste must be disposed of through official channels to ensure regulatory compliance.[8][11]
-
Caption: Step-by-step experimental workflow for this compound disposal.
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is crucial.
| Emergency Scenario | Immediate Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][3] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention.[1] |
| Small Spill | Alert personnel in the area. If trained and safe to do so, contain the spill using a chemical spill kit. Absorb the material, place it in a sealed container, label it as hazardous waste, and dispose of it according to the procedures above. |
| Large Spill | Evacuate the immediate area. Alert your supervisor and contact your institution's EHS or emergency response team.[3] |
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. coral.washington.edu [coral.washington.edu]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. gzlabfurniture.com [gzlabfurniture.com]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. vumc.org [vumc.org]
Personal protective equipment for handling Isogambogenic acid
Disclaimer: The information provided herein is for "Gambogic Acid." No specific data was found for "Isogambogenic acid," which is presumed to be a typographical error. This guide is intended for researchers, scientists, and drug development professionals.
Gambogic acid is a cytotoxic natural product requiring careful handling to minimize exposure risks. This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans necessary for the safe management of this compound in a laboratory setting.
Hazard Identification and Classification
Gambogic acid is classified as a hazardous substance. It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
GHS Hazard Statements:
GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
-
P270: Do not eat, drink or smoke when using this product.[1][3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with handling gambogic acid. The following table summarizes the required PPE.
| Body Part | PPE Item | Specification |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[5] |
| Body | Protective gown | A disposable, polyethylene-coated polypropylene (B1209903) gown that is impermeable to chemicals should be worn.[5] Laboratory coats are not sufficient. |
| Eyes | Safety goggles or face shield | Tight-sealing safety goggles are required.[1] A face shield should be worn in addition to goggles when there is a risk of splashing.[5] |
| Respiratory | Respirator | A NIOSH/MSHA-approved respirator should be worn if there is a risk of inhaling dust or aerosols, especially when handling the powder form.[1] Use only in a chemical fume hood.[2] |
| Head/Feet | Head/hair and shoe covers | Disposable covers are necessary to prevent contamination.[5] |
Operational Plan: Handling and Storage
Handling:
-
All work with gambogic acid, particularly the solid form, must be conducted in a designated chemical fume hood to minimize inhalation exposure.[2]
-
Avoid the formation of dust and aerosols.[4]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
-
Contaminated clothing should be removed immediately and washed before reuse.[1]
Storage:
-
Store gambogic acid in a tightly closed container in a dry, well-ventilated area.[1][6]
-
The recommended storage temperature is -20°C for long-term storage and 2-8°C for short-term storage.[6]
-
Store locked up and out of the reach of children.[1]
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don all the recommended PPE, including respiratory protection.
-
Containment: For powder spills, cover with a plastic sheet to minimize spreading.[1] For liquid spills, use an inert absorbent material like sand or vermiculite.[2]
-
Clean-up: Carefully sweep or scoop the contained material into a designated, labeled hazardous waste container.[2] Avoid creating dust.[1]
-
Decontamination: Thoroughly clean the spill area with a suitable decontaminating solution and dispose of all cleaning materials as hazardous waste.
-
Reporting: Report the spill to the appropriate environmental health and safety (EHS) personnel at your institution.
Disposal Plan
All gambogic acid waste, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous chemical waste.
-
Waste Segregation: Do not mix gambogic acid waste with other chemical waste streams.
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor.[7] Do not dispose of gambogic acid down the drain.[2][8]
Experimental Protocol: Cell Viability Assay (MTT Assay)
This is a generalized protocol based on common laboratory practices for assessing the cytotoxic effects of compounds like gambogic acid on cancer cell lines.
Materials:
-
Gambogic acid stock solution (dissolved in DMSO)
-
Cancer cell line (e.g., SW620 human colon cancer cells)
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed SW620 cells in a 96-well plate at a density of 4x10³ cells per well in 100 µL of RPMI-1640 medium with 10% FBS.
-
Cell Adherence: Incubate the plate for 5 hours to allow the cells to adhere.
-
Treatment: Prepare serial dilutions of gambogic acid in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of gambogic acid. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value of gambogic acid.
Workflow Diagram
Caption: Workflow for the safe handling and disposal of Gambogic Acid.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. broadpharm.com [broadpharm.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. canbipharm.com [canbipharm.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. biocrick.com [biocrick.com]
- 7. web.uri.edu [web.uri.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
